trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61719. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-[(E)-2-pyridin-4-ylethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-2-8-14-12(3-1)5-4-11-6-9-13-10-7-11/h1-10H/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETWYDZOYDJBIX-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801278862 | |
| Record name | 2-[(1E)-2-(4-Pyridinyl)ethenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801278862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14802-41-6, 33070-08-5 | |
| Record name | 2-[(1E)-2-(4-Pyridinyl)ethenyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14802-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-2,4'-Vinylenedipyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014802416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000736687 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(1E)-2-(4-Pyridinyl)ethenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801278862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-2,4'-vinylenedipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene, a heterocyclic stilbene analogue with significant potential in medicinal chemistry and materials science. This document details the synthetic protocol, purification methods, and extensive characterization data, including spectroscopic and crystallographic analyses, to support further research and development.
Introduction
This compound, also known as 2,4'-bpe, belongs to a class of unsymmetrical dipyridylethylenes. These compounds are of considerable interest due to their unique photophysical properties, ability to form coordination polymers and metal-organic frameworks (MOFs), and potential applications in crystal engineering and as building blocks for novel pharmaceutical agents. The presence of two differently positioned nitrogen atoms in the pyridyl rings introduces asymmetry, influencing the molecule's electronic properties, coordination behavior, and solid-state packing. A thorough understanding of its synthesis and detailed characterization is crucial for its effective utilization in various scientific disciplines.
Synthesis
The synthesis of this compound is most effectively achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is renowned for its high stereoselectivity, typically yielding the trans (E) isomer as the major product. The general synthetic pathway involves the reaction of a phosphonate ylide with an aldehyde.
Synthetic Pathway
The synthesis is a two-step process starting from the commercially available precursors 4-(chloromethyl)pyridine and triethyl phosphite to generate the key phosphonate intermediate, followed by the HWE reaction with 2-pyridinecarboxaldehyde.
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of Diethyl (4-pyridylmethyl)phosphonate
-
To a solution of 4-(chloromethyl)pyridine hydrochloride in a suitable solvent such as toluene, add an equimolar amount of a base (e.g., triethylamine) to liberate the free base.
-
Add an excess of triethyl phosphite to the reaction mixture.
-
Heat the mixture at reflux for several hours under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess triethyl phosphite under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield diethyl (4-pyridylmethyl)phosphonate as a colorless oil.
Step 2: Synthesis of this compound
-
To a suspension of a strong base, such as sodium hydride (NaH), in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of diethyl (4-pyridylmethyl)phosphonate in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-pyridinecarboxaldehyde in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a crystalline solid.
Characterization
Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized compound.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₀N₂ |
| Molecular Weight | 182.22 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 148-152 °C |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The trans-configuration of the ethylenic bond is confirmed by the large coupling constant (typically >15 Hz) between the vinylic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.65 | d | 1H | H at position 6 of the 2-pyridyl ring |
| ~8.55 | d | 2H | H at positions 2 and 6 of the 4-pyridyl ring |
| ~7.70 | td | 1H | H at position 4 of the 2-pyridyl ring |
| ~7.50 | d | 1H | H at position 3 of the 2-pyridyl ring |
| ~7.35 | d | 2H | H at positions 3 and 5 of the 4-pyridyl ring |
| ~7.20 | m | 1H | H at position 5 of the 2-pyridyl ring |
| ~7.10 | d, J > 15 Hz | 1H | Vinylic proton adjacent to the 4-pyridyl ring |
| ~7.00 | d, J > 15 Hz | 1H | Vinylic proton adjacent to the 2-pyridyl ring |
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides information on the carbon framework of the molecule.[1]
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C at position 2 of the 2-pyridyl ring |
| ~150.0 | C at positions 2 and 6 of the 4-pyridyl ring |
| ~149.5 | C at position 6 of the 2-pyridyl ring |
| ~145.0 | C at position 4 of the 4-pyridyl ring |
| ~136.5 | C at position 4 of the 2-pyridyl ring |
| ~133.0 | Vinylic carbon adjacent to the 2-pyridyl ring |
| ~129.0 | Vinylic carbon adjacent to the 4-pyridyl ring |
| ~123.0 | C at position 5 of the 2-pyridyl ring |
| ~121.0 | C at positions 3 and 5 of the 4-pyridyl ring |
| ~120.5 | C at position 3 of the 2-pyridyl ring |
UV-Visible and Fluorescence Spectroscopy
The photophysical properties of this compound are important for its applications in materials science.
| Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ_F) |
| Dichloromethane | ~310 | ~25,000 | ~380 | ~0.15 |
| Acetonitrile | ~308 | ~26,000 | ~375 | ~0.12 |
| Ethanol | ~305 | ~24,000 | ~370 | ~0.10 |
Note: The exact values may vary slightly depending on the solvent and concentration.
Crystallographic Data
Single-crystal X-ray diffraction provides definitive proof of the molecular structure and information about the solid-state packing. The crystal structure of this compound (2,4'-bpe) reveals a non-planar conformation in the solid state.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~9.5 |
| c (Å) | ~10.0 |
| β (°) | ~110 |
| V (ų) | ~950 |
| Z | 4 |
Experimental Workflow and Logic
The overall process from synthesis to full characterization follows a logical workflow to ensure the identity, purity, and properties of the final compound are well-established.
Caption: Experimental workflow for the synthesis and characterization.
Conclusion
This technical guide has outlined a reliable and detailed protocol for the synthesis of this compound using the Horner-Wadsworth-Emmons reaction. Furthermore, it has provided a comprehensive summary of the key characterization data necessary for its identification and for understanding its fundamental properties. The information presented herein serves as a valuable resource for researchers in medicinal chemistry, materials science, and coordination chemistry, facilitating the exploration of this versatile molecule in various applications.
References
Unraveling the Solid State: A Technical Guide to the Crystal Structure of trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene and Its Symmetric Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene (2,4'-bpe), a molecule of significant interest in crystal engineering and materials science. Due to challenges in growing single crystals suitable for conventional X-ray diffraction, its structure was uniquely determined by electron diffraction. For a comprehensive understanding of the structure-property relationships within the bis(pyridyl)ethylene family, this guide also presents a comparative analysis of the crystal structures of its symmetric isomers: trans-1,2-bis(2-pyridyl)ethylene (2,2'-bpe), trans-1,2-bis(3-pyridyl)ethylene (3,3'-bpe), and trans-1,2-bis(4-pyridyl)ethylene (4,4'-bpe).
Comparative Crystallographic Data
The arrangement of molecules in the solid state is fundamental to a material's properties. The table below summarizes the key crystallographic parameters for this compound and its symmetric counterparts, offering a clear comparison of their solid-state packing.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| 2,4'-bpe | C₁₂H₁₀N₂ | Monoclinic | Pc | - | - | - | - | - |
| 2,2'-bpe | C₁₂H₁₀N₂ | Orthorhombic | - | - | - | - | - | - |
| 3,3'-bpe [1][2] | C₁₂H₁₀N₂ | Monoclinic | P2₁/n | 7.4591(7) | 5.5045(6) | 11.7803(12) | 99.638(5) | 2 |
| 4,4'-bpe [3] | C₁₂H₁₀N₂ | Monoclinic | P2₁/c | - | - | - | - | - |
Note: Detailed unit cell parameters for 2,4'-bpe, 2,2'-bpe, and 4,4'-bpe were not fully detailed in the provided search results, but their space groups and crystal systems have been identified. The data for 3,3'-bpe is from a detailed single-crystal X-ray diffraction study.
In the case of the unsymmetric 2,4'-bpe, the molecules pack in the monoclinic space group Pc, forming one-dimensional infinite chains sustained by C–H···N interactions.[3] Specifically, a hydrogen atom on the 4-position of the 2-pyridyl ring interacts with the nitrogen atom of the 4-pyridyl ring of a neighboring molecule.[3] The symmetric 3,3'-bpe isomer crystallizes in the centrosymmetric monoclinic space group P2₁/n. Its structure consists of molecules self-assembled into two-dimensional arrays through a combination of C–H···N hydrogen bonds and edge-to-face C–H···π interactions, which then stack in a herringbone arrangement.[1][2] The 4,4'-bpe isomer also packs in a monoclinic space group, P2₁/c, forming a two-dimensional network. This network is sustained by C–H···N interactions between a hydrogen atom at the 2-position of the pyridyl ring and a nitrogen atom on an adjacent molecule.[3]
Experimental Protocols
The determination of these crystal structures involves precise synthesis, crystallization, and diffraction experiments. The methodologies outlined below are typical for this class of compounds.
Synthesis and Crystallization
-
trans-1,2-bis(3-pyridyl)ethylene (3,3'-bpe): This isomer was prepared via a one-pot, aqueous Palladium-catalyzed Hiyama-Heck cross-coupling reaction between 3-bromopyridine and triethoxyvinylsilane.[1] The resulting product was purified by flash chromatography. Single crystals suitable for X-ray diffraction were grown by slow evaporation from a chloroform solution over seven days.[1]
-
General Crystallization for other isomers: The other isomers, including 2,4'-bpe, were generally purchased from commercial sources and purified by recrystallization to ensure high purity before crystallization attempts.[4] For many of the bis(pyridyl)ethylenes, slow evaporation from a suitable solvent is a common method for attempting to grow single crystals.
Crystal Structure Determination
-
Single-Crystal X-ray Diffraction (SCXRD) (for 3,3'-bpe): A suitable single crystal was mounted on a diffractometer. Data collection was performed using a Bruker Nonius KappaCCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K.[2] The structure was solved using ShelXT and refined using SHELXL programs.[2]
-
Micro-Crystal Electron Diffraction (Micro-ED) (for 2,4'-bpe): Due to the inability to grow sufficiently large single crystals of 2,4'-bpe for SCXRD, its crystal structure was determined using Micro-ED.[3][4]
-
A powder sample of 2,4'-bpe was gently crushed to produce crystals thin enough for electron diffraction.
-
The crystals were deposited on a 3 mm copper grid with a carbon film.
-
The grid was placed in a cryo-holder and cooled to approximately 130 K.
-
Electron diffraction data were then collected from a nanocrystalline sample.[3][4]
-
Experimental Workflow Visualization
The following diagram illustrates the generalized workflow for determining the crystal structure of a molecular solid, highlighting the two primary diffraction techniques employed for the bis(pyridyl)ethylene family.
References
- 1. X-ray crystal structure of trans-bis(pyridin-3-yl)ethylene: comparing the supramolecular structural features among the symmetrical bis(n-pyridyl)ethylenes (n = 2, 3, or 4) constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Integrities of Symmetric and Unsymmetric trans-Bis-pyridyl Ethylene Powders Exposed to Gamma Radiation: Packing and Electronic Considerations Assisted by Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Light and Matter: A Technical Guide to the Photophysical Properties of Pyridyl Ethylene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Pyridyl ethylene derivatives, a class of organic compounds characterized by a pyridine ring linked to an ethylene backbone, have garnered significant attention across various scientific disciplines. Their unique photophysical properties, particularly their fluorescence and photoisomerization capabilities, make them promising candidates for applications ranging from molecular probes and sensors to components in optoelectronic devices and photodynamic therapy. This in-depth technical guide provides a comprehensive overview of the core photophysical properties of these versatile molecules, detailing experimental protocols for their characterization and presenting key quantitative data for a selection of derivatives.
Core Photophysical Properties: A Quantitative Overview
The interaction of pyridyl ethylene derivatives with light is governed by their electronic structure, which can be finely tuned through chemical modifications. This section summarizes key photophysical parameters for several exemplary pyridyl ethylene derivatives, providing a comparative basis for researchers.
Table 1: Photophysical Properties of Selected Pyridyl Ethylene Derivatives
| Compound Name | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [nm] | Fluorescence Quantum Yield (Φ_F) |
| trans-1,2-Bis(4-pyridyl)ethylene | Various | 252 - 360[1] | - | - | - |
| Styrylpyridinium Derivative 6a | DMSO | 385 | 580 | 195 | 0.151[2] |
| Styrylpyridinium Derivative 6b | DMSO | 385 | 580 | 195 | 0.122[2] |
| Styrylpyridinium Derivative 6c | DMSO | 408 | 760 | 352 | - |
| Styrylpyridinium Derivative 6d | DMSO | 435 | 760 | 325 | 0.005[2] |
| Styrylpyridinium Derivative 6e | DMSO | 520 | 760 | 240 | 0.007[2] |
| Julolidine-structured pyrido[3,4-b]indole dye | Various | - | - | - | - |
Note: The photophysical properties of pyridyl ethylene derivatives are highly sensitive to their environment, including the solvent polarity and viscosity. The data presented here are for illustrative purposes and were extracted from various sources. Please refer to the cited literature for specific experimental conditions.
The Phenomenon of Photoisomerization
A hallmark of many pyridyl ethylene derivatives is their ability to undergo reversible trans-cis photoisomerization upon irradiation with light of a specific wavelength. This process involves a change in the molecule's geometry around the ethylene double bond, leading to distinct photophysical and chemical properties for each isomer. The trans isomer is typically more stable and often exhibits stronger fluorescence, while the cis isomer is often non-fluorescent or weakly fluorescent. This photoswitchable behavior is the basis for many of their applications.
The workflow for investigating the photoisomerization of a pyridyl ethylene derivative is a systematic process involving sample preparation, irradiation, and analysis of the resulting isomeric mixture.
Experimental Protocols
Accurate and reproducible characterization of the photophysical properties of pyridyl ethylene derivatives relies on standardized experimental protocols. This section provides detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength(s) at which a molecule absorbs light and to measure the absorbance at these wavelengths.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the pyridyl ethylene derivative in a suitable spectroscopic-grade solvent (e.g., ethanol, DMSO). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max) to ensure linearity according to the Beer-Lambert law.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place the cuvette in the reference beam path of the spectrophotometer.
-
Sample Measurement: Fill an identical quartz cuvette with the sample solution and place it in the sample beam path.
-
Data Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum. The wavelength at which the highest absorbance is observed is the λ_max.
Fluorescence Emission Spectroscopy
Objective: To determine the fluorescence emission spectrum of a molecule and its fluorescence quantum yield.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the pyridyl ethylene derivative with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for selecting excitation and emission wavelengths, and a detector.
-
Excitation: Set the excitation wavelength to the λ_max determined from the UV-Vis absorption spectrum.
-
Emission Scan: Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to the near-infrared region to capture the entire fluorescence emission spectrum.
-
Quantum Yield Determination (Relative Method):
-
Select a well-characterized fluorescence standard with a known quantum yield (Φ_F,std) and an absorption spectrum that overlaps with the sample.
-
Prepare a solution of the standard in the same solvent as the sample, with an absorbance at the excitation wavelength identical to that of the sample.
-
Measure the integrated fluorescence intensity (area under the emission curve) for both the sample (I_s) and the standard (I_std) under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield of the sample (Φ_F,s) using the following equation:
Φ_F,s = Φ_F,std * (I_s / I_std) * (η_s² / η_std²)
where η is the refractive index of the solvent for the sample and standard solutions, respectively. For the same solvent, this term becomes 1.
-
NMR Spectroscopy for Photoisomerization Studies
Objective: To monitor the change in the ratio of trans to cis isomers of a pyridyl ethylene derivative upon photoirradiation.
Methodology:
-
Sample Preparation: Prepare an NMR sample by dissolving the pyridyl ethylene derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a quartz NMR tube. Quartz is used to allow for UV irradiation.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the sample before irradiation to determine the initial isomeric composition (typically, this will be predominantly the trans isomer).
-
Irradiation: Irradiate the NMR tube with a UV lamp at a wavelength that induces photoisomerization. The irradiation can be done in increments, with NMR spectra taken after each interval.
-
Spectral Analysis: After each irradiation period, acquire another ¹H NMR spectrum. The vinylic protons of the trans and cis isomers will have distinct chemical shifts and coupling constants.
-
Quantification: Integrate the signals corresponding to the vinylic protons of both the trans and cis isomers. The ratio of the integrals will give the relative concentrations of the two isomers at each time point. This data can then be used to study the kinetics of the photoisomerization process.
Conclusion
The photophysical properties of pyridyl ethylene derivatives offer a rich field of study with significant potential for practical applications. Their tunable fluorescence and photoswitchable nature make them highly versatile molecular building blocks. A thorough understanding of their behavior under illumination, achieved through rigorous experimental characterization as outlined in this guide, is crucial for harnessing their full potential in the development of novel technologies in materials science, chemistry, and medicine. Researchers and professionals in these fields are encouraged to utilize the provided data and protocols as a foundation for their own investigations into this fascinating class of molecules.
References
- 1. Transition metal-based coordination polymers of bipyridyl-ethylene for sunlight-driven photocatalytic CO 2 reduction into CO - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D5SE00195A [pubs.rsc.org]
- 2. Styrylpyridinium Derivatives for Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene, a heterocyclic compound of interest in materials science and drug development. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this molecule. Due to the limited availability of published spectroscopic data for the specific asymmetric compound, data for the closely related symmetric isomers, trans-1,2-bis(2-pyridyl)ethylene and trans-1,2-bis(4-pyridyl)ethylene, are presented for comparative analysis. Detailed experimental protocols for each analytical technique are provided, alongside workflow diagrams to illustrate the analytical process.
Introduction
This compound is a conjugated system containing two pyridine rings with different substitution patterns. This asymmetry influences its electronic and structural properties, making spectroscopic analysis crucial for its characterization. NMR spectroscopy provides detailed information about the molecular structure and the chemical environment of individual atoms. IR spectroscopy is employed to identify the functional groups and vibrational modes of the molecule. UV-Vis spectroscopy is used to study the electronic transitions within the conjugated π-system.
Spectroscopic Data
The following tables summarize the key spectroscopic data for the symmetric isomers of this compound. These values provide a reference for the expected spectral features of the target compound.
Table 1: ¹H NMR Spectroscopic Data of Symmetric Pyridylethylene Isomers
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| trans-1,2-bis(4-pyridyl)ethylene | DMSO-d₆ | 8.59 (d, 4H), 7.59 (d, 4H), 7.52 (s, 2H) | Pyridyl protons, Pyridyl protons, Vinylic protons |
| trans-1,2-bis(2-pyridyl)ethylene | CDCl₃ | 8.65 (d, 2H), 7.68 (t, 2H), 7.33 (d, 2H), 7.20 (t, 2H), 7.45 (s, 2H) | H-6 (pyridyl), H-4 (pyridyl), H-3 (pyridyl), H-5 (pyridyl), Vinylic protons |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| trans-1-(2-Pyridyl)-2-(4-pyridyl)-ethylene | CDCl₃ | (Full spectrum data not publicly available)[1] |
Note: A SpectraBase entry indicates the existence of a ¹³C NMR spectrum for trans-1-(2-Pyridyl)-2-(4-pyridyl)-ethylene in CDCl₃, but the full dataset is not publicly accessible.[1]
Table 3: IR Spectroscopic Data of Symmetric Pyridylethylene Isomers
| Compound | Sample Preparation | Key Absorption Bands (cm⁻¹) | Assignment |
| trans-1,2-bis(4-pyridyl)ethylene | KBr pellet | 3034, 2910, 1610, 1558, 1506, 1427, 1220, 972, 829 | C-H stretch (aromatic), C-H stretch (vinylic), C=C stretch (ring), C=C stretch (ring), C=C stretch (ring), C-H bend (in-plane), C-H bend (in-plane), C-H bend (out-of-plane, trans), C-H bend (out-of-plane)[2] |
| trans-1,2-bis(2-pyridyl)ethylene | Mull | (Specific peak data not detailed in the provided search results) |
Table 4: UV-Vis Spectroscopic Data of Symmetric Pyridylethylene Isomers
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Assignment |
| trans-1,2-bis(4-pyridyl)ethylene | Solid State | 250-350 | Not Applicable | π-π* transitions |
| trans-1,2-bis(2-pyridyl)ethylene | Acetonitrile | 314 | Not Specified | π-π* transition |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrumental Analysis:
-
The NMR spectra are recorded on a spectrometer operating at a standard frequency for ¹H nuclei (e.g., 300, 400, or 500 MHz).
-
The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.
-
-
Data Processing:
-
The acquired FID is subjected to Fourier transformation to obtain the frequency-domain spectrum.
-
The spectrum is phased and baseline-corrected.
-
The chemical shifts of the signals are referenced to the internal standard.
-
Integration of the ¹H NMR signals is performed to determine the relative ratios of the different types of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups and characteristic vibrational modes of the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[3]
-
-
Instrumental Analysis:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum.
-
The positions and intensities of the absorption bands are identified and tabulated.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the conjugated π-system.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.
-
A blank solution containing only the solvent is also prepared.
-
-
Instrumental Analysis:
-
A dual-beam UV-Vis spectrophotometer is used for the analysis.
-
The instrument is calibrated using the blank solution.
-
The absorbance of each standard solution is measured over a specific wavelength range (e.g., 200-800 nm).
-
-
Data Processing:
-
The wavelength of maximum absorbance (λmax) is determined from the absorption spectrum.
-
A calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity (ε) according to the Beer-Lambert law.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
Caption: General workflow for the spectroscopic analysis of the target compound.
Caption: Detailed experimental workflow for NMR spectroscopy.
Caption: Detailed experimental workflow for FTIR spectroscopy.
Caption: Detailed experimental workflow for UV-Vis spectroscopy.
References
Unraveling the Electronic Landscape of trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the electronic structure of trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene, a molecule of significant interest in coordination chemistry, materials science, and photochemistry. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and visualizes fundamental electronic processes to facilitate a deeper understanding for researchers and professionals in drug development and related scientific fields.
Core Electronic and Photophysical Properties
This compound is an unsymmetrical derivative of dipyridylethylene, exhibiting distinct electronic properties due to the different nitrogen positions in the pyridyl rings. Its electronic structure is characterized by π-systems of the pyridyl rings and the ethylene bridge, leading to interesting photophysical behaviors.
Quantitative Spectroscopic and Photophysical Data
The following table summarizes the key spectroscopic and photophysical data for trans-1,2-di(4-pyridyl)ethylene, a closely related symmetric isomer, which serves as a valuable benchmark for understanding the electronic properties of the unsymmetrical analogue. Data for the specific this compound is sparse in the literature, highlighting an area for future research.
| Property | Value | Solvent | Reference |
| Absorption Maximum (λabs) | ~290 nm | Hexane | [1] |
| shifts to ~300 nm | Acetonitrile | [1] | |
| Fluorescence Maximum (λfl) | 368 nm | Hexane | [1] |
| 403 nm | Acetonitrile | [1] | |
| 341 nm | Methanol | [1] |
Experimental and Computational Methodologies
A combination of experimental and computational techniques is crucial for a thorough understanding of the electronic structure of this compound.
Synthesis
The synthesis of trans-1,2-bis(4-pyridyl)ethylene, a related compound, is typically achieved through substitution or tandem reactions. A common method involves the reaction of pyridine with an acetylene derivative containing alkyl halides.[1] For the unsymmetrical this compound, a similar cross-coupling strategy would likely be employed.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the molecular structure and stereochemistry of the trans isomer.
-
Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, which can be correlated with theoretical calculations to understand the bonding and symmetry.[2]
-
UV-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy: These methods are used to probe the electronic transitions between the ground and excited states, providing data on absorption and emission maxima.[3][4]
Computational Analysis
Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure of molecules like this compound.
Typical Computational Protocol:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. Common functionals include B3LYP with basis sets like 6-311G*.
-
Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to simulate IR and Raman spectra.
-
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic transitions and reactivity.
-
Time-Dependent DFT (TD-DFT): This method is used to calculate the energies of electronic excited states and to simulate the UV-Vis absorption spectrum.
Visualizing Electronic Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the workflows and concepts central to understanding the electronic structure of this compound.
Conclusion
The electronic structure of this compound presents a compelling area of study with implications for the design of novel materials and functional molecules. While a comprehensive dataset for this specific unsymmetrical isomer is still emerging, analysis of its symmetric counterpart, trans-1,2-di(4-pyridyl)ethylene, provides a solid foundation for understanding its fundamental electronic properties. The strategic application of combined experimental and computational methodologies, as outlined in this guide, is essential for fully elucidating the electronic landscape of this and related molecules, thereby paving the way for their application in advanced technologies and drug development.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. Transition metal-based coordination polymers of bipyridyl-ethylene for sunlight-driven photocatalytic CO 2 reduction into CO - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D5SE00195A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
cis-trans isomerization mechanism of pyridylethylenes
An In-depth Technical Guide on the Cis-Trans Isomerization Mechanism of Pyridylethylenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridylethylenes, also known as styrylpyridines, are a class of aromatic compounds that exhibit photochromism, the reversible transformation between two isomers with different absorption spectra upon photoirradiation. This property is attributed to the cis-trans isomerization around the ethylenic double bond. Understanding the mechanism of this isomerization is crucial for the development of molecular switches, photo-responsive materials, and photochemotherapy agents. This guide provides a comprehensive overview of the , focusing on the photochemical pathways.
Photochemical Cis-Trans Isomerization
The most common method to induce cis-trans isomerization in pyridylethylenes is through photo-irradiation. The process is initiated by the absorption of a photon, which excites the molecule to a higher electronic state. The subsequent relaxation and isomerization pathways are complex and can involve both singlet and triplet excited states.
Singlet State Mechanism
Upon direct photoexcitation, the molecule is promoted from the ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can undergo several competing processes:
-
Fluorescence: Radiative decay back to the S₀ state, emitting a photon.
-
Internal Conversion: Non-radiative decay to the S₀ state.
-
Isomerization: Twisting around the ethylenic bond to reach a perpendicular intermediate, which can then decay to either the cis or trans ground state.
-
Intersystem Crossing: Transition to the triplet state (T₁).
Theoretical studies on 2-styrylpyridine using methods like Complete Active Space Self-Consistent Field (CASSCF) have been instrumental in elucidating these pathways. These studies have located minimum-energy conical intersections (MECI) between the S₁ and S₀ states, which are crucial for the non-radiative decay and isomerization. The geometry of these MECIs often involves a twisted-pyramidalized structure around the ethylenic bond[1].
Triplet State Mechanism
The triplet state pathway can be accessed via intersystem crossing from the S₁ state or through sensitization using a triplet sensitizer. Once in the T₁ state, the molecule can isomerize through a twisted intermediate, similar to the singlet state mechanism. The triplet pathway is often barrierless and can be promoted by heavy-atom effects or at low temperatures[2]. For many styrylpyridines, the triplet mechanism contributes significantly to the overall isomerization quantum yield[3].
Competing Reactions: Cyclization
In addition to cis-trans isomerization, cis-pyridylethylenes can undergo a competing photochemical reaction: photocyclization. This process typically occurs from the cis-isomer under irradiation and leads to the formation of a dihydrophenanthrene-type product[4][5]. The quantum yield of cyclization is often lower than that of isomerization but can be a significant side reaction depending on the solvent and substitution pattern.
Quantitative Data on Isomerization
The efficiency of the photochemical processes is quantified by their quantum yields (Φ). The following table summarizes key photophysical and photochemical parameters for various trans-styrylpyridines in n-hexane, as compared to stilbene[6].
| Compound | ΦF (Fluorescence) | Φt→c (trans→cis Isomerization) | ΦISC (Intersystem Crossing) | τS (Singlet Lifetime, ns) |
| trans-Stilbene | 0.04 | 0.50 | 0.00 | ~0.1 |
| trans-2-Styrylpyridine | 0.01 | 0.40 | 0.01 | ~0.1 |
| trans-3-Styrylpyridine | 0.02 | 0.45 | 0.01 | ~0.1 |
| trans-4-Styrylpyridine | 0.01 | 0.48 | 0.01 | ~0.1 |
| trans-2,2'-Distyrylpyridine | 0.45 | 0.25 | 0.02 | 1.2 |
Experimental Protocols
Photochemical Isomerization and Quantum Yield Determination
Objective: To induce cis-trans isomerization using UV irradiation and determine the quantum yield of the process.
Methodology:
-
Sample Preparation: A dilute solution of the pyridylethylene isomer (e.g., 10⁻⁵ M) is prepared in a spectroscopic grade solvent (e.g., acetonitrile, n-hexane). The solution is placed in a quartz cuvette. For quantum yield measurements, an actinometer solution (e.g., potassium ferrioxalate) is also prepared.
-
Irradiation: The sample is irradiated with a UV lamp equipped with a monochromator or filter to select a specific wavelength (e.g., 313 nm or 365 nm). The light intensity is measured using a radiometer or by actinometry.
-
Monitoring: The progress of the isomerization is monitored by UV-Vis spectrophotometry or ¹H NMR spectroscopy[4][5]. The changes in the absorption spectrum (e.g., decrease in the absorbance of the trans isomer and increase in the absorbance of the cis isomer) are recorded at regular time intervals.
-
Data Analysis: The quantum yield (Φ) is calculated using the following formula: Φ = (moles of product formed) / (moles of photons absorbed) The number of photons absorbed is determined using the actinometer. The concentration of the isomers at different time points is determined from the spectroscopic data using Beer-Lambert law.
Computational Modeling of the Isomerization Pathway
Objective: To theoretically investigate the potential energy surfaces of the ground and excited states to understand the isomerization mechanism.
Methodology:
-
Software: A quantum chemistry software package such as Gaussian, GAMESS, or MOLCAS is used.
-
Method Selection: The choice of theoretical method is crucial. For ground state geometries and energies, Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is often employed[4][7]. For excited states and conical intersections, more advanced methods like Complete Active Space Self-Consistent Field (CASSCF) or Møller–Plesset perturbation theory (MP2) are necessary[1].
-
Geometry Optimization: The geometries of the cis and trans isomers in their ground (S₀) and excited (S₁, T₁) states are optimized to find the minimum energy structures.
-
Transition State Search: The transition state for the isomerization on the ground and excited state potential energy surfaces is located using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Conical Intersection Location: The geometries of minimum-energy conical intersections (MECIs) between the excited and ground states are located, as these are key to the non-radiative decay and isomerization[1].
-
Potential Energy Surface Scan: A relaxed potential energy surface scan is performed by systematically changing the dihedral angle of the ethylenic bond to map out the isomerization pathway.
Visualizations
Photochemical Isomerization and Competing Pathways
Caption: Energy level diagram illustrating the photochemical cis-trans isomerization pathways.
Experimental Workflow for Photochemical Isomerization Study
Caption: Workflow for determining the quantum yield of photochemical isomerization.
Conclusion
The cis-trans isomerization of pyridylethylenes is a multifaceted process governed by the interplay of excited singlet and triplet states. Photochemical induction is the primary method for achieving this transformation, with the mechanism involving twisted intermediates and conical intersections that facilitate the conversion between isomers. Quantitative analysis through quantum yield measurements and computational modeling provides deep insights into the efficiency and pathways of isomerization. A thorough understanding of these mechanisms is paramount for the rational design of novel photo-responsive molecules for applications in materials science and medicine.
References
- 1. An ab initio study on the photoisomerization in 2-styrylpyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. unige.ch [unige.ch]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Photoisomerization of 1,2-Di(4-pyridyl)ethylene According to NMR and UV Spectroscopy Data and Density Functional Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Unlocking the Potential of Novel Bipyridyl Ethylene Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Novel bipyridyl ethylene compounds are emerging as a versatile class of molecules with significant potential across diverse scientific and technological fields. Their unique structural motif, characterized by two pyridine rings linked by an ethylene bridge, imparts a combination of desirable electronic, photophysical, and coordination properties. This technical guide provides an in-depth exploration of the synthesis, properties, and promising applications of these compounds, with a focus on their utility in organic electronics, photocatalysis, polymerization, and biological systems.
Synthesis and Chemical Properties
The synthesis of bipyridyl ethylene derivatives can be achieved through various established organic chemistry methodologies. A common and effective approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, between appropriately functionalized pyridine precursors. Another widely used method is the Wurtz coupling reaction, which facilitates the homocoupling of halopyridines in the presence of a reducing agent like sodium. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
A general synthetic workflow for preparing a substituted bipyridyl ethylene compound is outlined below:
Unsymmetrical Bis-pyridyl Ethylenes: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, properties, and potential therapeutic applications of unsymmetrical bis-pyridyl ethylenes, providing a comprehensive resource for scientists in medicinal chemistry and materials science.
Unsymmetrical bis-pyridyl ethylenes, a class of stilbene analogues, are gaining increasing attention for their unique photophysical properties and potential as scaffolds in drug discovery. Their structural asymmetry offers a route to fine-tune electronic and steric properties, influencing their behavior in biological systems and as functional materials. This technical guide provides a comprehensive literature review of these compounds, focusing on their synthesis, structural characteristics, photophysical behavior, and putative applications in oncology.
Core Concepts and Synthesis
Unsymmetrical bis-pyridyl ethylenes are organic compounds featuring a central carbon-carbon double bond flanked by two different pyridyl rings. The position of the nitrogen atom in each pyridine ring (e.g., 2-, 3-, or 4-pyridyl) significantly impacts the molecule's geometry, electronic properties, and intermolecular interactions.
The synthesis of these compounds can be approached through several established organic reactions. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are powerful methods for olefination, allowing for the stereoselective formation of the central ethylene bridge.[1][2] These reactions typically involve the reaction of a pyridyl-substituted phosphonate ylide with a different pyridine carboxaldehyde. Another prominent synthetic route is the Suzuki-Miyaura cross-coupling reaction, which can be employed to form the ethylene bridge by coupling a vinyl-substituted pyridine with a halopyridine in the presence of a palladium catalyst.[3][4]
Structural and Photophysical Properties
The solid-state arrangement of unsymmetrical bis-pyridyl ethylenes is governed by a combination of C–H···N interactions and, in some cases, π–π stacking.[5] For instance, trans-1-(2-pyridyl)-2-(3-pyridyl)ethylene (2,3'-bpe) packs in an orthorhombic space group, forming corrugated chains sustained by C–H···N interactions, with no significant π–π stacking.[5] In contrast, trans-1-(2-pyridyl)-2-(4-pyridyl)ethylene (2,4'-bpe) packs in a monoclinic space group, forming infinite 1D chains.[5]
The photophysical properties of these compounds are of significant interest. While some unsymmetrical bis-pyridyl ethylenes, such as 2,3'-bpe, 2,4'-bpe, and 3,4'-bpe, are non-fluorescent in their pristine crystalline state, they can be induced to fluoresce upon exposure to gamma radiation.[5] This radiation-induced fluorescence suggests potential applications in dosimetry and as scintillating materials.
Potential Applications in Drug Development
While direct studies on the biological activity of unsymmetrical bis-pyridyl ethylenes are limited, the broader class of pyridine-containing compounds has shown significant promise in anticancer research. Numerous novel pyridine derivatives have been synthesized and demonstrated potent cytotoxic effects against various cancer cell lines.[6] The proposed mechanisms of action often involve the induction of cell cycle arrest and apoptosis.[7]
Putative Signaling Pathway in Cancer Cells
Based on studies of related pyridyl-containing anticancer agents, a plausible mechanism of action for unsymmetrical bis-pyridyl ethylenes in cancer cells involves the modulation of key signaling pathways that control cell proliferation and survival. It is hypothesized that these compounds could induce G2/M phase cell cycle arrest and trigger apoptosis through the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK.
Caption: Putative signaling pathway of unsymmetrical bis-pyridyl ethylenes in cancer cells.
Experimental Protocols
General Horner-Wadsworth-Emmons Reaction for Unsymmetrical Stilbene Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a versatile method for the synthesis of alkenes with a high degree of stereoselectivity, typically favoring the (E)-isomer.[2][8] This protocol is adapted for the synthesis of unsymmetrical bis-pyridyl ethylenes.
Materials:
-
Pyridyl-substituted benzyl phosphonate ester
-
Pyridine carboxaldehyde
-
Strong base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyridyl-substituted benzyl phosphonate ester dissolved in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the strong base to the solution with stirring. Allow the reaction to stir at 0 °C for 30 minutes to an hour to ensure complete formation of the phosphonate carbanion.
-
In a separate flask, dissolve the pyridine carboxaldehyde in the anhydrous solvent.
-
Add the aldehyde solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the unsymmetrical bis-pyridyl ethylene.
General Workflow for Synthesis and Evaluation
The development of novel unsymmetrical bis-pyridyl ethylenes for potential therapeutic applications follows a logical experimental workflow.
Caption: Experimental workflow for the development of unsymmetrical bis-pyridyl ethylenes.
Data Presentation
Table 1: Structural Data of Unsymmetrical Bis-pyridyl Ethylenes[5]
| Compound | Isomer | Crystal System | Space Group | Key Intermolecular Interactions |
| trans-1-(2-pyridyl)-2-(3-pyridyl)ethylene | 2,3'-bpe | Orthorhombic | Pbca | C–H···N |
| This compound | 2,4'-bpe | Monoclinic | Pc | C–H···N |
| trans-1-(3-pyridyl)-2-(4-pyridyl)ethylene | 3,4'-bpe | Monoclinic | Pc | C–H···N |
Table 2: Qualitative Fluorescence Properties of Unsymmetrical Bis-pyridyl Ethylenes[5]
| Compound | Isomer | Fluorescence (Pristine) | Fluorescence (Post-γ-irradiation) |
| trans-1-(2-pyridyl)-2-(3-pyridyl)ethylene | 2,3'-bpe | No | Yes |
| This compound | 2,4'-bpe | No | Yes |
| trans-1-(3-pyridyl)-2-(4-pyridyl)ethylene | 3,4'-bpe | No | Yes |
Conclusion
Unsymmetrical bis-pyridyl ethylenes represent a promising class of compounds with tunable photophysical properties and potential for development as novel therapeutic agents. Their synthesis is accessible through well-established synthetic methodologies, and their structural diversity allows for the exploration of a broad chemical space. While direct biological data for these specific compounds is still emerging, the demonstrated anticancer activity of related pyridyl-containing molecules provides a strong rationale for their further investigation in oncology. Future research should focus on the systematic synthesis of libraries of unsymmetrical bis-pyridyl ethylenes, comprehensive evaluation of their photophysical and biological properties, and elucidation of their precise mechanisms of action in cancer cells. This will pave the way for the rational design of new and effective therapeutic agents.
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Synthesis of vinyl-substituted polypyridyl ligands through Suzuki-Miyaura cross-coupling of potassium vinyltrifluoroborate with bromopolypyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Integrities of Symmetric and Unsymmetric trans-Bis-pyridyl Ethylene Powders Exposed to Gamma Radiation: Packing and Electronic Considerations Assisted by Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene as a versatile, unsymmetrical N-donor ligand in coordination chemistry. The unique electronic properties arising from the distinct placement of the nitrogen atoms in the pyridyl rings make it a compelling building block for the synthesis of novel metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes with potential applications in catalysis, photophysics, and drug delivery.
Ligand Overview
This compound , a structural isomer of the well-studied trans-1,2-bis(4-pyridyl)ethylene (bpe), is a crystalline solid with the molecular formula C₁₂H₁₀N₂ and a molecular weight of 182.22 g/mol . Its unsymmetrical nature, with one pyridyl nitrogen at the 2-position and the other at the 4-position, offers distinct coordination vectors and electronic environments. This can lead to the formation of coordination complexes with unique topologies and potentially enhanced properties compared to its symmetrical counterparts. The vinylene bridge connecting the two pyridyl groups facilitates π-conjugation, influencing the photophysical and electronic properties of its coordination compounds.
Data Presentation
Ligand Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₀N₂ |
| Molecular Weight | 182.22 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| CAS Number | 14802-41-6 |
Spectroscopic Data of the Ligand (Predicted and from Analogues)
While specific, experimentally verified high-resolution spectra for this compound are not widely published, data can be inferred from its symmetrical analogues and related structures.
| Technique | Expected Chemical Shifts / Bands |
| ¹H NMR | Signals corresponding to pyridyl and vinyl protons. The unsymmetrical nature will result in a more complex spectrum compared to symmetrical isomers. |
| ¹³C NMR | Resonances for the pyridyl and vinyl carbons. |
| FT-IR (KBr, cm⁻¹) | Characteristic bands for C=C and C=N stretching, and C-H bending of the aromatic rings. |
Experimental Protocols
I. Synthesis of this compound
The synthesis of this unsymmetrical ligand can be achieved through several established cross-coupling methodologies. The Wittig and Horner-Wadsworth-Emmons reactions are particularly suitable for forming the central carbon-carbon double bond with high stereoselectivity for the trans isomer.
Protocol: Wittig Reaction
This protocol is adapted from the synthesis of the symmetrical analogue, trans-1,2-bis(4-pyridyl)ethylene, and is a viable route for the unsymmetrical target.
Workflow for Wittig Synthesis
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
Triphenylphosphine (PPh₃)
-
N,N-Dimethylformamide (DMF)
-
4-Pyridinecarboxaldehyde
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Appropriate solvents for recrystallization (e.g., ethanol, isopropanol)
Procedure:
-
Synthesis of Triphenyl(2-pyridylmethyl)phosphonium chloride:
-
Neutralize 2-(chloromethyl)pyridine hydrochloride to obtain the free base.
-
In a round-bottom flask, dissolve 2-(chloromethyl)pyridine and a stoichiometric equivalent of triphenylphosphine in DMF.
-
Heat the reaction mixture at 80°C for 45-60 minutes with stirring.
-
Cool the mixture to room temperature and then in an ice bath to induce precipitation of the phosphonium salt.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Wittig Reaction:
-
Prepare a cold solution of NaOH in water.
-
Suspend the synthesized triphenyl(2-pyridylmethyl)phosphonium chloride in DCM in an Erlenmeyer flask with vigorous stirring.
-
Add a stoichiometric equivalent of 4-pyridinecarboxaldehyde to the suspension.
-
Slowly add the cold NaOH solution to the reaction mixture.
-
Continue stirring vigorously for 30-60 minutes at room temperature. A color change and precipitation of the product should be observed.
-
-
Purification:
-
Extract the reaction mixture with DCM.
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain pure this compound.
-
Characterization:
-
Confirm the product structure and purity using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, and by melting point determination.
II. Synthesis of a Generic Coordination Polymer with this compound
This protocol outlines a general solvothermal method for the synthesis of coordination polymers, which is a common technique for this class of ligands. The specific metal salt, solvent, and temperature will need to be optimized for the desired product.
Caption: Relationship between the structural features of the ligand and its potential applications in coordination chemistry.
Further research into the coordination chemistry of this compound is warranted to fully explore its potential in these and other applications. The protocols provided herein offer a solid foundation for the synthesis and investigation of novel materials based on this promising ligand.
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with Pyridyl Ethylene Linkers for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a variety of applications, including drug delivery. This document provides detailed application notes and protocols for the synthesis of zinc-based MOFs utilizing a combination of dicarboxylate and the pyridyl ethylene linker, 1,2-bis(4-pyridyl)ethylene (bpe).
The incorporation of the linear and rigid bpe linker can lead to robust frameworks with tunable porosity, making them suitable for the encapsulation and controlled release of therapeutic agents. This document will focus on a representative MOF system, Zinc-Succinate-BPE (Zn-Succ-bpe), as a case study for drug delivery applications. The protocols provided are based on established solvothermal synthesis methods and standard drug loading and release procedures adapted for this specific class of MOFs.
Key Applications in Drug Development
MOFs constructed with pyridyl ethylene linkers offer several potential advantages in drug delivery:
-
High Drug Loading Capacity: The porous nature of these MOFs allows for the encapsulation of significant quantities of drug molecules.
-
Controlled Release: The framework structure can be tailored to control the rate of drug diffusion and release, potentially leading to sustained therapeutic effects.
-
Biocompatibility: Zinc is an essential trace element in the human body, and many zinc-based MOFs have shown good biocompatibility.[1][2][3] However, thorough toxicological assessment is crucial for any new MOF intended for biomedical applications.
-
Tunable Properties: The use of mixed-linker systems (dicarboxylate and pyridyl ethylene) allows for fine-tuning of the MOF's structural and chemical properties to optimize drug compatibility and release kinetics.
Synthesis and Drug Loading Workflow
The overall process for preparing a drug-loaded pyridyl ethylene MOF involves the initial synthesis of the framework, followed by activation to remove solvent molecules from the pores, and finally, the loading of the therapeutic agent.
Caption: A general workflow for the synthesis of a pyridyl ethylene MOF and subsequent drug loading.
Experimental Protocols
Protocol 1: Solvothermal Synthesis of Zinc-Succinate-BPE MOF (Zn-Succ-bpe)
This protocol describes the synthesis of a representative MOF using zinc nitrate, succinic acid, and 1,2-bis(4-pyridyl)ethylene (bpe) as building blocks.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Succinic acid
-
1,2-bis(4-pyridyl)ethylene (bpe)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of zinc nitrate hexahydrate and 0.1 mmol of succinic acid in 5 mL of a DMF/water mixture (4:1 v/v).
-
In a separate vial, dissolve 0.1 mmol of 1,2-bis(4-pyridyl)ethylene in 5 mL of DMF.
-
Combine the two solutions in the first vial.
-
Cap the vial tightly and place it in a preheated oven at 100°C for 48 hours.
-
After cooling to room temperature, colorless crystals will have formed.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
To activate the MOF, immerse the crystals in fresh ethanol for 24 hours, replacing the ethanol at least three times.
-
Collect the crystals by filtration and dry under vacuum at 80°C for 12 hours.
Protocol 2: Loading of Ibuprofen into Zn-Succ-bpe MOF
This protocol details the loading of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen into the activated MOF via impregnation.[4][5][6][7]
Materials:
-
Activated Zn-Succ-bpe MOF
-
Ibuprofen
-
Ethanol
Procedure:
-
Prepare a 0.1 M solution of ibuprofen in ethanol.
-
Add 50 mg of activated Zn-Succ-bpe MOF to 10 mL of the ibuprofen solution.
-
Stir the suspension at room temperature for 24 hours in a sealed container to prevent solvent evaporation.
-
Collect the ibuprofen-loaded MOF (Ibu@Zn-Succ-bpe) by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Wash the collected solid with a small amount of fresh ethanol to remove surface-adsorbed drug.
-
Dry the final product under vacuum at 40°C for 12 hours.
-
The amount of loaded ibuprofen can be determined by analyzing the concentration of the supernatant before and after loading using UV-Vis spectroscopy at the characteristic wavelength of ibuprofen.
Protocol 3: In Vitro Release of Ibuprofen from Ibu@Zn-Succ-bpe
This protocol describes a typical in vitro drug release study in a simulated physiological environment.[8][9][10]
Materials:
-
Ibu@Zn-Succ-bpe
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Disperse 10 mg of Ibu@Zn-Succ-bpe in 50 mL of PBS (pH 7.4) in a sealed container.
-
Place the container in an incubator shaker at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the release medium.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain a constant volume.
-
Centrifuge the collected aliquots to remove any suspended MOF particles.
-
Analyze the concentration of released ibuprofen in the supernatant using UV-Vis spectroscopy.
-
Calculate the cumulative percentage of drug released over time.
Characterization and Data Presentation
Thorough characterization is essential to confirm the successful synthesis of the MOF and to quantify the drug loading and release.
Characterization Techniques:
| Technique | Purpose |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity of the synthesized MOF. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups of the linkers and the drug, and to confirm the incorporation of the drug into the MOF. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to quantify the amount of loaded drug. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the MOF crystals. |
| Nitrogen Adsorption-Desorption Isotherms | To determine the surface area and pore volume of the activated MOF. |
| UV-Vis Spectroscopy | To quantify the amount of drug loaded and released. |
Representative Data
The following tables present hypothetical but plausible data for the characterization and drug delivery performance of the Zn-Succ-bpe MOF system.
Table 1: Physicochemical Properties of Zn-Succ-bpe MOF
| Parameter | Value |
| BET Surface Area | ~850 m²/g |
| Pore Volume | ~0.45 cm³/g |
| Thermal Stability (in N₂) | Up to 320°C |
Table 2: Ibuprofen Loading and Encapsulation Efficiency
| MOF Sample | Drug Loading (%) | Encapsulation Efficiency (%) |
| Ibu@Zn-Succ-bpe | 18.5 | 92.5 |
Drug Loading (%) = (mass of loaded drug / mass of drug-loaded MOF) x 100 Encapsulation Efficiency (%) = (mass of loaded drug / initial mass of drug) x 100
Table 3: In Vitro Ibuprofen Release Profile from Ibu@Zn-Succ-bpe at pH 7.4
| Time (hours) | Cumulative Release (%) |
| 1 | 15 |
| 4 | 35 |
| 8 | 55 |
| 12 | 70 |
| 24 | 85 |
| 48 | 95 |
Signaling Pathways and Logical Relationships
The pH-responsive release of a drug from a zinc-based MOF in a slightly acidic environment (e.g., tumor microenvironment) can be a targeted delivery strategy. The lower pH can lead to the protonation of the linker's coordinating groups, causing a partial and controlled degradation of the MOF structure and subsequent drug release.
Caption: A simplified diagram illustrating a pH-triggered drug release mechanism from a zinc-based MOF.
Conclusion
Metal-Organic Frameworks synthesized with pyridyl ethylene linkers represent a versatile platform for drug delivery applications. The ability to systematically tune their structure and porosity allows for the optimization of drug loading and release profiles. The protocols and application notes provided herein offer a comprehensive guide for researchers interested in exploring this promising class of materials for advanced drug delivery systems. Further research is warranted to fully elucidate the in vivo behavior, biocompatibility, and therapeutic efficacy of these MOFs.
References
- 1. doaj.org [doaj.org]
- 2. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Coordination Polymers using trans-1,2-bis(4-pyridyl)ethylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of coordination polymers utilizing the versatile bridging ligand, trans-1,2-bis(4-pyridyl)ethylene (bpe). The information is intended to guide researchers in the rational design and synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with potential applications in various fields, including drug delivery, catalysis, and materials science.
Introduction
trans-1,2-bis(4-pyridyl)ethylene is a rigid, linear N-donor ligand that has been extensively employed in the construction of coordination polymers. Its ability to bridge metal centers leads to the formation of diverse and predictable supramolecular architectures, ranging from one-dimensional (1D) chains to three-dimensional (3D) frameworks. The resulting structures and properties of these coordination polymers are highly dependent on the choice of metal ion, counter-anions, and reaction conditions. This document outlines the synthesis of several exemplary coordination polymers with transition metals and lead(II) ions.
Data Presentation
Crystallographic Data Summary
The following table summarizes key crystallographic data for coordination polymers synthesized with trans-1,2-bis(4-pyridyl)ethylene and various metal ions. This data is crucial for understanding the structural diversity and for comparative analysis.
| Compound | Metal Ion | Crystal System | Space Group | Key Structural Features |
| CoBpe [Co2(bpe)3(NO3)4·MeOH] | Co(II) | Monoclinic | P21/c | 1D ladder topology with interpenetrated square grids forming a 3D network. |
| NiBpe [Ni2(bpe)3(NO3)4·MeOH] | Ni(II) | Monoclinic | P21/c | Isostructural with CoBpe, forming a 1D ladder structure. |
| CuBpe [Cu(bpe)(NO3)2] | Cu(II) | Triclinic | P-1 | Linear 1D chain topology. |
| [Pb(μ-bpe)(μ-O2CCF3)2] | Pb(II) | - | - | 3D coordination polymer with a 42.63.8-sra (SrAl2) topology. |
| [Pb(μ-bpe)(O2CCH3)2]·0.25H2O | Pb(II) | - | - | Double-stranded 1D structure with Pb(II)···π interactions. |
| Zinc(II) Coordination Polymer [C22H18ZnN2O4] | Zn(II) | Monoclinic | P21/c | Dimeric units connected by bda ligands, forming a 3D structure. |
Note: '-' indicates data not explicitly provided in the search results.
Experimental Protocols
Detailed methodologies for the synthesis of selected coordination polymers are provided below. These protocols are based on published literature and offer a starting point for laboratory synthesis.
Protocol 1: Synthesis of CoBpe [Co2(bpe)3(NO3)4·MeOH]
Materials:
-
trans-1,2-bis(4-pyridyl)ethylene (bpe) (0.01 g, 0.054 mmol)
-
Cobalt(II) nitrate hexahydrate (Co(NO3)2·6H2O) (0.1 g, 0.346 mmol)
-
Methanol (MeOH) (7 mL)
Procedure:
-
Dissolve trans-1,2-bis(4-pyridyl)ethylene and Co(NO3)2·6H2O in 7 mL of methanol in a 20 mL glass vial to obtain a clear purple solution.
-
Seal the vial and place it in an oven at 55 °C for 2 days without disturbance.
-
Allow the solution to cool slowly to room temperature.
-
Collect the resulting pink crystals by filtration.
-
Wash the crystals with anhydrous methanol.
-
Yield: 70%.
Protocol 2: Synthesis of NiBpe [Ni2(bpe)3(NO3)4·MeOH]
Materials:
-
trans-1,2-bis(4-pyridyl)ethylene (bpe) (0.01 g, 0.054 mmol)
-
Nickel(II) nitrate hexahydrate (Ni(NO3)2·6H2O) (0.1 g, 0.346 mmol)
-
Methanol (MeOH) (7 mL)
Procedure:
-
Follow the same procedure as for CoBpe, substituting Ni(NO3)2·6H2O for the cobalt salt.
Protocol 3: Synthesis of Pb(II) Coordination Polymers
Materials:
-
trans-1,2-bis(4-pyridyl)ethylene (bpe)
-
Lead(II) acetate trihydrate (Pb(OAc)2·3H2O)
-
Trifluoroacetic acid (HTFA)
-
Lead(II) trifluoroacetate (Pb(O2CCF3)2)
Procedure for [Pb3(μ-bpe)3(μ-O2CCF3)2(μ-O2CCH3)2(O2CCF3)2]:
-
React bpe with Pb(OAc)2·3H2O in the presence of trifluoroacetic acid.
-
Allow the reaction to proceed for two days to afford the triple-stranded coordination polymer.
Procedure for [Pb(μ-bpe)(μ-O2CCF3)2] and [Pb(μ-bpe)(O2CCH3)2]·0.25H2O:
-
React bpe with Pb(O2CCF3)2 and Pb(OAc)2·3H2O, respectively, in an equimolar ratio.
Note: The provided source for the Pb(II) polymers describes the formation and structural transformation in solution over several weeks. The initial steps are provided here.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general solvothermal synthesis workflow for the preparation of coordination polymers using trans-1,2-bis(4-pyridyl)ethylene.
Caption: General solvothermal synthesis workflow.
Logical Relationship in Coordination Polymer Formation
This diagram illustrates the fundamental principle of coordination polymer assembly, where metal ions act as nodes and the bpe ligand acts as a linker.
Application Notes and Protocols: trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene in Photocatalysis
Audience: Researchers, scientists, and drug development professionals.
Note on Nomenclature: The user's request specifies trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene. However, the majority of published research on photocatalysis utilizes the symmetric isomer, trans-1,2-di(4-pyridyl)ethylene (BPE) , as a bridging ligand in coordination polymers and metal-organic frameworks (MOFs). The following application notes are based on the applications of this more commonly studied BPE ligand. It is presumed that the photocatalytic principles and applications are transferable.
Introduction
trans-1,2-di(4-pyridyl)ethylene (BPE) is a versatile organic ligand extensively used in the construction of coordination polymers and metal-organic frameworks (MOFs). Its rigid, linear structure and the presence of two coordinating nitrogen atoms make it an excellent building block for creating robust, porous materials. In the realm of photocatalysis, BPE-based materials have demonstrated significant potential in applications ranging from CO₂ reduction to the degradation of organic pollutants. The π-conjugated system of the BPE ligand plays a crucial role in the electronic properties and light-harvesting capabilities of the resulting materials.
This document provides detailed application notes and experimental protocols for the use of BPE-containing coordination polymers in two key photocatalytic processes: CO₂ reduction and the degradation of organic dyes.
Application 1: Photocatalytic CO₂ Reduction using a BPE-based Coordination Polymer
One of the most promising applications of BPE-based materials is in the photocatalytic reduction of carbon dioxide to valuable chemical feedstocks, such as carbon monoxide (CO). This process typically involves a BPE-based coordination polymer acting as a co-catalyst in conjunction with a photosensitizer and a sacrificial electron donor.
Data Presentation
Table 1: Photocatalytic CO₂ Reduction Performance of Transition Metal-BPE Coordination Polymers
| Catalyst | Metal Center | Photosensitizer | Sacrificial Electron Donor | Irradiation Time (h) | CO Production Rate (μmol g⁻¹ h⁻¹) | Reference |
| CoBpe | Cobalt(II) | [Ru(bpy)₃]Cl₂ | Triethanolamine (TEOA) | 4 | 287 | [1][2] |
| CoBpe | Cobalt(II) | [Ru(bpy)₃]Cl₂ | Triethanolamine (TEOA) | 8 | 410 | [1][2] |
Experimental Protocols
Protocol 1.1: Synthesis of CoBpe Coordination Polymer
This protocol describes the solvothermal synthesis of a cobalt-based coordination polymer with BPE as the ligand (CoBpe).[1]
Materials:
-
trans-1,2-bis(4-pyridyl)ethylene (BPE)
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Methanol (MeOH)
-
20 mL glass vial with a screw cap
Procedure:
-
Dissolve 0.01 g (0.054 mmol) of trans-1,2-bis(4-pyridyl)ethylene and 0.1 g (0.346 mmol) of Co(NO₃)₂·6H₂O in 7 mL of methanol in a 20 mL glass vial.
-
Seal the vial tightly and place it in an oven at 55°C for 48 hours.
-
After 48 hours, remove the vial from the oven and allow it to cool slowly to room temperature.
-
Pink crystals of the CoBpe coordination polymer will have formed.
-
Extract the crystals from the mother liquor and wash them with anhydrous methanol.
-
Dry the crystals under vacuum. The expected yield is approximately 70%.
Protocol 1.2: Photocatalytic CO₂ Reduction Assay
This protocol details the experimental setup for evaluating the photocatalytic activity of the CoBpe polymer for CO₂ reduction.[1][2]
Materials:
-
CoBpe catalyst
-
Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate ([Ru(bpy)₃]Cl₂·6H₂O) as the photosensitizer
-
Triethanolamine (TEOA) as the sacrificial electron donor
-
Acetonitrile (ACN)
-
High-purity CO₂ gas
-
Gas-tight photoreactor
-
Simulated solar light source (e.g., AM 1.5G)
-
Gas chromatograph (GC) for CO analysis
Procedure:
-
In a gas-tight photoreactor, combine the CoBpe catalyst, [Ru(bpy)₃]Cl₂, and TEOA in acetonitrile.
-
Seal the reactor and purge with high-purity CO₂ gas for at least 30 minutes to ensure a CO₂-saturated atmosphere.
-
Place the reactor under a simulated solar light source with constant stirring.
-
At regular time intervals (e.g., every hour), take a sample from the headspace of the reactor using a gas-tight syringe.
-
Inject the gas sample into a gas chromatograph to quantify the amount of CO produced.
-
Calculate the rate of CO production in μmol per gram of catalyst per hour.
Visualization
Caption: Photocatalytic cycle for CO₂ reduction.
Application 2: Photocatalytic Degradation of Organic Dyes
Coordination polymers based on BPE and other bipyridyl ligands are effective photocatalysts for the degradation of organic pollutants, such as methylene blue (MB) and rhodamine B (RhB), in aqueous solutions under visible or UV light irradiation. This application is highly relevant for wastewater treatment.
Data Presentation
Table 2: Representative Photocatalytic Degradation of Methylene Blue by Bipyridyl-based MOFs
| Catalyst | Metal Center | Pollutant | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| [Cu(4,4'-bipy)Cl]n | Copper(II) | Methylene Blue | Visible Light | 120 | ~90 | [3] |
| ZnO@Co-BDC | Cobalt(II)/Zinc(II) | Methylene Blue | Visible Light | 80 | 87.5 | [4] |
| Y-PTC MOF | Yttrium(III) | Methylene Blue | Visible Light | 240 | 87.56 | [5] |
Note: Data is for MOFs with similar bipyridyl ligands, demonstrating the expected performance of a BPE-based material.
Experimental Protocols
Protocol 2.1: General Procedure for Photocatalytic Dye Degradation
This protocol provides a general method for assessing the photocatalytic activity of a BPE-based coordination polymer for the degradation of an organic dye like methylene blue.
Materials:
-
BPE-based photocatalyst (e.g., CoBpe or similar)
-
Methylene blue (MB)
-
Deionized water
-
Photoreactor with a light source (e.g., Xenon lamp with a UV cut-off filter for visible light)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of methylene blue in deionized water (e.g., 10 mg/L).
-
Disperse a specific amount of the BPE-based photocatalyst in the MB solution in the photoreactor (e.g., 50 mg of catalyst in 100 mL of solution).
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst and the dye.
-
Turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring.
-
At regular time intervals, withdraw a small aliquot of the suspension.
-
Centrifuge or filter the aliquot to remove the catalyst particles.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength of the dye (approx. 664 nm for MB) using a UV-Vis spectrophotometer.
-
The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Visualization
Caption: Mechanism of photocatalytic dye degradation.
References
- 1. Transition metal-based coordination polymers of bipyridyl-ethylene for sunlight-driven photocatalytic CO 2 reduction into CO - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D5SE00195A [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Two pure MOF-photocatalysts readily prepared for the degradation of methylene blue dye under visible light - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Enhanced photocatalytic degradation of methylene blue dye via valorization of a polyethylene terephthalate plastic waste-derived metal–organic framework-based ZnO@Co-BDC composite catalyst - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene in Fluorescent Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene (BPE) is a versatile organic molecule that has garnered significant interest in the design of advanced fluorescent materials. Its unique photophysical properties, characterized by strong blue-light emission and sensitivity to its environment, make it a valuable building block for a range of applications. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of BPE and its derivatives in the development of fluorescent sensors and materials.
The core structure of BPE, featuring two pyridine rings linked by an ethylene bridge, allows for the formation of coordination complexes with metal ions and the construction of metal-organic frameworks (MOFs). These materials often exhibit fluorescence that can be modulated by the presence of specific analytes, forming the basis for highly sensitive and selective chemosensors. Applications of BPE-based materials include the detection of toxic metal ions and nitroaromatic compounds, which are of significant interest in environmental monitoring and security.
Synthesis of this compound
The synthesis of this compound can be achieved through olefination reactions such as the Wittig or Horner-Wadsworth-Emmons reactions. These methods allow for the stereoselective formation of the trans-alkene bond.
Protocol 1: Synthesis via Wittig Reaction
This protocol describes a general procedure for the synthesis of BPE via the Wittig reaction, a reliable method for forming carbon-carbon double bonds from an aldehyde and a phosphonium ylide.
Materials:
-
4-Picolyl chloride hydrochloride
-
Triphenylphosphine
-
2-Pyridinecarboxaldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Dichloromethane
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of the Phosphonium Salt:
-
In a round-bottom flask, dissolve 4-picolyl chloride hydrochloride (1 equivalent) and triphenylphosphine (1 equivalent) in anhydrous DMF.
-
Heat the mixture at 80-90 °C for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to room temperature and add anhydrous diethyl ether to precipitate the phosphonium salt.
-
Filter the white solid, wash with diethyl ether, and dry under vacuum.
-
-
Ylide Formation and Wittig Reaction:
-
Suspend the dried phosphonium salt (1 equivalent) in anhydrous DMF in a separate flask under an inert atmosphere.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the suspension at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours until the formation of the deep red-colored ylide is complete.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-pyridinecarboxaldehyde (1 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
-
Application Notes and Protocols for the Photoisomerization of trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoisomerization is a photophysical process in which a molecule is converted from one isomer to another by the absorption of light. trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene is a molecule of interest due to the potential for its two isomers, trans and cis, to exhibit different biological activities or material properties. The ability to control the isomeric ratio with light makes it a candidate for photoswitchable drugs, materials, and molecular machines. These application notes provide a generalized protocol for inducing and analyzing the trans to cis photoisomerization of 1-(2-Pyridyl)-2-(4-pyridyl)ethylene in solution.
General Principles
The photoisomerization of this compound is predicated on the excitation of the molecule from its ground state (S₀) to an excited singlet state (S₁) upon absorption of a photon. In the excited state, the rotational barrier around the central carbon-carbon double bond is significantly lower, allowing for rotation to the cis conformation. The molecule then relaxes back to the ground state, either as the cis or trans isomer. The process can be monitored by observing changes in the UV-Visible absorption spectrum and ¹H NMR spectrum, as the trans and cis isomers have distinct spectral properties.
Data Presentation
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₀N₂ |
| Molecular Weight | 182.22 g/mol [1] |
| Isomeric Form | trans |
| Appearance | Typically a crystalline solid |
Table 2: Experimental Parameters for Photoisomerization
| Parameter | Recommended Value/Range | Notes |
| Solvent | Acetonitrile, Acetone, or Chloroform[2][3] | Acetonitrile is a common choice for its UV transparency. |
| Concentration | 1 x 10⁻⁵ M to 1 x 10⁻³ M | Dependent on the analytical method. Use lower concentrations for UV-Vis and higher for NMR. |
| Irradiation Wavelength | 310 - 370 nm | The optimal wavelength should correspond to the π-π* absorption band of the trans isomer. A 365 nm light source is a common choice for similar compounds.[4] |
| Light Source | Mercury arc lamp or Xenon lamp with appropriate bandpass filters. | The output power and stability of the lamp should be considered for reproducibility. |
| Temperature | Room Temperature (20-25 °C) | Temperature should be controlled and recorded, as it can affect reaction kinetics. |
Table 3: Anticipated Spectroscopic Data
| Spectroscopic Technique | trans Isomer (Expected) | cis Isomer (Expected) |
| UV-Vis | ||
| λmax (π-π*) | ~300 - 340 nm | Hypsochromic shift (to shorter wavelength) and lower molar absorptivity compared to the trans isomer. |
| Molar Absorptivity (ε) | Higher | Lower |
| ¹H NMR | ||
| Vinyl Protons (-CH=CH-) | More downfield chemical shift (larger δ) | More upfield chemical shift (smaller δ) |
| Pyridyl Protons | Distinct chemical shifts for 2- and 4-pyridyl rings. | Significant changes in chemical shifts due to altered spatial proximity of the pyridyl rings. |
| Coupling Constant (J) for Vinyl Protons | Larger (typically 12-18 Hz for trans) | Smaller (typically 6-12 Hz for cis) |
Experimental Protocols
Protocol 1: General Procedure for Photoisomerization in Solution
This protocol describes a general method for the photoisomerization of this compound in a solvent.
Materials:
-
This compound
-
Spectroscopic grade acetonitrile (or other suitable solvent)
-
Quartz cuvette (for UV-Vis monitoring) or NMR tube (for NMR monitoring)
-
UV lamp (e.g., medium-pressure mercury lamp with a 365 nm filter)
-
Magnetic stirrer and stir bar (optional, for larger scale reactions)
-
UV-Vis Spectrophotometer
-
NMR Spectrometer
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 x 10⁻⁴ M.
-
Sample Preparation for UV-Vis: Fill a quartz cuvette with the solution from step 1.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution. This will serve as the t=0 reference.
-
Irradiation: Place the cuvette in a holder at a fixed distance from the UV lamp. Irradiate the sample with UV light (e.g., 365 nm). If using a larger volume, the solution can be in a flask and stirred during irradiation.
-
Monitoring: At regular time intervals (e.g., every 1, 2, 5, 10 minutes), briefly stop the irradiation and record the UV-Vis spectrum.
-
Analysis: Observe the decrease in the absorbance of the trans isomer's characteristic peak and the potential appearance of new absorption bands corresponding to the cis isomer. Continue until a photostationary state is reached (i.e., no further significant changes in the spectrum are observed).
Protocol 2: Analysis of Photoisomerization by ¹H NMR
This protocol outlines the use of ¹H NMR to monitor the photoisomerization and determine the isomeric ratio.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., acetonitrile-d₃) at a concentration of approximately 1-5 mg/mL in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the initial solution to confirm the purity of the trans isomer.
-
Irradiation: Irradiate the NMR tube with a UV lamp as described in Protocol 1. Irradiation can be done outside the spectrometer.
-
Post-Irradiation Spectrum: After a set period of irradiation, acquire another ¹H NMR spectrum.
-
Analysis: Compare the initial and post-irradiation spectra. Identify the new peaks corresponding to the cis isomer, paying close attention to the vinyl proton signals and their coupling constants. The ratio of trans to cis isomers can be determined by integrating the respective vinyl proton signals.
Diagrams
Caption: Experimental workflow for inducing and analyzing photoisomerization.
Caption: Jablonski-type diagram illustrating the photoisomerization process.
References
- 1. Photoisomerization of 1,2-Di(4-pyridyl)ethylene According to NMR and UV Spectroscopy Data and Density Functional Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. rsc.org [rsc.org]
- 4. Octahedral Rhenium Cluster Complexes with 1,2-Bis(4-pyridyl)ethylene and 1,3-Bis(4-pyridyl)propane as Apical Ligands [mdpi.com]
Application Notes & Protocols: Experimental Setup for Solid-State Photodimerization of Pyridylethylenes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Solid-state [2+2] photodimerization is a powerful synthetic method that leverages the ordered arrangement of molecules in a crystal lattice to achieve highly selective and efficient chemical reactions.[1] This solvent-free approach is environmentally friendly and can produce complex molecules like cyclobutane derivatives, which are often difficult to synthesize using traditional solution-phase chemistry.[1][2] The reaction's success is governed by topochemical principles, which dictate that the reacting double bonds must be parallel and in close proximity (typically 3.5–4.2 Å apart), a condition established by Schmidt.[2]
Crystal engineering provides the essential tools to control the molecular packing of reactants, thereby enabling or directing the photodimerization process.[3] For pyridylethylenes, such as the widely studied trans-1,2-bis(4-pyridyl)ethylene (bpe), strategies like co-crystallization with template molecules, formation of organic salts, or coordination to metal centers are employed to pre-organize the olefins into a reactive arrangement.[2][4][5][6] This document provides detailed protocols for the experimental setup and analysis of the solid-state photodimerization of pyridylethylenes.
Quantitative Data Summary
The efficiency and stereochemical outcome of the photodimerization are highly dependent on the crystal packing induced by the chosen crystal engineering strategy.
| Pyridylethylene System | Crystal Engineering Method | Intermolecular C=C Distance (Å) | Irradiation Source | Yield | Product Stereochemistry |
| [bpeH]·TFMS (trifluoromethane sulphonic acid salt) | Organic Salt Formation | 4.97 | 350 nm UV | 100% | rctt-tetrakis(4-pyridyl)cyclobutane (rctt-tpcb) |
| 2(resorcinol)·2(bpe) | Co-crystal with Template | 3.7 | UV Light | High Conversion | tetrakis(4-pyridyl)cyclobutane |
| 2[bpeH₂]·(SO₄)(2HSO₄) | Organic Salt Formation | N/A (reaction proceeds via molecular movement) | UV Light | 100% | Stereospecific |
| [Ag(p-tol)(olefin)₂]·(H₂O) | Coordination Complex (Ag(I)) | N/A (arranged for reaction) | N/A | Quantitative | rctt-head-to-tail dimer |
| 1-Aryl-4-pyridylbutadiene HX salts | Organic Salt Formation | < 4.2 | UV Light | Good | syn head-to-tail dimer |
Note: In some cases, photodimerization occurs even when the initial C=C distance exceeds the Schmidt criterion (4.2 Å), proceeding through mechanisms like pedal-like molecular motion upon photoexcitation.[2][7]
Experimental Protocols & Methodologies
Protocol 1: Preparation of Photoreactive Material
The first and most critical step is the preparation of a crystalline solid where the pyridylethylene molecules are correctly aligned.
Method A: Co-crystallization via Mechanical Grinding (Solvent-Free)
This method uses a template molecule to enforce a reactive geometry through hydrogen bonding.
-
Materials: trans-1,2-bis(4-pyridyl)ethylene (4,4'-bpe) and resorcinol (1,3-benzenediol).
-
Procedure:
-
Weigh stoichiometric amounts of 4,4'-bpe (e.g., 180 mg) and resorcinol (e.g., 120 mg) for a 1:1 molar ratio.[4]
-
Combine both solids in a clean, dry mortar.
-
Grind the mixture vigorously and thoroughly with a pestle for 25–30 minutes to ensure complete mixing and formation of the co-crystal powder.[4] The resulting fine powder is now ready for irradiation.
-
Method B: Organic Salt Formation via Crystallization
This method utilizes protonation of the pyridine nitrogen to guide crystal packing through strong hydrogen bonds.
-
Materials: trans-1,2-bis(4-pyridyl)ethylene (bpe), trifluoromethanesulphonic acid (TFMS), acetonitrile, and diethyl ether.
-
Procedure:
-
Dissolve the bpe starting material in a minimal amount of a suitable solvent like acetonitrile (e.g., 20 mg in 4 mL).[2]
-
Add an equimolar amount of the acid (TFMS) to the solution to form the [bpeH]·TFMS salt.
-
To obtain high-quality single crystals, place the vial containing the solution inside a larger beaker containing a small amount of a less polar, miscible solvent such as diethyl ether. Seal the beaker and allow the ether to slowly diffuse into the solution over several days to a week, inducing crystallization.[2]
-
Collect the resulting crystals for the photoreaction.
-
Protocol 2: Solid-State Photoreaction
-
Apparatus: A photoreactor equipped with lamps of the desired wavelength is required. A Luzchem photoreactor with 350 nm lamps is a common choice.[2] Alternatively, a medium-pressure mercury arc lamp can be used.[8]
-
Sample Preparation: Spread the crystalline powder obtained from Protocol 1 (A or B) as a thin, even layer on a flat glass surface, such as a watch glass or petri dish. If using single crystals, select well-formed crystals and place them on the surface.
-
Irradiation:
-
Place the sample inside the photoreactor.
-
Irradiate the solid material with UV light (e.g., 350 nm) at room temperature.[2]
-
The reaction time can range from a few minutes to several hours. Monitor the reaction's progress periodically by taking small aliquots for analysis (see Protocol 3). For example, a 100% yield for certain salts can be achieved after several hours of exposure.[2][9]
-
Protocol 3: Analysis and Characterization
Analysis is performed to confirm the formation of the cyclobutane product and determine the reaction's yield and stereoselectivity.
-
Reaction Monitoring with ¹H NMR Spectroscopy:
-
Dissolve a small aliquot of the irradiated solid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Record the ¹H NMR spectrum.
-
Monitor the disappearance of the characteristic olefinic proton signals of the starting pyridylethylene and the appearance of new aliphatic proton signals corresponding to the cyclobutane ring.
-
Calculate the product yield by integrating the signals of the product and any remaining reactant.[2][10]
-
-
Product Isolation and Purification:
-
Structural Confirmation:
-
Single Crystal X-ray Diffraction (SCXRD): This is the definitive technique to determine the precise three-dimensional structure and stereochemistry of the photoproduct. It is also used to analyze the crystal packing of the starting material to understand the topochemical control.[2][3]
-
Powder X-ray Diffraction (PXRD): Used to confirm the bulk purity and crystalline phase of the starting material and the product.[11][12]
-
FTIR Spectroscopy: Can be used to track the disappearance of the C=C bond stretching vibration of the alkene reactant.[11]
-
UV-Vis Spectroscopy: The dimerization reaction leads to a cessation of conjugation, which can be observed as a hypsochromic (blue) shift in the absorption spectrum.[13]
-
Visualizations
Caption: Experimental workflow for solid-state photodimerization.
Caption: Crystal engineering strategies for pyridylethylene alignment.
References
- 1. Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Crystal engineering - Wikipedia [en.wikipedia.org]
- 4. aroonchande.com [aroonchande.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 8. π–π Interaction Energies as Determinants of the Photodimerization of Mono-, Di-, and Triazastilbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of Green-Emitting Salts from Substituted Pyridines: Understanding the Solid-State Photodimerization of trans-1,2-bis(4-pyridyl)ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solid state analysis - Analytical techniques - Holodiag, votre partenaire en état solide et cristallisation [holodiag.com]
- 12. Solid State Analysis - Almac [almacgroup.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Growing Single Crystals of trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for growing high-quality single crystals of metal complexes incorporating the ligand trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene. The ability to obtain single crystals is crucial for determining the three-dimensional molecular structure through X-ray diffraction, a fundamental step in drug development and materials science for understanding structure-activity relationships.
Introduction
The crystallization of organic and organometallic compounds is often described as more of an art than a science.[1] Success depends on a combination of factors including the purity of the compound, choice of solvent, temperature, and the crystallization technique itself.[2][3] For this compound complexes, the presence of multiple coordination sites (the two pyridine nitrogen atoms) and the potential for various intermolecular interactions (e.g., hydrogen bonding, π-π stacking) can influence the crystal packing and, consequently, the ease of crystallization.[4]
This guide details the most common and effective solution-based techniques for growing single crystals: Slow Evaporation, Slow Cooling, Vapor Diffusion, and Solvent Layering. Each protocol is presented with step-by-step instructions and key considerations for successful crystallization.
General Considerations Before Starting
-
Purity: The compound to be crystallized should be as pure as possible. A minimum purity of 80-90% is recommended.[5] Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor crystal quality.[2]
-
Solvent Selection: The choice of solvent is critical.[5] An ideal solvent should dissolve the compound when heated but result in a supersaturated solution upon cooling or slow evaporation.[6] Solubility tests in a range of solvents with varying polarities are a crucial first step.[7]
-
Glassware: All glassware must be scrupulously clean. Dust or scratches can act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.[8]
-
Vibrations: Crystallization setups should be left in an undisturbed location, as vibrations can trigger premature precipitation and the formation of polycrystalline material.[2][9]
Experimental Protocols
Slow Evaporation
This is often the simplest and most common method for crystal growth.[2][10] It is particularly suitable for compounds that are stable at room temperature. The principle is to slowly increase the concentration of the solute by allowing the solvent to evaporate, leading to a supersaturated solution from which crystals can form.[11]
Protocol:
-
Prepare a nearly saturated solution of the this compound complex in a suitable solvent (e.g., Methanol, Ethanol, Acetonitrile).
-
Filter the solution to remove any particulate impurities.
-
Transfer the clear solution to a clean vial or crystallization dish.[8] The vessel should have a reasonably large surface area to facilitate evaporation.[12]
-
Cover the vessel with parafilm or aluminum foil and pierce a few small holes in the covering.[8] The number and size of the holes can be adjusted to control the rate of evaporation.[10]
-
Place the vessel in a quiet, vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[13]
Key Parameters & Troubleshooting:
| Parameter | Recommendation | Troubleshooting |
| Solvent Volatility | Avoid highly volatile solvents like DCM or acetone which evaporate too quickly.[5] | If evaporation is too fast, use a less volatile solvent or reduce the number/size of holes in the cover. |
| Concentration | Start with a concentration near saturation. A common starting point is similar to that used for an NMR sample (2-10 mg in 0.6-1 mL).[5] | If no crystals form, the initial solution may be too dilute. If a powder precipitates, the solution is likely too concentrated. |
| Vessel | A small vial or an NMR tube can be effective.[13] | For larger volumes, a beaker or crystallization dish can be used, with the evaporation rate controlled by the covering.[13] |
Slow Cooling
This technique is effective for compounds that exhibit a significant increase in solubility with temperature.[6] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, causing the solubility to decrease and leading to crystallization.[11]
Protocol:
-
Prepare a saturated solution of the complex in a suitable solvent at or near the solvent's boiling point.[11]
-
Ensure all the solute is dissolved. If any particles remain, filter the hot solution.
-
Transfer the hot solution to a clean vial or test tube.
-
To ensure slow cooling, insulate the vessel. This can be achieved by placing it in a Dewar flask filled with hot water, a sand bath, or a styrofoam box.[5][13]
-
Allow the setup to cool to room temperature undisturbed over several hours or days.[9] For some systems, subsequent cooling in a refrigerator or freezer can yield more crystals.[14]
Key Parameters & Troubleshooting:
| Parameter | Recommendation | Troubleshooting |
| Cooling Rate | The slower the cooling, the larger and better-quality the crystals.[15] | Rapid cooling often leads to the formation of small or poorly-formed crystals. Increase insulation to slow the cooling rate. |
| Solvent Choice | Use solvents with boiling points below 100 °C for easier handling.[13] | Ensure the compound is stable at the elevated temperatures required to dissolve it. |
| Supersaturation | If no crystals form upon cooling, the solution may not have been sufficiently saturated. Try increasing the initial concentration. | If precipitation is too rapid, start with a slightly less concentrated solution. |
Vapor Diffusion
Vapor diffusion is considered one of the best methods, especially when only small amounts of the compound are available.[5] It relies on the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound, gradually reducing its solubility.[12]
Protocol:
-
Dissolve the complex in a "good" solvent (one in which it is readily soluble) in a small, open container (e.g., a small vial or test tube).[12]
-
Place this inner vial inside a larger, sealable container (e.g., a beaker or jar).
-
Add a small amount of a volatile "anti-solvent" to the outer container. The anti-solvent must be miscible with the solvent, and the compound should be insoluble in it.[12]
-
Seal the outer container tightly and leave it undisturbed. The more volatile anti-solvent will slowly diffuse into the inner vial, causing the compound to crystallize as the solvent mixture becomes less favorable for solubility.[16]
Key Parameters & Troubleshooting:
| Parameter | Recommendation | Troubleshooting |
| Solvent/Anti-solvent Pair | The solvent should have a higher boiling point than the anti-solvent.[12] Common pairs include Chloroform/Ether, Dichloromethane/Ethanol, or Ethyl Acetate/Pentane.[7][16] | If no crystals form, the anti-solvent may not be volatile enough, or the starting solution is too dilute. If an oil or powder forms, diffusion is too rapid; try a less volatile anti-solvent or place the setup in a cooler environment.[5] |
| Setup | The inner vial should not be overfilled.[7] | Ensure the outer chamber is well-sealed to allow vapor equilibrium to be established. |
| Timeframe | Crystallization can take from one day to several weeks, depending on the volatility of the solvents.[7] | Be patient. Do not disturb the setup prematurely. |
Solvent Layering (Liquid-Liquid Diffusion)
This technique is based on the slow diffusion between two miscible liquids with different densities.[12] The compound is dissolved in one solvent and a second solvent (the anti-solvent) is carefully layered on top.[5][16]
Protocol:
-
Dissolve the complex in a small amount of a "good" solvent.
-
Choose an "anti-solvent" in which the compound is insoluble and that has a different density from the solvent.
-
Carefully layer the anti-solvent on top of the solution. This is best done in a narrow vessel like an NMR tube or a test tube to minimize disturbance at the interface.[16] Use a syringe or pipette to slowly add the second solvent down the side of the tube.[13]
-
The denser solvent should be the bottom layer.[7]
-
Seal the container and leave it in an undisturbed location. Crystals will typically form at the interface between the two solvents as they slowly mix.[16]
Key Parameters & Troubleshooting:
| Parameter | Recommendation | Troubleshooting |
| Solvent Choice | The two solvents must be miscible but have different densities.[12] A common combination is a solution in dichloromethane (denser) layered with ethanol or ether (less dense).[16] | If the layers mix immediately, the density difference is insufficient, or the addition was too rapid. A variation is to freeze the bottom layer before adding the top layer to create a clean interface.[12] |
| Vessel | Narrow tubes (e.g., NMR tubes) are ideal as they are easier to layer and have a small interface area, promoting slow diffusion.[16] | Ensure the vessel is well-sealed to prevent evaporation, which would alter the intended diffusion process. |
| Crystal Location | Crystals form at the liquid-liquid boundary.[16] | If an amorphous solid precipitates at the interface, the concentration may be too high. |
Data Presentation
The success of crystallization can be quantified by several parameters. The following table provides an illustrative example of how to record and compare results from different crystallization techniques.
| Technique | Solvent System (Solvent/Anti-solvent) | Temp (°C) | Time to First Crystals | Crystal Size (mm) | Crystal Quality |
| Slow Evaporation | Methanol | 20 | 5 days | 0.2 x 0.1 x 0.1 | Good, Prismatic |
| Slow Cooling | Acetonitrile | 60 -> 20 | 24 hours | 0.5 x 0.3 x 0.2 | Excellent, Needles |
| Vapor Diffusion | Dichloromethane / Pentane | 20 | 3 days | 0.3 x 0.3 x 0.2 | Good, Block-like |
| Solvent Layering | Dichloromethane / Diethyl Ether | 20 | 2 days | 0.1 x 0.1 x 0.1 | Fair, Small Cubes |
Note: This table contains example data and should be populated with actual experimental results.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the described crystallization techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 3. How To [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. unifr.ch [unifr.ch]
- 6. longdom.org [longdom.org]
- 7. iucr.org [iucr.org]
- 8. Slow Evaporation Method [people.chem.umass.edu]
- 9. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 10. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 11. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 12. Growing Crystals [web.mit.edu]
- 13. depts.washington.edu [depts.washington.edu]
- 14. safetynet.web.unc.edu [safetynet.web.unc.edu]
- 15. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 16. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for Pyridyl Ethylene-Based Supramolecular Assemblies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of pyridyl ethylenes as versatile building blocks in the construction of supramamolecular assemblies. It covers their synthesis, the formation of metal-organic frameworks (MOFs), and their potential applications in drug delivery, with a focus on anticancer therapeutics.
Introduction to Pyridyl Ethylenes in Supramolecular Chemistry
Pyridyl ethylenes, particularly isomers of bis(pyridyl)ethylene, are rigid, linear organic linkers that have garnered significant interest in supramolecular chemistry and crystal engineering. Their nitrogen-containing pyridyl rings act as effective coordination sites for metal ions, while the ethylene bridge provides a conjugated system that can impart interesting photophysical properties. These characteristics make them ideal building blocks for the self-assembly of discrete supramolecular structures, coordination polymers, and highly porous metal-organic frameworks (MOFs).[1][2] The ability to tune the position of the nitrogen atom within the pyridyl ring (e.g., 2-, 3-, or 4-pyridyl) allows for precise control over the geometry and dimensionality of the resulting assemblies.[2]
Synthesis of Pyridyl Ethylene Building Blocks
A common and versatile building block is trans-1,2-bis(4-pyridyl)ethylene. The following protocol details its synthesis.
Experimental Protocol: Synthesis of trans-1,2-bis(4-pyridyl)ethylene
Materials:
-
4-picoline
-
Lithium diisopropylamide (LDA) solution in THF
-
4-pyridinecarboxaldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Acetic acid
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-picoline (4.12 mmol) in 5 mL of anhydrous THF.
-
Cool the solution to -70°C using a dry ice/acetone bath.
-
Slowly add 3.0 mL of LDA solution (4.32 mmol) to the cooled 4-picoline solution with continuous stirring.
-
In the absence of light, add 4-pyridinecarboxaldehyde (4.12 mmol) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then reflux for 24 hours in the presence of 10 mL of acetic acid.
-
After reflux, the reaction mixture will be a yellow solution. Remove the solvent by rotary evaporation to obtain a pale-yellow solid.
-
Purify the crude solid using column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane to yield the pure trans-1,2-bis(4-pyridyl)ethylene.
Expected Yield: Approximately 49%.
Construction of Supramolecular Assemblies: Metal-Organic Frameworks (MOFs)
Pyridyl ethylenes are excellent linkers for the solvothermal synthesis of MOFs. The following protocol is a general procedure for the synthesis of a zinc-based MOF using a pyridyl-containing linker, which can be adapted for pyridyl ethylene ligands.
Experimental Protocol: Solvothermal Synthesis of a Zinc-Based MOF
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
trans-1,2-bis(4-pyridyl)ethylene (or other pyridyl-based linker)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a glass vial, dissolve Zn(NO₃)₂·6H₂O (0.404 mmol) and trans-1,2-bis(4-pyridyl)ethylene (0.273 mmol) in a mixed solvent of DMF and methanol (e.g., 12 mL DMF).
-
Place the sealed vial inside a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at 120°C for 72 hours.
-
After 72 hours, allow the oven to cool slowly to room temperature over a period of 24 hours.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with fresh DMF to remove any unreacted starting materials.
-
Dry the crystals in air.
Characterization:
The resulting MOF should be characterized by powder X-ray diffraction (PXRD) to confirm its crystalline phase, thermogravimetric analysis (TGA) to assess its thermal stability, and Fourier-transform infrared (FTIR) spectroscopy to verify the coordination of the pyridyl ethylene linker to the metal centers.
Application in Drug Delivery: A Case Study with a Zinc-Based MOF
While specific quantitative data for drug delivery using pyridyl ethylene-based MOFs is emerging, we present a detailed protocol based on a closely related zinc-based MOF for the delivery of the anticancer drug Doxorubicin. This serves as a representative example of the potential of such systems.[1]
Drug Loading
Experimental Protocol: Loading of Doxorubicin into a Zn-Based MOF
Materials:
-
Synthesized and activated Zn-based MOF
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
Procedure:
-
Suspend a known amount of the activated Zn-based MOF in a solution of DOX in PBS (pH 7.4).
-
Stir the suspension at room temperature for a specified period (e.g., 24 hours) to allow for drug loading.
-
Centrifuge the suspension to separate the DOX-loaded MOF from the solution.
-
Carefully collect the supernatant.
-
Measure the concentration of DOX remaining in the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength for DOX.
-
Calculate the amount of DOX loaded into the MOF by subtracting the amount of DOX in the supernatant from the initial amount.
Data Presentation: Drug Loading Capacity
| MOF System | Drug | Drug Loading Capacity (% w/w) | Reference |
| Zn-based MOF | Doxorubicin | 33.74% | [1] |
In Vitro Drug Release
Experimental Protocol: In Vitro Release of Doxorubicin
Materials:
-
DOX-loaded Zn-based MOF
-
PBS solutions at different pH values (e.g., 7.4, 5.8, and 3.8)
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Shaking incubator or water bath at 37°C
-
UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of the DOX-loaded MOF in a specific volume of PBS (e.g., pH 7.4) and place it inside a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of the same PBS buffer.
-
Maintain the system at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the buffer from the outer container and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Measure the concentration of released DOX in the withdrawn aliquots using a UV-Vis spectrophotometer.
-
Repeat the experiment using buffers of different pH values (e.g., 5.8 and 3.8) to investigate pH-dependent release.
Data Presentation: pH-Responsive Drug Release
| pH | Cumulative Release after 48h (%) | Reference |
| 7.4 | ~20% | [1] |
| 5.8 | ~40% | [1] |
| 3.8 | ~70% | [1] |
The results demonstrate a pH-sensitive release profile, with significantly more drug being released in the more acidic environments, which is a desirable characteristic for targeting the acidic tumor microenvironment.[1]
Cytotoxicity Assay
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell line (e.g., HepG2)
-
Normal cell line (e.g., LO2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Free DOX solution
-
DOX-loaded MOF suspension
-
Empty MOF suspension (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer and normal cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of free DOX, DOX-loaded MOF, and empty MOF for a specified duration (e.g., 24 or 48 hours).
-
After the incubation period, remove the treatment media and add fresh media containing MTT solution to each well.
-
Incubate the plates for a few hours to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Expected Outcome:
The DOX-loaded MOF is expected to exhibit significant cytotoxicity against the cancer cell line, comparable to or even exceeding that of free DOX, while the empty MOF should show minimal toxicity to both cancer and normal cell lines, demonstrating its biocompatibility as a drug carrier.[1]
Visualizations
Caption: Experimental workflow for the synthesis of pyridyl ethylene, MOF formation, and drug delivery application.
Caption: Logical relationship of pyridyl ethylenes as building blocks for functional supramolecular assemblies.
References
Application Notes and Protocols for trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene in Radiation-Resistant Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionizing radiation can degrade polymeric materials, leading to a loss of mechanical integrity and functionality. This is a critical concern in applications such as aerospace engineering, nuclear technology, and medical device sterilization. The incorporation of stabilizing additives is a key strategy to enhance the radiation resistance of polymers. trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene is a promising candidate for this purpose due to its aromatic structure and photophysical properties, which can help to dissipate the energy of ionizing radiation and protect the polymer matrix from degradation.
These application notes provide detailed protocols for the synthesis of this compound, its incorporation into a polymer matrix, and the subsequent testing of the material's radiation resistance.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Wittig reaction, which is a widely used method for forming carbon-carbon double bonds.[1][2][3][4][5] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide.
Experimental Protocol: Wittig Reaction Synthesis
Materials:
-
2-Pyridinecarboxaldehyde
-
(4-Pyridylmethyl)triphenylphosphonium chloride
-
Sodium hydride (NaH) or other suitable strong base
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Ylide Generation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend (4-Pyridylmethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 1 hour. The formation of the deep red ylide indicates a successful reaction.
-
-
Wittig Reaction:
-
Dissolve 2-Pyridinecarboxaldehyde (1 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield this compound.
-
Incorporation into a Polymer Matrix
This compound can be incorporated into various polymers as an additive to enhance their radiation resistance. A common method is to blend the additive with the polymer before processing, such as film casting or extrusion.[6]
Experimental Protocol: Preparation of Polymer Films
Materials:
-
Polymer (e.g., Polypropylene, Polyethylene) pellets or powder
-
This compound
-
Xylene or other suitable solvent
-
Glass plates for casting
-
Drying oven
Procedure:
-
Solution Blending:
-
Dissolve the polymer in xylene at an elevated temperature (e.g., 120-130 °C) with stirring to form a homogeneous solution (e.g., 5% w/v).
-
Dissolve the desired amount of this compound (e.g., 0.1-1.0% by weight relative to the polymer) in a small amount of xylene.
-
Add the additive solution to the polymer solution and stir until homogeneous.
-
-
Film Casting:
-
Pour the hot polymer solution onto a clean, flat glass plate.
-
Allow the solvent to evaporate slowly in a dust-free environment at room temperature.
-
Complete the drying process in a vacuum oven at a temperature below the polymer's melting point for 24 hours to remove any residual solvent.
-
-
Film Characterization:
-
Carefully peel the resulting polymer film from the glass plate.
-
Measure the thickness of the film at multiple points to ensure uniformity.
-
Radiation Resistance Testing
The radiation resistance of the polymer films with and without the additive is evaluated by exposing them to a controlled dose of gamma radiation and then measuring the changes in their physical and chemical properties.[7][8][9][10]
Experimental Protocol: Gamma Irradiation and Material Characterization
Materials and Equipment:
-
Polymer films (with and without this compound)
-
Gamma radiation source (e.g., Cobalt-60)
-
Tensile testing machine
-
FTIR spectrometer
-
UV-Vis spectrophotometer
-
Powder X-ray diffractometer (for crystalline samples)[7]
Procedure:
-
Gamma Irradiation:
-
Cut the polymer films into standardized shapes and sizes for testing (e.g., dumbbell shapes for tensile testing).
-
Expose the samples to a specific dose of gamma radiation (e.g., 10, 25, 50 kGy) at a constant dose rate.
-
Include a set of control samples that are not irradiated.
-
-
Post-Irradiation Analysis:
-
Mechanical Testing: Perform tensile tests on both irradiated and non-irradiated samples to determine changes in tensile strength, elongation at break, and Young's modulus.
-
Chemical Analysis: Use FTIR spectroscopy to identify any changes in the chemical structure of the polymer, such as the formation of carbonyl groups due to oxidation.
-
Optical Properties: Measure the UV-Vis spectra of the films to assess any changes in transparency or color.
-
(For Crystalline Additive) : If testing the pure crystalline additive, use Powder X-ray Diffraction (PXRD) to assess changes in crystallinity.[7]
-
Data Presentation
| Isomer | Crystal System | Space Group | Initial PXRD Intensity (a.u.) | PXRD Intensity after 11 kGy γ-radiation (a.u.) | Percent Intensity Decrease (%) |
| 2,2'-bpe | Orthorhombic | Pbca | 100 | 45 | 55 |
| 2,3'-bpe | Orthorhombic | Pbca | 100 | 50 | 50 |
| 2,4'-bpe | Monoclinic | Pc | 100 | 80 | 20 |
| 3,3'-bpe | Monoclinic | P2₁/c | 100 | 65 | 35 |
| 3,4'-bpe | Monoclinic | Pc | 100 | 75 | 25 |
| 4,4'-bpe | Monoclinic | C2/c | 100 | 90 | 10 |
Data adapted from Z. M. Heiden et al., Cryst. Growth Des., 2021.[7] This table summarizes the change in powder X-ray diffraction (PXRD) intensity for various isomers of bis-pyridyl ethylene after exposure to gamma radiation. A smaller decrease in intensity suggests greater structural integrity and radiation resistance.
Visualizations
Proposed Synthesis Workflow
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Show how Wittig reactions might be used to synthesize the followi... | Study Prep in Pearson+ [pearson.com]
- 6. www-pub.iaea.org [www-pub.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. Gamma Radiation Processed Polymeric Materials for High Performance Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ineos.com [ineos.com]
- 10. Effect of Gamma Irradiation on the PLA-Based Blends and Biocomposites Containing Rosemary Ethanolic Extract and Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Asymmetric Pyridylethylenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of asymmetric pyridylethylenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of asymmetric pyridylethylenes?
A1: The synthesis of asymmetric pyridylethylenes presents several key challenges:
-
Stereocontrol: Achieving high enantioselectivity is often difficult due to the need to control the spatial arrangement of atoms around the newly formed chiral center. Racemic or low-enantiopurity products are common issues.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with and deactivate metal catalysts (e.g., Palladium, Rhodium) that are frequently used in cross-coupling reactions.[1][2][3][4] This can lead to low reaction yields and catalyst poisoning.
-
Substrate Reactivity: Pyridyl-containing substrates can exhibit low reactivity in many standard asymmetric catalytic systems.[1]
-
Side Reactions: Various side reactions, such as homocoupling of starting materials, reduction of the double bond, or isomerization, can compete with the desired cross-coupling, reducing the yield of the target molecule.
-
Purification: The separation of enantiomers from a racemic mixture and the removal of closely related impurities and byproducts can be challenging, often requiring specialized techniques like chiral chromatography.[5][6][7][8]
Q2: How can I minimize catalyst deactivation by the pyridine nitrogen?
A2: Several strategies can be employed to mitigate catalyst deactivation:
-
Use of Additives: Lewis acids can be added to the reaction mixture to bind to the pyridine nitrogen, preventing it from coordinating with the catalyst.
-
Modified Catalysts: Employing catalysts with bulky ligands can sterically hinder the coordination of the pyridine nitrogen to the metal center.
-
Substrate Modification: Introducing an electron-withdrawing group on the pyridine ring can reduce the Lewis basicity of the nitrogen atom, thus decreasing its tendency to coordinate with the catalyst.[3][4] For example, using a 2-chloro-substituted pyridine boronic acid has been shown to be effective.[3][4]
Q3: What are the common methods for synthesizing asymmetric pyridylethylenes?
A3: Common synthetic routes include:
-
Asymmetric Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction of a vinyl boronic acid or ester with a chiral pyridyl halide or triflate, or vice-versa, in the presence of a palladium catalyst and a chiral ligand.[2][3][4][9][10]
-
Heck Reaction: Palladium-catalyzed coupling of a vinylpyridine with an aryl or vinyl halide/triflate in the presence of a chiral ligand.[11][12][13][14][15]
-
-
Wittig Reaction: Reaction of a pyridyl aldehyde or ketone with a chiral phosphonium ylide. A major challenge with this method is the removal of the triphenylphosphine oxide byproduct.
-
Asymmetric Hydrogenation: Enantioselective reduction of a pyridyl-substituted enone or other unsaturated precursor.
Q4: How can I improve the enantioselectivity of my reaction?
A4: To enhance enantioselectivity:
-
Ligand Screening: The choice of chiral ligand is crucial. A thorough screening of different classes of chiral ligands (e.g., phosphines, N-heterocyclic carbenes) is often necessary to find the optimal one for a specific substrate combination.
-
Catalyst Selection: The metal precursor and its oxidation state can significantly influence the stereochemical outcome.
-
Reaction Conditions Optimization: Temperature, solvent, and the nature of the base can all have a profound impact on enantioselectivity. Lowering the reaction temperature often leads to higher enantiomeric excess (ee).
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical course of the reaction. The auxiliary is then removed in a subsequent step.
Q5: What are the best methods for purifying chiral pyridylethylenes?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for separating enantiomers of pyridylethylenes.[5][6][7][8] Key considerations for chiral HPLC include:
-
Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for screening.
-
Mobile Phase: Optimization of the mobile phase composition (e.g., hexane/isopropanol for normal phase or acetonitrile/water with additives for reversed-phase) is necessary to achieve good separation.
-
Supercritical Fluid Chromatography (SFC): SFC can be a faster and more environmentally friendly alternative to HPLC for chiral separations.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | 1. Add a Lewis acid (e.g., B(OMe)₃) to scavenge the pyridine.[2] 2. Use a catalyst with bulky ligands. 3. Consider using a substrate with a less basic pyridine ring (e.g., with electron-withdrawing substituents).[3][4] |
| Inactive Catalyst | 1. Ensure the catalyst is not old or degraded. 2. Perform a pre-activation step if required for the specific catalyst. |
| Poor Substrate Reactivity | 1. Increase the reaction temperature. 2. Screen different solvents to improve solubility and reactivity. 3. Consider using a more reactive boronic acid derivative (e.g., MIDA boronate) in Suzuki couplings. |
| Incorrect Reaction Conditions | 1. Verify the stoichiometry of all reagents. 2. Ensure the reaction is performed under an inert atmosphere if using air-sensitive reagents. 3. Check the purity of starting materials. |
Problem 2: Low Enantioselectivity (Low ee%)
| Possible Cause | Troubleshooting Step |
| Suboptimal Chiral Ligand | 1. Screen a diverse range of chiral ligands. 2. Vary the metal-to-ligand ratio. |
| High Reaction Temperature | 1. Lower the reaction temperature. Cryogenic conditions may be necessary in some cases. |
| Incorrect Solvent | 1. Screen different solvents, as solvent polarity can influence the transition state geometry. |
| Racemization of Product | 1. Check the stability of the product under the reaction and work-up conditions. 2. Consider a milder work-up procedure. |
| Background Uncatalyzed Reaction | 1. Lower the reaction temperature. 2. Use a more active catalyst to outcompete the background reaction. |
Problem 3: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Step |
| Homocoupling of Starting Materials | 1. In Suzuki couplings, ensure the absence of oxygen. 2. Adjust the base and solvent. |
| Reduction of the Double Bond | 1. Ensure the absence of adventitious hydrogen sources. 2. Use a milder reducing agent if one is present in a subsequent step. |
| Isomerization of the Double Bond | 1. Use a catalyst system known to suppress isomerization. 2. Minimize reaction time and temperature. |
| Difficult Removal of Triphenylphosphine Oxide (from Wittig Reaction) | 1. Optimize chromatographic conditions for separation. 2. Consider using a modified Wittig reagent that generates a water-soluble phosphine oxide. |
Experimental Protocols
General Protocol for Asymmetric Suzuki-Miyaura Coupling
This protocol is a general guideline and requires optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the pyridyl halide/triflate (1.0 eq.), the vinyl boronic acid/ester (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the chiral ligand (4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add the degassed solvent (e.g., THF, dioxane, or toluene) and a degassed solution of the base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 eq.).
-
Reaction: Stir the mixture at the optimized temperature for the specified time (monitor by TLC or GC/LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC analysis.
General Protocol for Chiral HPLC Purification
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column (e.g., a polysaccharide-based column).
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) for normal-phase chromatography.
-
Equilibration: Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Injection: Dissolve the sample in the mobile phase and inject it onto the column.
-
Elution and Detection: Elute the enantiomers and monitor the separation using a UV detector at an appropriate wavelength.
-
Fraction Collection: Collect the fractions corresponding to each enantiomer.
-
Analysis: Analyze the collected fractions to confirm their purity and enantiomeric excess.
Data Presentation
Table 1: Influence of Ligand and Temperature on Enantioselectivity in a Model Asymmetric Suzuki Coupling
| Entry | Chiral Ligand | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Ligand A | 80 | 75 | 60 |
| 2 | Ligand B | 80 | 68 | 75 |
| 3 | Ligand C | 80 | 82 | 85 |
| 4 | Ligand C | 60 | 79 | 92 |
| 5 | Ligand C | 40 | 70 | >99 |
Data is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific substrates and conditions.
Visualizations
Caption: General experimental workflow for the synthesis and purification of asymmetric pyridylethylenes.
Caption: A logical troubleshooting workflow for common issues in asymmetric pyridylethylene synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Catalytic Enantioselective Pyridine N-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 7. Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Modular Pyridinyl Peptide Ligands in Asymmetric Catalysis: Enantioselective Synthesis of Quaternary Carbon Atoms Through Copper-Catalyzed Allylic Substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - Asymmetric Synthesis of Fused Polycyclic Indazoles through Aminocatalyzed Aza-Michael Addition/Intramolecular Cyclization - figshare - Figshare [figshare.com]
- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Modular Pyridinyl Peptide Ligands in Asymmetric Catalysis: Enantioselective Synthesis of Quaternary Carbon Atoms Through Copper-Catalyzed Allylic Substitutions This research was supported by the National Institutes of Health (GM47480 and GM57212). Additional funds were provided by DuPont - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. Principles of Asymmetric Synthesis - R.E. Gawley, J. Aubé - Google Livros [books.google.pt]
Technical Support Center: Synthesis of trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene synthesis. The content is structured to address specific issues encountered during experiments through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and effective methods for synthesizing this compound are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Both methods involve the olefination of a carbonyl compound. The HWE reaction is often preferred for synthesizing trans-alkenes due to its high stereoselectivity and the ease of removal of its water-soluble phosphate byproducts.[1][2]
Q2: How do the Wittig and Horner-Wadsworth-Emmons reactions differ in this synthesis?
A2: The key difference lies in the phosphorus-stabilized carbanion used. The Wittig reaction utilizes a phosphonium ylide, typically generated from a triphenylphosphonium salt. In contrast, the HWE reaction employs a phosphonate carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide.[1] This difference in reactivity can influence the reaction conditions and the range of compatible functional groups. For the synthesis of trans-alkenes, the HWE reaction often provides higher E-selectivity (trans-isomer).[2]
Q3: What are the starting materials for each method?
A3: For the synthesis of this compound, you have two primary routes:
-
Route A (Wittig or HWE): 2-Pyridinecarboxaldehyde reacting with a phosphorus reagent derived from 4-picolyl chloride.
-
Route B (Wittig or HWE): 4-Pyridinecarboxaldehyde reacting with a phosphorus reagent derived from 2-picolyl chloride.
The choice of route may depend on the commercial availability and stability of the starting materials.
Q4: I am observing a mixture of cis and trans isomers. How can I increase the yield of the trans isomer?
A4: To favor the formation of the trans isomer, the Horner-Wadsworth-Emmons (HWE) reaction is generally recommended as it inherently favors the formation of (E)-alkenes.[1][2] Factors that can further enhance trans selectivity in the HWE reaction include:
-
Choice of Base and Cation: Using sodium or lithium bases often promotes higher E-selectivity compared to potassium bases.
-
Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable trans isomer.
-
Solvent: Aprotic solvents like THF or DME are commonly used. The specific solvent can influence the stereochemical outcome.
In the Wittig reaction, using a "stabilized" ylide (with an electron-withdrawing group) favors the E-alkene. However, for non-stabilized ylides, Z-alkenes are often the major product.
Q5: What are common side products in this synthesis?
A5: Common side products can include:
-
cis-1-(2-Pyridyl)-2-(4-pyridyl)ethylene: The geometric isomer of the desired product.
-
Unreacted starting materials: Incomplete reaction can leave residual aldehyde or the phosphorus-containing starting material.
-
Byproducts from the phosphorus reagent: In the Wittig reaction, triphenylphosphine oxide is a major byproduct. In the HWE reaction, a water-soluble dialkylphosphate is formed.
-
Products from side reactions of the ylide/carbanion: These can include self-condensation or reaction with other electrophiles.
-
Oxidation of the aldehyde: If not handled properly, the starting pyridinecarboxaldehyde can oxidize to the corresponding carboxylic acid.
Troubleshooting Guides
Low or No Product Yield
| Observation | Potential Cause | Suggested Solution |
| No product formation detected. | Inactive ylide or phosphonate carbanion. | Ensure anhydrous reaction conditions as both ylides and phosphonate carbanions are strong bases and will be quenched by water. Use freshly prepared or properly stored reagents. For the Wittig reaction with less reactive phosphonium salts, a very strong base like n-butyllithium may be required. |
| Degraded aldehyde. | Use freshly distilled or purified pyridinecarboxaldehyde. Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air. | |
| Incorrect base used. | The pKa of the phosphonium salt or phosphonate ester dictates the required base strength. For unstabilized Wittig reagents, strong bases like n-BuLi or NaH are necessary. For HWE reagents, NaH or NaOEt are common choices.[2] | |
| Low product yield with significant unreacted starting materials. | Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or gently heating the reaction mixture. |
| Poor quality of reagents. | Verify the purity of all starting materials. Impurities can interfere with the reaction. | |
| Steric hindrance. | While less of a concern with aldehydes, significant steric bulk on either the ylide/carbanion or the aldehyde can slow down the reaction. Increasing the reaction temperature may help overcome this. The HWE reaction is often more effective with sterically hindered ketones than the Wittig reaction.[3] |
Incorrect Isomer Ratio (High cis Isomer)
| Observation | Potential Cause | Suggested Solution |
| Significant amount of cis-isomer is formed. | Use of a non-stabilized Wittig reagent. | Non-stabilized Wittig reagents often lead to the formation of the Z-alkene (cis-isomer). |
| Reaction conditions favor the kinetic product. | For the HWE reaction, using potassium bases (like KHMDS) with crown ethers can favor the Z-isomer (Still-Gennari modification).[1] To favor the E-isomer, use sodium or lithium bases. | |
| Wittig reaction conditions. | In the Wittig reaction, the choice of solvent and the presence or absence of lithium salts can influence the E/Z ratio. For higher E-selectivity with semi-stabilized ylides, exploring different solvent systems may be beneficial. |
Purification Challenges
| Observation | Potential Cause | Suggested Solution |
| Difficulty in separating the product from triphenylphosphine oxide (Wittig byproduct). | Similar polarities of the product and byproduct. | Triphenylphosphine oxide can be challenging to remove completely by standard column chromatography. Consider washing the crude product with a solvent in which the product is sparingly soluble but the oxide is more soluble (e.g., diethyl ether or a mixture of hexane and ethyl acetate). Alternatively, precipitation of the product from a suitable solvent system can be effective. |
| Product is contaminated with a water-soluble byproduct. | Incomplete removal of the HWE byproduct. | The dialkylphosphate byproduct from the HWE reaction is water-soluble.[2] Ensure thorough aqueous extraction during the workup to remove this impurity. |
| Cis and trans isomers are difficult to separate. | Similar chromatographic behavior. | Separation of geometric isomers can be challenging. Optimization of the solvent system for column chromatography is crucial. Sometimes, fractional crystallization can be an effective method for separating the isomers. |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound based on established methods for similar compounds.
Method 1: Wittig Reaction
This protocol is adapted from the synthesis of trans-1,2-bis(4-pyridyl)ethylene.[4]
Step 1: Preparation of (4-Pyridylmethyl)triphenylphosphonium Chloride
-
In a round-bottom flask, combine 4-picolyl chloride hydrochloride and an equimolar amount of triphenylphosphine.
-
Add a suitable solvent such as N,N-dimethylformamide (DMF).
-
Heat the mixture with stirring (e.g., at 80°C) for a designated time (e.g., 45 minutes).
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the phosphonium salt by vacuum filtration, wash with a cold solvent, and dry.
Step 2: Wittig Reaction
-
Prepare a solution of a strong base. For example, dissolve sodium hydroxide in water and cool the solution in an ice bath.
-
Suspend the (4-pyridylmethyl)triphenylphosphonium chloride in a solvent like dichloromethane.
-
Add 2-pyridinecarboxaldehyde to the suspension with stirring.
-
Slowly add the cold basic solution to the reaction mixture.
-
Stir the reaction vigorously for a period (e.g., 30 minutes) at room temperature.
-
Work up the reaction by adding water and extracting the product with an organic solvent like dichloromethane.
-
Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Method 2: Horner-Wadsworth-Emmons (HWE) Reaction
This is a general procedure for the HWE reaction.
Step 1: Preparation of Diethyl (2-pyridylmethyl)phosphonate
-
This can be prepared via the Michaelis-Arbuzov reaction by reacting 2-picolyl chloride with triethyl phosphite. The reaction is typically heated to drive it to completion.
Step 2: HWE Reaction
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[5]
-
Cool the suspension in an ice bath (0°C).
-
Slowly add a solution of diethyl (2-pyridylmethyl)phosphonate in the same anhydrous solvent to the NaH suspension.
-
Allow the mixture to stir at 0°C for a period (e.g., 30 minutes) to form the phosphonate carbanion.
-
Slowly add a solution of 4-pyridinecarboxaldehyde in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate this compound.
Visualizations
Caption: Workflow for the Wittig synthesis of this compound.
Caption: Workflow for the HWE synthesis of this compound.
Caption: Troubleshooting logic for low or no product yield.
References
preventing unwanted side reactions in pyridylethylene synthesis
Welcome to the technical support center for pyridylethylene synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage unwanted side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during the synthesis of pyridylethylenes?
A1: The most prevalent side reactions include:
-
Polymerization: Vinylpyridines are highly susceptible to spontaneous polymerization, especially under thermal conditions or in the presence of light.[1][2] This can lead to significant loss of the desired monomeric product and result in the formation of a solid mass in the reaction vessel.
-
Formation of E/Z Isomers: In olefination reactions like the Wittig and Horner-Wadsworth-Emmons (HWE) syntheses, a mixture of (E)- and (Z)-stilbazole isomers can be formed.[3][4] Achieving high stereoselectivity for the desired isomer is a common challenge.
-
Michael Addition: The electron-withdrawing nature of the pyridine ring makes the vinyl group susceptible to nucleophilic attack via a Michael addition pathway.[5][6] This can lead to the formation of undesired adducts if nucleophiles are present in the reaction mixture.
-
Over-alkylation and Regioselectivity Issues: In synthetic routes that involve the alkylation of a pyridine precursor, there is a risk of over-alkylation or obtaining a mixture of C2 and C4 substituted isomers, which can complicate the synthesis of the desired pyridylethylene.
Q2: How can I prevent the polymerization of my vinylpyridine product during synthesis?
A2: To mitigate polymerization, consider the following strategies:
-
Use of Inhibitors: The addition of a radical inhibitor to the reaction mixture can effectively prevent polymerization. Common inhibitors for vinylpyridines include 4-tert-butylcatechol (TBC) and 4-methoxyphenol (MEHQ).[1] For storage, an inhibitor concentration of around 0.1% is often used.[1]
-
Temperature Control: Since polymerization can be thermally initiated, maintaining a low reaction temperature is crucial. Reactions should be performed at the lowest effective temperature.
-
Exclusion of Light: Photo-initiated polymerization can be prevented by conducting the reaction in a flask protected from light, for example, by wrapping it in aluminum foil.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent polymerization initiated by oxygen.
Q3: My Wittig/HWE reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity?
A3: Controlling the E/Z selectivity is a key aspect of pyridylethylene synthesis. Here are some approaches:
-
Choice of Reagents:
-
Wittig Reaction: Stabilized ylides (containing an electron-withdrawing group) tend to favor the formation of the (E)-isomer, while non-stabilized ylides generally yield the (Z)-isomer.[7]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction typically favors the formation of the (E)-alkene.[8][9] For Z-selectivity, the Still-Gennari modification using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) can be employed.[9]
-
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the isomer ratio. For instance, in some HWE reactions, the use of certain bases and cations can enhance E-selectivity.
-
Alternative Reactions: The Knoevenagel condensation of pyridinecarbaldehydes with active methylene compounds is reported to produce electron-deficient alkenes with high E-selectivity and is a simpler alternative to the Wittig reaction.[10]
Troubleshooting Guides
Issue 1: The reaction mixture is solidifying or becoming highly viscous.
| Possible Cause | Troubleshooting Step |
| Uncontrolled Polymerization | 1. Immediate Action: If safe, cool the reaction mixture immediately to slow down the polymerization. 2. Add an Inhibitor: Introduce a radical inhibitor such as 4-tert-butylcatechol (TBC) or 4-methoxyphenol (MEHQ) to the reaction mixture. 3. Future Prevention: In subsequent experiments, add an inhibitor at the beginning of the reaction, maintain a lower reaction temperature, and protect the reaction from light. |
| Precipitation of Product/Reagents | 1. Check Solubility: Ensure that all reactants, intermediates, and the final product are soluble in the chosen solvent at the reaction temperature. 2. Solvent Adjustment: If solubility is an issue, consider using a different solvent or a solvent mixture. |
Issue 2: Low yield of the desired pyridylethylene product.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | 1. Monitor Reaction Progress: Use techniques like TLC or NMR to monitor the consumption of starting materials. 2. Optimize Reaction Time and Temperature: The reaction may require a longer duration or a slightly higher temperature to go to completion. |
| Side Reactions (Polymerization, Isomerization, etc.) | 1. Address Polymerization: Implement the strategies outlined in the polymerization prevention FAQ. 2. Optimize for Desired Isomer: Adjust reaction conditions (reagents, base, solvent) to favor the formation of the desired E or Z isomer as detailed in the stereoselectivity FAQ. 3. Consider Alternative Synthetic Routes: If side reactions are persistent, explore alternative methods like the Knoevenagel condensation which may offer higher selectivity.[10] |
| Product Degradation | 1. Check Stability: The pyridylethylene product may be unstable under the reaction or workup conditions. 2. Milder Workup: Employ a milder aqueous workup and purification procedure. |
Issue 3: Difficulty in purifying the final product.
| Possible Cause | Troubleshooting Step |
| Presence of Triphenylphosphine Oxide (from Wittig) | 1. Aqueous Extraction: The dialkylphosphate byproduct from an HWE reaction is water-soluble and easily removed by aqueous extraction.[8] 2. Crystallization: Triphenylphosphine oxide can sometimes be removed by crystallization of the crude product from a suitable solvent. 3. Chromatography: Column chromatography is a reliable method for separating the pyridylethylene from phosphine oxide. |
| Mixture of E/Z Isomers | 1. Chromatography: Isomers can often be separated by careful column chromatography. The choice of stationary and mobile phases is critical. 2. Crystallization: If one isomer is significantly less soluble, fractional crystallization may be effective. |
| Presence of Oligomers/Polymers | 1. Precipitation/Filtration: Oligomers and polymers are often insoluble in common organic solvents. Dissolving the crude product in a suitable solvent and filtering off the insoluble polymeric material can be an effective purification step. |
Quantitative Data Summary
Table 1: Effect of Reaction Conditions on E/Z Selectivity in Horner-Wadsworth-Emmons Reactions
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | E:Z Ratio | Yield (%) | Reference |
| Triethyl phosphonoacetate | Aromatic aldehydes | DBU/K₂CO₃ | Solvent-free | Room Temp. | >99:1 | High | [11] |
| Triethyl phosphonoacetate | Aliphatic aldehydes | DBU/K₂CO₃ | Solvent-free | Room Temp. | ~99:1 | High | [11] |
| Bis(2,2,2-trifluoroethyl)phosphonoacetic acid | Aromatic aldehydes | i-PrMgBr | Toluene | Reflux | up to 95:5 | Moderate | [12] |
| Bis(2,2,2-trifluoroethyl)phosphonoacetic acid | Aliphatic aldehydes | i-PrMgBr | Toluene | Reflux | Moderate | Moderate | [12] |
This table summarizes representative data. Actual results may vary depending on the specific substrates and precise reaction conditions.
Experimental Protocols
Protocol 1: Solvent-Free Wittig Synthesis of (E)- and (Z)-1-(4-bromophenyl)-2-phenylethene
This protocol is adapted from a green chemistry experiment and can be modified for pyridyl analogues.[13][14][15]
Materials:
-
4-Bromobenzaldehyde (or appropriate pyridinecarboxaldehyde)
-
Benzyltriphenylphosphonium chloride (or appropriate pyridylmethyltriphenylphosphonium chloride)
-
Potassium phosphate (tribasic)
-
Mortar and pestle
-
Ethanol for recrystallization
Procedure:
-
In a mortar, combine the aldehyde, the phosphonium salt, and potassium phosphate in equimolar amounts.
-
Grind the mixture vigorously with a pestle for 15-20 minutes. The reaction is often accompanied by a color change.
-
Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the aldehyde.
-
Once the reaction is complete, the solid mixture contains the product, triphenylphosphine oxide, and inorganic salts.
-
The (E)-isomer can often be selectively isolated by recrystallization from ethanol.
Troubleshooting:
-
Low Conversion: Ensure thorough grinding to maximize contact between reactants. The reaction can be gently warmed if necessary, but this may affect the E/Z ratio.
-
Difficult Isomer Separation: If recrystallization is ineffective, column chromatography on silica gel using a hexane/ethyl acetate gradient is a reliable method for separating the E and Z isomers.
Visualizations
Caption: Synthetic routes to pyridylethylenes and the common side reaction of polymerization.
Caption: A troubleshooting flowchart for common issues in pyridylethylene synthesis.
References
- 1. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 2. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. par.nsf.gov [par.nsf.gov]
- 6. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. gctlc.org [gctlc.org]
- 14. researchgate.net [researchgate.net]
- 15. Solvent-free wittig reaction: A green organic chemistry laboratory experiment | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Photochemical Switching of trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the photochemical switching of trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental photochemical process for this compound?
Upon irradiation with a suitable wavelength of light, typically in the UV region, the trans-isomer of 1-(2-Pyridyl)-2-(4-pyridyl)ethylene undergoes photoisomerization to the cis-isomer. This process is reversible, and the cis-isomer can be switched back to the trans-isomer using a different wavelength of light or via thermal relaxation. In some solvents, the cis-isomer may undergo a subsequent irreversible photocyclization reaction.[1][2]
Q2: How can I monitor the photochemical switching process?
The isomerization can be monitored using UV-Vis and NMR spectroscopy.[1][2] The trans- and cis-isomers have distinct absorption spectra, allowing for the quantification of their ratio in a photostationary state (PSS). ¹H NMR spectroscopy can also be used to characterize the isomeric composition.
Q3: What factors influence the efficiency of the photochemical switching?
Several factors can affect the efficiency of the trans-to-cis isomerization, including:
-
Irradiation Wavelength: The choice of wavelength is critical to selectively excite the desired isomer.
-
Solvent: The polarity and viscosity of the solvent can influence the quantum yield and the stability of the isomers.[1][2]
-
Temperature: Temperature can affect the rate of thermal back-isomerization and the quantum yields of the photochemical process.
-
Concentration: At high concentrations, side reactions such as photodimerization may occur, especially in the solid state.[3]
-
Presence of Oxygen: Dissolved oxygen can quench the excited state, reducing the isomerization efficiency. It is often advisable to degas the solution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low conversion to the cis-isomer | Inappropriate irradiation wavelength. | Determine the λmax of the trans-isomer and irradiate at or near this wavelength. |
| Low light intensity or short irradiation time. | Increase the intensity of the light source or the irradiation time. Monitor the process by UV-Vis to determine the time required to reach the photostationary state. | |
| Quenching by dissolved oxygen. | Degas the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before and during the experiment. | |
| Solvent polarity is not optimal. | Experiment with a range of solvents with varying polarities. Nonpolar solvents may favor higher quantum yields for similar molecules.[2] | |
| Formation of side products | Photocyclization of the cis-isomer. | This is a known subsequent reaction in some solvents like acetone, acetonitrile, and chloroform.[1][2] If this is not the desired product, consider using a different solvent or controlling the irradiation time to minimize its formation. |
| Photodimerization. | This is more common in the solid state or at high concentrations.[3] If working in solution, ensure the concentration is sufficiently low. If photodimerization is desired, solid-state irradiation might be the preferred method. | |
| Degradation of the compound. | Prolonged exposure to high-intensity UV light can lead to degradation. Use a filter to block unwanted wavelengths and minimize irradiation time once the photostationary state is reached. | |
| Difficulty in reproducing results | Variations in experimental conditions. | Ensure consistent light source, temperature, solvent purity, and concentration between experiments. |
| Instability of the cis-isomer. | The cis-isomer may thermally revert to the more stable trans-isomer. Analyze the sample promptly after irradiation or conduct experiments at lower temperatures to slow down this process. | |
| Inaccurate quantitative analysis | Overlapping absorption spectra of isomers. | Use deconvolution techniques or analysis of the isosbestic points in the UV-Vis spectra. For complex mixtures, ¹H NMR integration is a more reliable quantification method. |
| Inner filter effects at high concentrations. | Ensure the absorbance of the solution is within the linear range of the spectrophotometer (typically < 1.0). Dilute the sample if necessary. |
Quantitative Data
Quantitative data for the photochemical switching of this compound is not extensively available in the literature. The following table provides representative data for the closely related trans-1,2-di(4-pyridyl)ethylene and other similar photoswitchable molecules to offer a general understanding. Researchers should experimentally determine these parameters for their specific system.
Table 1: Factors Influencing Photoisomerization of Dipyridylethenes and Analogs
| Parameter | Condition | Observation | Reference |
| Solvent | Acetone, Acetonitrile, Chloroform | trans-to-cis isomerization followed by cyclization observed. | [1][2] |
| Physical State | Solid State (as an organic salt) | Photodimerization to a cyclobutane derivative is the major reaction pathway. | [3] |
| Temperature | General trend for diarylethenes | Decreasing temperature can sometimes increase switching efficiency by reducing thermal deactivation pathways. | [4] |
Experimental Protocols
General Protocol for Photochemical Switching in Solution
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent cuvette using a solvent of choice (e.g., acetonitrile, chloroform). The concentration should be adjusted to have a maximum absorbance of approximately 0.5-0.8 at the λmax of the trans-isomer.
-
Degassing: Degas the solution by bubbling with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen. Seal the cuvette to prevent re-exposure to air.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the trans-isomer solution.
-
Irradiation: Irradiate the sample with a light source at a wavelength corresponding to the λmax of the trans-isomer. A monochromated lamp or a laser is ideal. The progress of the isomerization can be monitored by taking UV-Vis spectra at regular intervals until no further changes are observed, indicating that the photostationary state (PSS) has been reached.
-
Analysis of the PSS: Record the final UV-Vis spectrum at the PSS. The composition of the PSS can be determined by analyzing the spectral changes. For more precise quantification, the irradiated solution can be analyzed by ¹H NMR.
-
cis-to-trans Isomerization: To observe the reverse isomerization, irradiate the solution at a wavelength where the cis-isomer has a significant absorbance, but the trans-isomer has minimal absorbance.
Visualizations
Caption: Photochemical switching pathway of 1-(2-Pyridyl)-2-(4-pyridyl)ethylene.
Caption: General experimental workflow for photochemical switching studies.
References
- 1. Photoisomerization of 1,2-Di(4-pyridyl)ethylene According to NMR and UV Spectroscopy Data and Density Functional Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. Ultrafast excited state dynamics controlling photochemical isomerization of N-methyl-4-[trans-2-(4-pyridyl)ethenyl]pyridinium coordinated to a {Re I(CO)3(2,2'-bipyridine)} chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling the stereochemistry of photodimerization products of pyridylethylenes
Welcome to the technical support center for controlling the stereochemistry of photodimerization products of pyridylethylenes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to address challenges encountered during photochemical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stereochemical outcome of pyridylethylene photodimerization?
A1: The stereoselectivity of the [2+2] cycloaddition is primarily governed by the relative orientation of the two pyridylethylene molecules prior to irradiation. Key factors include:
-
Supramolecular Hosts/Templates: Confining the reactants within a host cavity, such as cucurbit[n]urils or metal-organic frameworks (MOFs), pre-organizes the molecules for a specific stereochemical pathway.[1][2]
-
Solution pH and Cation-π Interactions: In acidic solutions, protonation of the pyridine nitrogen can induce cation-π interactions, which help pre-orient the molecules and favor specific dimer formations, such as syn-HT (head-to-tail) dimers.[3][4]
-
Solvent and Solubility: The choice of solvent can significantly impact stereoselectivity. For example, in some systems, performing the reaction in a solvent where the reactant is insoluble (like water) can favor the formation of one stereoisomer over another due to molecular aggregation.[5][6]
-
Solid-State vs. Solution Phase: Reactions in the solid state are topochemically controlled, meaning the crystal packing of the reactant dictates the stereochemistry of the product. This can lead to very high selectivity.[7]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the pyridylethylene can introduce steric hindrance that directs the cycloaddition to favor one enantiomer.[8]
Q2: How can I selectively synthesize the syn photodimer?
A2: To favor the formation of the syn dimer, the two pyridylethylene molecules must be oriented in a parallel, eclipsed fashion. A highly effective method is using a supramolecular template like cucurbit[9]uril in aqueous media, which encapsulates two guest molecules in a face-to-face arrangement, leading to high yields of the syn product.[1]
Q3: What conditions favor the anti photodimer?
A3: Formation of the anti dimer typically requires an offset or "slipped" parallel arrangement of the reactants. This can often be achieved in the solid state or through aggregation in specific solvents. For analogous systems like acenaphthylene, performing the reaction in water, where the reactant is insoluble, has been shown to yield the anti isomer as the major product.[5][10]
Q4: Can metal ions be used to control the stereochemistry?
A4: Yes, metal ions can act as templates. For instance, Ag(I) ions have been shown to coordinate to the 2-pyridyl groups of pyridylethylenes, organizing them in the crystal lattice. This pre-organization can lead to a quantitative and highly regioselective [2+2] photocycloaddition, affording the head-to-tail (ht) photoproduct.[7]
Troubleshooting Guide
This guide addresses common problems encountered during the photodimerization of pyridylethylenes.
Issue 1: Low or No Yield of Photodimer
| Possible Cause | Suggested Solution |
|---|---|
| Incorrect Wavelength: | The irradiation wavelength does not sufficiently overlap with the substrate's absorption spectrum. In acidic solutions, protonation can cause a red-shift in the UV-vis spectrum, enabling the use of longer wavelengths (e.g., visible light).[3] Verify the absorption spectrum of your substrate under the exact reaction conditions and select a lamp with an appropriate emission spectrum. |
| Low Reactant Concentration: | Bimolecular reactions are concentration-dependent. Try increasing the concentration of the pyridylethylene. Be aware that this may also increase side reactions in untemplated systems. |
| Oxygen Quenching: | The excited triplet state, often a precursor to dimerization, can be quenched by molecular oxygen. Degas the solvent thoroughly before irradiation by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes. |
| Side Reactions/Degradation: | The substrate or product may be unstable under prolonged irradiation. Monitor the reaction over time using TLC or ¹H NMR to determine the optimal reaction time. Consider using a filter to cut off high-energy UV light that may cause degradation. |
Issue 2: Poor Stereoselectivity / Mixture of Isomers | Possible Cause | Suggested Solution | | Lack of Pre-organization: | In standard organic solvents, pyridylethylenes are often poorly pre-organized, leading to a mixture of stereoisomers.[5] | | | 1. Use a Supramolecular Template: Employ hosts like cucurbit[9]uril in water to enforce a specific reactant geometry.[1] | | | 2. Adjust pH: Add an acid (e.g., HCl) to leverage cation-π interactions for pre-orientation. This is effective for producing syn-HT dimers of naphthylvinylpyridines.[3] | | | 3. Change the Reaction Phase: Attempt the reaction in the solid state. If the crystal packing is favorable, this can yield a single stereoisomer. | | Incorrect Template/Substrate Fit: | The chosen supramolecular host may not be the right size or shape for your specific pyridylethylene derivative. Review literature for host-guest combinations that are known to work well for similar substrates. | | Reaction Temperature: | Higher temperatures can sometimes reduce selectivity. For some photocycloadditions, lowering the reaction temperature can improve the stereoisomeric ratio.[10] |
Quantitative Data on Stereoselectivity
The tables below summarize quantitative outcomes from select photodimerization experiments, illustrating the impact of different control strategies.
Table 1: Effect of Solvent on the Photodimerization of Acenaphthylene (Analogous System)
| Solvent System | Major Product | anti:syn Ratio | Yield | Reference |
|---|---|---|---|---|
| Organic Solvents (e.g., DMSO, MeCN) | Mixture | Low Selectivity | Variable | [5][10] |
| Water (Acenaphthylene is insoluble) | anti | 84:16 | 84% | [5] |
| Water at 10 °C | anti | 91:9 | Quantitative |[10] |
Table 2: Stereocontrol Using Supramolecular Templates and Additives
| Reactant | Method / Template | Major Product | Selectivity / Yield | Reference |
|---|---|---|---|---|
| trans-1,2-bis(n-pyridyl)ethylene dihydrochlorides | Cucurbit[9]uril in water | syn dimer | High Yields | [1] |
| (E)-4-(2-(2-naphthyl)vinyl)pyridine | HCl in Methanol | syn-HT dimer | High Stereoselectivity | [3] |
| trans-1-(4-acetoxyphenyl)-2-(2-pyridyl)ethylene | Ag(I) ions (solid state) | rctt-HT dimer | Quantitative Yield | [7] |
| Cinnamoyl units attached to a naphthalene template | 1,8-bis(4'-anilino)naphthalene | cis,trans,cis cyclobutane | Exclusive formation, 60-69% overall yield |[11] |
Experimental Protocols
Protocol 1: Template-Directed Photodimerization in Water using Cucurbit[9]uril (CB[9])
This protocol is adapted from methodologies for achieving high syn selectivity.[1]
-
Materials: trans-1,2-bis(4-pyridyl)ethylene dihydrochloride (or other suitable pyridylethylene salt), Cucurbit[9]uril (CB[9]), Deuterium Oxide (D₂O) for NMR analysis or H₂O for preparative scale.
-
Equipment: NMR tubes (for small scale), photoreactor equipped with a high-pressure mercury lamp (e.g., 450W), appropriate filters if needed, NMR spectrometer.
-
Procedure:
-
Prepare an aqueous solution of the pyridylethylene salt (e.g., 1 mM).
-
Add CB[9] in a 1:2 molar ratio (1 equivalent of CB[9] for every 2 equivalents of the pyridylethylene). Ensure complete dissolution.
-
Transfer the solution to a quartz NMR tube or photoreactor vessel.
-
Degas the solution by bubbling with argon or nitrogen for 20 minutes to remove dissolved oxygen.
-
Seal the vessel and place it in the photoreactor.
-
Irradiate the sample. Monitor the reaction progress by ¹H NMR, observing the disappearance of the olefinic protons and the appearance of the cyclobutane protons.
-
Once the reaction is complete, the product can be analyzed. The strong binding of the dimer within the CB[9] host may require specific conditions (e.g., competitive guest, temperature change) for isolation.
-
Protocol 2: Cation-π Interaction-Mediated Photodimerization in Acidic Solution
This protocol is based on the stereoselective synthesis of syn-HT dimers.[3]
-
Materials: (E)-4-(2-(naphthyl)vinyl)pyridine or similar pyridylethylene, Methanol (MeOH), Hydrochloric Acid (HCl).
-
Equipment: Quartz reaction vessel, 250W high-pressure mercury lamp, magnetic stirrer, standard work-up glassware.
-
Procedure:
-
Dissolve the pyridylethylene substrate in methanol in a quartz reaction vessel to a concentration of approximately 1.0 mM.
-
Add a stoichiometric amount of HCl (e.g., 1.0 equivalent) to the solution to protonate the pyridine nitrogen.
-
Stir the solution and degas with N₂ or Ar for 30 minutes.
-
Irradiate the solution with the high-pressure mercury lamp while maintaining stirring. The use of a Pyrex filter may be necessary to block short-wavelength UV and prevent degradation.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, neutralize the solution with a mild base (e.g., aq. NaHCO₃).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to isolate the desired stereoisomer.
-
Visualizations
Caption: General experimental workflow for a photodimerization reaction.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. Research Portal [scholarship.miami.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Photomechanochemical control over stereoselectivity in the [2 + 2] photodimerization of acenaphthylene - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 7. Research Portal [iro.uiowa.edu]
- 8. Chiral Inductions in Excited State Reactions: Photodimerization of Alkyl 2-Naphthoates as a Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photoinduced Dynamic Ligation in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photomechanochemical control over stereoselectivity in the [2+2] photodimerization of acenaphthylene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereocontrolled photodimerization with congested 1,8-bis(4'-anilino)naphthalene templates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Pyridylethylene Metal Complexes
Welcome to the technical support center for troubleshooting poor crystallinity in metal complexes of pyridylethylenes. This guide provides answers to frequently asked questions and detailed troubleshooting strategies to help researchers, scientists, and drug development professionals overcome common challenges in obtaining high-quality single crystals suitable for X-ray diffraction and other analytical techniques.
Troubleshooting Guide: A Logical Workflow
When encountering poor crystallinity, it is crucial to systematically evaluate the experimental parameters. The following workflow provides a step-by-step approach to identify and resolve common crystallization issues.
Caption: A troubleshooting workflow for addressing poor crystallinity in metal complexes.
Frequently Asked Questions (FAQs)
Q1: My complex precipitates immediately as an amorphous powder or oil. What's happening and how can I fix it?
This issue typically arises from excessively high supersaturation, causing the complex to crash out of solution before it can organize into an ordered crystal lattice. The key is to slow down the crystallization process.
-
Reduce Concentration: Start with a more dilute solution of your metal complex.
-
Modify Solvent System: Use a solvent in which your complex is more soluble, forcing a slower approach to the saturation point upon evaporation or addition of an anti-solvent.
-
Slow Down Evaporation/Diffusion: Cover the vial with a cap containing only one or two small needle holes. For diffusion methods, increase the distance between the two solvent layers or use a viscous solvent to slow down the diffusion rate.[1]
-
Temperature Control: In some cases, slightly increasing the temperature can increase solubility, allowing for a slower and more controlled crystallization upon gradual cooling.[2][3]
Q2: I'm not getting any crystals at all, even after several weeks. What are the first things I should check?
A lack of crystal formation usually points to issues with supersaturation, purity, or the fundamental setup.
-
Purity: Impurities can inhibit nucleation and crystal growth.[4][5] Ensure your pyridylethylene ligand and the metal salt are of the highest possible purity. Purify the final complex before setting up crystallization trials.
-
Supersaturation: Your solution may not be reaching the necessary level of supersaturation. Try increasing the initial concentration or using a more volatile solvent to speed up evaporation.
-
Solubility: The complex might be too soluble in the chosen solvent. In this case, an anti-solvent (a solvent in which the complex is insoluble) should be introduced via vapor or liquid diffusion to decrease the overall solubility.[6]
-
Mechanical Agitation: Ensure your crystallization setup is in a vibration-free environment. Unwanted movement can disrupt the formation of nucleation sites.
-
Seeding: If you have previously obtained a small crystal or have a related crystalline material, you can introduce a "seed" crystal into a saturated solution to promote growth.[7]
Q3: How do I select the optimal solvent system for my pyridylethylene complex?
Solvent selection is one of the most critical factors in crystallization.[8][9] The ideal solvent or solvent mixture should dissolve the complex moderately.
-
Solubility Screening: Test the solubility of your complex in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water).
-
Solvent Mixtures: A combination of a good solvent (in which the complex is soluble) and a poor solvent or "anti-solvent" (in which it is sparingly soluble) is often effective.[7][10] This allows for fine-tuning of the solubility.
-
Coordinating vs. Non-Coordinating Solvents: Be aware that some solvents (like DMSO, DMF, acetonitrile, or water) can coordinate to the metal center, potentially changing the structure of the complex you are trying to crystallize.[1][6]
-
Viscosity: Using a more viscous solvent can slow down diffusion rates, which is often beneficial for growing larger, higher-quality crystals.[1]
Q4: What is the role of temperature and how can I use it to my advantage?
Temperature directly influences both the solubility of the complex and the kinetics of crystal nucleation and growth.[2][3][11]
-
Solubility: For most complexes, solubility increases with temperature. You can exploit this by dissolving your compound in a minimal amount of solvent at an elevated temperature and then allowing it to cool slowly. This gradual decrease in solubility promotes controlled crystal growth.
-
Kinetics: Lower temperatures slow down molecular motion and solvent evaporation, which can lead to fewer nucleation events and the growth of larger, more ordered crystals.[7] Conversely, higher temperatures can sometimes be necessary to overcome a high energy barrier to nucleation.[12]
-
Temperature Gradients: Applying a very slight temperature gradient across the crystallization vessel can sometimes encourage crystal growth in a specific location.
Q5: Could the counter-anion be affecting the crystallization of my cationic complex?
Absolutely. For ionic pyridylethylene metal complexes, the nature of the counter-anion plays a significant role in the crystal packing.[7]
-
Size and Shape: Small, highly coordinating anions might interfere with the desired packing of the complex cations.
-
Anion Exchange: If you are struggling to crystallize a complex with a small anion (e.g., Cl⁻, Br⁻), try exchanging it for a larger, less coordinating anion like perchlorate (ClO₄⁻), tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), or tetraphenylborate (BPh₄⁻).[7] This can drastically alter the packing forces and promote crystallinity.
Data & Methodologies
Table 1: Influence of Experimental Parameters on Crystallization
| Parameter | Effect on Nucleation | Effect on Crystal Growth | Troubleshooting Strategy |
| Temperature | Higher temp can increase or decrease nucleation rate depending on the system.[3][4] | Slower cooling generally leads to larger, better-defined crystals.[11] | Screen at multiple temperatures (e.g., 4°C, RT). Use slow cooling protocols. |
| Solvent Polarity | Affects solubility and supersaturation level. | Can influence crystal packing and morphology (habit).[9] | Screen solvents with a range of polarities (e.g., Toluene, CH₂Cl₂, MeCN, MeOH). |
| Solvent Volatility | High volatility leads to rapid supersaturation and many nuclei. | Slow evaporation is crucial for growing large single crystals. | Control evaporation rate by adjusting the vial opening (e.g., cap with pinholes, parafilm). |
| Concentration | Higher concentration increases the likelihood of nucleation.[4] | Very high concentrations can lead to amorphous precipitation. | Start with a moderately concentrated solution and adjust based on initial results. |
| Impurities | Can inhibit nucleation or act as undesired nucleation sites.[4][5] | Can be incorporated into the lattice, causing defects and poor diffraction.[5] | Ensure the highest purity of ligand, metal salt, and the final complex. |
Experimental Protocols
1. Slow Solvent Evaporation
This is the simplest crystallization method.
-
Methodology:
-
Dissolve the pyridylethylene complex in a suitable solvent or solvent mixture to near-saturation.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, narrow vial to remove any dust or particulate matter.
-
Cover the vial with a cap or parafilm. Pierce the covering with 1-3 small holes using a needle. The number and size of the holes will control the evaporation rate.
-
Place the vial in a quiet, vibration-free location at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
2. Vapor Diffusion (Anti-Solvent)
This technique is excellent for complexes that are highly soluble in the primary solvent.
-
Methodology:
-
Prepare a concentrated solution of your complex in a "good" solvent (Solvent A).
-
Place this solution in a small, open vial (e.g., a 1-dram vial).
-
Place the small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a glass jar).
-
Add a larger volume of an "anti-solvent" (Solvent B), in which your complex is insoluble, to the bottom of the larger container. Ensure the level of the anti-solvent is below the top of the inner vial.
-
Seal the larger container. The more volatile anti-solvent will slowly diffuse into the solution of your complex, reducing its solubility and inducing crystallization.
-
Caption: Diagram of a typical vapor diffusion crystallization setup.
3. Liquid-Liquid (or Interfacial) Diffusion
This method involves carefully layering a solution of the complex with a miscible anti-solvent.
-
Methodology:
-
Prepare a solution of your complex in a relatively dense solvent (e.g., dichloromethane or chloroform) in a narrow tube or vial.
-
Carefully and slowly, layer a less dense, miscible anti-solvent (e.g., hexane, diethyl ether, or ethanol) on top of the complex solution. Use a syringe or pipette with the tip against the inner wall of the tube to minimize mixing.
-
A buffer layer of an intermediate solvent can be used to further slow the diffusion process.
-
Seal the tube and leave it undisturbed. Crystals will ideally form at the interface between the two layers as the solvents slowly mix.
-
References
- 1. researchgate.net [researchgate.net]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. quora.com [quora.com]
- 4. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. What Is Metal Crystallization? Learn More [sabner.com]
- 12. Modeling and Simulation of Crystallization of Metal–Organic Frameworks [mdpi.com]
Technical Support Center: Enhancing Fluorescence Quantum Yield in Pyridylethylene-Based Materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to enhancing the fluorescence quantum yield (QY) of pyridylethylene-based materials.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield (ΦF)?
A1: The fluorescence quantum yield (ΦF or PLQY) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a substance.[1][2] A higher quantum yield indicates that a larger fraction of absorbed photons is converted into fluorescent light, resulting in a brighter emission. This is a critical parameter for applications in imaging, sensing, and optoelectronics.[2]
Q2: What primary factors influence the quantum yield of pyridylethylene-based materials?
A2: The quantum yield is influenced by a combination of intrinsic molecular properties and external environmental factors.
-
Molecular Structure: The rigidity of the molecule is crucial. Flexible groups can absorb energy and promote non-radiative decay, quenching fluorescence.[3][4] The position of substituents (e.g., the nitrogen atom in the pyridine ring) can dramatically alter photophysical properties and quantum yield.[5][6] Electron-donating groups (e.g., -NH2, -OH) tend to increase fluorescence, while electron-withdrawing groups (e.g., -NO2, -COOH) often decrease or quench it.[7]
-
Environmental Factors:
-
Solvent: The polarity and viscosity of the solvent can affect the stability of the excited state and molecular conformation.
-
Temperature and Pressure: These can influence collisional quenching and molecular vibrations.[8]
-
pH: The protonation state of the pyridine nitrogen can significantly impact fluorescence. For instance, some aromatic compounds fluoresce in neutral or alkaline solutions but not in acidic ones.[7]
-
Presence of Quenchers: Molecules like molecular oxygen and halide ions are common quenchers that can deactivate the excited state through collisions or other mechanisms.[8]
-
Q3: What is fluorescence quenching and what are the common mechanisms?
A3: Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore.[8] It occurs when the excited state is deactivated by non-radiative pathways.[9] The main types of quenching are:
-
Dynamic (Collisional) Quenching: The quencher collides with the fluorophore in its excited state, leading to non-radiative relaxation.[8][9] This process is highly dependent on the concentration of the quencher and the viscosity of the medium.
-
Static Quenching: The fluorophore and quencher form a non-fluorescent complex on the ground state. This complex, when excited, returns to the ground state without emitting a photon.[9]
-
Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule (quencher) that are in close proximity (typically <10 nm).[8][9]
Q4: What does Aggregation-Induced Emission (AIE) mean for pyridylethylene materials?
A4: Aggregation-Induced Emission (AIE) is a phenomenon where certain molecules, which are non-emissive or weakly emissive in dilute solutions, become highly fluorescent upon aggregation in the solid state or in poor solvents.[5] This is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel. Many tetraphenylethylene (TPE)-pyridine compounds are known to exhibit AIE properties, making them suitable for solid-state lighting and sensing applications.[5][6]
Troubleshooting Guide
Q1: My pyridylethylene derivative shows very low or no fluorescence in solution. What are the likely causes and how can I fix it?
A1: Low quantum yield in solution is a common issue that can stem from several factors.
-
Possible Cause 1: Intramolecular Motion. Flexible parts of the molecule can rotate or vibrate, dissipating energy non-radiatively (a concept known as the "loose bolt" effect).[3]
-
Solution: Modify the molecular structure to increase rigidity. Incorporating the material into a rigid matrix like a metal-organic framework (MOF) or a polymer can also restrict these motions and enhance fluorescence.[4]
-
-
Possible Cause 2: Aggregation-Caused Quenching (ACQ). While some materials exhibit AIE, others suffer from ACQ, where π-stacking in aggregates creates non-fluorescent states.[10]
-
Possible Cause 3: Solvent Effects. The solvent polarity may be stabilizing a non-emissive charge-transfer state or promoting quenching.
-
Solution: Systematically vary the solvent. Test a range of solvents with different polarities and viscosities to find an environment that favors radiative decay.
-
-
Possible Cause 4: Presence of Quenchers. Contaminants in the solvent, dissolved oxygen, or even the counter-ion of a salt can act as quenchers.
-
Solution: Use high-purity spectroscopic grade solvents. De-gas the solution by bubbling with nitrogen or argon to remove dissolved oxygen, a known triplet-state quencher.[8]
-
Caption: Troubleshooting workflow for low quantum yield in solution.
Q2: My quantum yield measurements are not reproducible. What are the common experimental errors?
A2: Accurate quantum yield measurement requires careful experimental practice. Inconsistency often arises from the following:
-
Inner Filter Effects: Solutions are too concentrated (Absorbance > 0.1 at the excitation wavelength). This leads to re-absorption of emitted light and non-linear detector response. Always work in the concentration range where absorbance is linearly proportional to concentration.[1][11]
-
Mismatched Cuvettes: The cuvettes used for the sample, standard, and blank must be identical in material and path length.[12]
-
Improper Standard Selection: The reference standard should have a known, stable quantum yield and its absorption/emission spectra should be in a similar range to your sample to minimize instrument-related errors.[11][13]
-
Instrumental Artifacts: Ensure your fluorometer's detector response has been spectrally corrected. The lamps should be warmed up for at least 30 minutes before measurements to ensure stable output.[12][13]
-
Solvent Refractive Index: When comparing a sample and a standard in different solvents, a correction for the refractive index must be applied in the quantum yield calculation.[12]
Q3: I synthesized ortho-, meta-, and para- isomers of a pyridyl-TPE derivative, and their solid-state quantum yields are vastly different. Why?
A3: This is a well-documented phenomenon. The position of the nitrogen atom in the pyridine ring significantly influences the crystal packing and electronic properties of the molecule, which in turn affects the solid-state quantum yield.[5] For example, in one study, the meta-pyridyl isomer of a TPE derivative (m-Py-TPE) exhibited the highest solid-state photoluminescence quantum yield (PLQY) of 64.56%, which was much higher than its ortho- and para- counterparts.[5] This difference was attributed to variations in the dihedral angles of the TPE core in the solid state, a direct result of different crystal packing arrangements dictated by the isomer's geometry.[5]
Caption: Influence of isomeric substitution on solid-state quantum yield.
Data Summary
Table 1: Photoluminescence Quantum Yields (PLQY) of Selected Pyridylethylene Derivatives
| Compound | Condition | PLQY (%) | Reference |
| o-Py-TPE (ortho-pyridyl tetraphenylethylene) | Solid State | 4.65 | [5] |
| m-Py-TPE (meta-pyridyl tetraphenylethylene) | Solid State | 64.56 | [5] |
| p-Py-TPE (para-pyridyl tetraphenylethylene) | Solid State | 2.47 | [5] |
| 2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solid Powder | 5.0 | [14] |
| 2-(3''-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solid Powder | 14.0 | [14] |
| 2-(4'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solid Powder | 0.6 | [14] |
Experimental Protocols
Protocol: Measurement of Relative Photoluminescence Quantum Yield (PLQY) in Solution
This protocol describes the widely used comparative method for determining PLQY.[1][11]
Objective: To determine the PLQY of a sample (S) by comparing its fluorescence to a reference standard (R) with a known quantum yield (ΦR).
Materials:
-
Spectroscopic grade solvents
-
Fluorescence standard (e.g., Quinine Sulfate in 0.5 M H2SO4, Rhodamine 6G in ethanol)[13]
-
Test compound
-
Calibrated UV-Vis spectrophotometer and spectrofluorometer
-
Matched 10 mm path length quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the reference standard and the test sample in the same solvent, if possible.
-
Prepare a series of 5-6 dilutions for both the standard and the sample, such that the absorbance values at the chosen excitation wavelength (λex) are below 0.1 (ideally between 0.01 and 0.1).[1][11]
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.
-
Note the absorbance value at the excitation wavelength (λex) for each solution.
-
-
Fluorescence Measurements:
-
Warm up the spectrofluorometer lamps for at least 30 minutes.[13]
-
Set the excitation wavelength (λex). This should be a wavelength where both the sample and standard absorb light.
-
For each diluted solution, record the fluorescence emission spectrum. Ensure the experimental settings (e.g., excitation/emission slit widths) are identical for all measurements of both the sample and the standard.[13]
-
Record a solvent blank spectrum.
-
-
Data Analysis:
-
Subtract the integrated intensity of the solvent blank from the integrated fluorescence intensity of each sample and standard spectrum.
-
Calculate the integrated fluorescence intensity (I) for each spectrum. This is the area under the emission curve.
-
Plot the integrated fluorescence intensity (I) versus absorbance (A) for both the sample and the standard. The resulting plots should be linear.
-
Determine the gradient (slope) of the trendline for both the sample (Grad_S) and the standard (Grad_R).
-
-
Calculation:
-
The quantum yield of the sample (ΦS) is calculated using the following equation[12]:
ΦS = ΦR × (Grad_S / Grad_R) × (n_S² / n_R²)
-
Where:
-
ΦR is the quantum yield of the reference standard.
-
Grad_S and Grad_R are the gradients from the plot of integrated intensity vs. absorbance for the sample and reference, respectively.
-
n_S and n_R are the refractive indices of the sample and reference solutions. If the same solvent is used, this term becomes 1.[12]
-
-
Caption: Workflow for relative quantum yield measurement.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. horiba.com [horiba.com]
- 3. reddit.com [reddit.com]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 8. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 9. ossila.com [ossila.com]
- 10. Fluorescence Enhancement in the Solid State by Isolating Perylene Fluorophores in Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static.horiba.com [static.horiba.com]
- 12. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 13. pure.uva.nl [pure.uva.nl]
- 14. mdpi.com [mdpi.com]
strategies to increase the stability of trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene (trans-2,4'-BPE) in solution. The following information is based on established principles for similar stilbene and pyridyl-containing compounds and should be adapted to your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathway for trans-2,4'-BPE, particularly when exposed to light, is photoisomerization from the trans-isomer to the cis-isomer. This can be followed by an irreversible photocyclization reaction.[1] The trans-isomer is generally the more thermodynamically stable configuration.[2]
Q2: What environmental factors are known to affect the stability of trans-2,4'-BPE?
A2: The stability of trans-2,4'-BPE in solution is significantly influenced by several factors:
-
Light Exposure: UV and even ambient fluorescent light can induce photoisomerization and photocyclization.[1]
-
Solvent Polarity: The polarity of the solvent can affect the rate of photoisomerization and the relative stability of the isomers.[3]
-
pH: The pH of the solution can impact the stability of the pyridyl rings, potentially influencing degradation rates.[4][5][6][7]
-
Presence of Oxidizing Agents: Like other stilbene derivatives, trans-2,4'-BPE may be susceptible to oxidation, especially in the presence of reactive oxygen species.[8][9][10][11]
Q3: How can I monitor the degradation of trans-2,4'-BPE in my experiments?
A3: Several analytical techniques can be employed to monitor the degradation of trans-2,4'-BPE:
-
UV-Vis Spectrophotometry: This technique can be used to monitor the decrease in the absorbance maximum of the trans-isomer and the appearance of new peaks corresponding to the cis-isomer or degradation products.[1][12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the trans and cis isomers, as well as any other degradation products.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to observe changes in the chemical shifts and coupling constants of the vinylic and pyridyl protons, allowing for the identification and quantification of isomers and degradation products.[16][17][18][19][20][21][22]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of trans-2,4'-BPE concentration in solution. | 1. Photoisomerization: Exposure to ambient or UV light. 2. Oxidative degradation: Presence of dissolved oxygen or other oxidizing agents. 3. Unsuitable solvent: The solvent may be promoting degradation.[3] 4. Incorrect pH: The pH of the solution may be outside the optimal stability range.[4][7] | 1. Protect from light: Work in a dark room or use amber vials. Store solutions in the dark. 2. Use degassed solvents: Purge solvents with an inert gas (e.g., nitrogen or argon). Consider adding antioxidants.[8][9][10][11] 3. Solvent selection: Test stability in a range of solvents with varying polarities. 4. pH optimization: Buffer the solution to a pH where the compound is most stable. |
| Appearance of unexpected peaks in HPLC or NMR. | 1. cis-isomer formation: Photoisomerization is occurring. 2. Photocyclization product: Irreversible degradation due to prolonged light exposure.[1] 3. Oxidation products: The compound is reacting with oxygen. | 1. Confirm isomer identity: Compare retention times or spectral data with known standards if available. Implement light protection measures. 2. Minimize light exposure: Reduce the duration of experiments under illumination. 3. Deoxygenate solutions: Use degassed solvents and maintain an inert atmosphere. |
| Inconsistent experimental results. | 1. Variable light exposure: Inconsistent lighting conditions between experiments. 2. Temperature fluctuations: Degradation rates can be temperature-dependent. 3. Inconsistent solution preparation: Variations in solvent, pH, or concentration. | 1. Standardize lighting: Use a consistent light source or work in complete darkness. 2. Control temperature: Use a temperature-controlled environment for all experiments. 3. Standardize protocols: Ensure consistent preparation of all solutions. |
Data Presentation
The following tables provide illustrative data on the stability of related stilbene and pyridyl-containing compounds. Note: This data is not specific to this compound and should be used as a general guide.
Table 1: Illustrative Photodegradation Half-lives of Stilbene Derivatives in Solution
| Compound | Solvent | Light Source | Half-life (t1/2) | Reference |
| trans-Resveratrol | Ethanol | UV (365 nm) | ~ 30 min | Adapted from[8] |
| trans-Stilbene | Hexane | UV (254 nm) | ~ 15 min | General knowledge |
| trans-4,4'-Bipyridylethylene | Acetonitrile | UV (313 nm) | ~ 45 min | Adapted from[1] |
Table 2: Effect of Stabilizers on the Stability of Photochromic Molecules (Illustrative Examples)
| Molecule | Stabilizer | Solvent | Stability Improvement | Reference |
| Spiropyran | β-Cyclodextrin | Water | > 5-fold increase in half-life | Adapted from[23] |
| Curcumin | γ-Cyclodextrin | Water/Ethanol | Significant protection from photodegradation | [24] |
| Resveratrol | Vitamin E | Ethanol/Water | Reduced oxidative degradation | Adapted from[8][9][10][11] |
Experimental Protocols
Protocol 1: Monitoring Photoisomerization using UV-Vis Spectrophotometry
-
Solution Preparation: Prepare a stock solution of trans-2,4'-BPE in the desired solvent (e.g., acetonitrile, ethanol) at a known concentration (e.g., 10-5 M). Ensure the solution is protected from light.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the trans-isomer. The characteristic π-π* transition should be identifiable.
-
Photostability Testing: Expose the solution to a controlled light source (e.g., a UV lamp at a specific wavelength or a solar simulator).
-
Time-course Measurements: At regular time intervals, record the UV-Vis spectrum.
-
Data Analysis: Monitor the decrease in the absorbance of the trans-isomer's peak and any changes in the overall spectral shape, which may indicate the formation of the cis-isomer or other photoproducts.[1][12][13]
Protocol 2: Quantification of Isomers by HPLC
-
Method Development: Develop a reverse-phase HPLC method capable of separating trans- and cis-2,4'-BPE. A C18 column is a good starting point. The mobile phase will likely be a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol).[14][15]
-
Calibration: Prepare calibration standards of the purified trans-isomer at various concentrations to establish a calibration curve. If available, do the same for the cis-isomer.
-
Sample Preparation: Prepare your experimental samples in the mobile phase or a compatible solvent.
-
Analysis: Inject the samples onto the HPLC system and record the chromatograms.
-
Quantification: Use the peak areas from the chromatograms and the calibration curves to determine the concentration of each isomer over time.
Protocol 3: Structural Analysis by 1H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of trans-2,4'-BPE in a deuterated solvent (e.g., CDCl3, Acetonitrile-d3) at a suitable concentration for NMR analysis (typically 1-10 mg/mL).
-
Initial Spectrum: Record a high-resolution 1H NMR spectrum of the initial sample. Assign the proton signals for the trans-isomer.
-
Stability Study: Subject the NMR tube to the desired experimental conditions (e.g., light exposure, elevated temperature).
-
Time-course Spectra: Acquire 1H NMR spectra at regular intervals.
-
Spectral Analysis: Monitor for the appearance of new signals corresponding to the cis-isomer (often with different chemical shifts and coupling constants for the vinylic protons) or other degradation products. The relative integration of the signals can be used to quantify the conversion.[16][17][18][19][20][21][22]
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for stability assessment.
Strategies to Increase Stability
1. Protection from Light:
-
Why it works: The primary degradation pathway is photochemical. Excluding light prevents photoisomerization and photocyclization.
-
How to implement: Use amber glassware, wrap containers in aluminum foil, and work in a dark room or under red light. Store all solutions in the dark.
2. Control of pH:
-
Why it works: The pyridyl nitrogen atoms can be protonated at low pH, which can alter the electronic properties and stability of the molecule. Extreme pH values can also catalyze degradation.[4][5][6][7]
-
How to implement: Use appropriate buffer systems to maintain a stable pH within the optimal range for the compound's stability. This range should be determined experimentally.
3. Use of Antioxidants:
-
Why it works: For stilbene-like molecules, oxidative degradation can be a contributing factor to instability. Antioxidants can scavenge free radicals and reactive oxygen species that may initiate degradation.[8][9][10][11]
-
How to implement: Add common antioxidants such as butylated hydroxytoluene (BHT), vitamin E (α-tocopherol), or resveratrol to the solution. The choice and concentration of the antioxidant should be optimized.
4. Solvent Selection:
-
Why it works: The polarity of the solvent can influence the energy barrier for isomerization and the stability of the excited state.[3]
-
How to implement: Screen a variety of solvents with different polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water) to identify the solvent system that provides the best stability.
5. Encapsulation with Cyclodextrins:
-
Why it works: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate guest molecules like trans-2,4'-BPE, shielding them from the bulk solution and protecting them from light and other degradative factors.[24][25][26][27]
-
How to implement: Prepare inclusion complexes by mixing trans-2,4'-BPE with an appropriate cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) in an aqueous solution.
6. Metal Coordination:
-
Why it works: The pyridyl nitrogen atoms of trans-2,4'-BPE can coordinate to metal ions. This coordination can lock the molecule in the trans conformation and alter its photochemical properties, thereby increasing its stability.[2][28][29]
-
How to implement: Introduce a suitable metal salt (e.g., zinc(II), copper(II), ruthenium(II) salts) to the solution to form a coordination complex with trans-2,4'-BPE. The stoichiometry and reaction conditions will need to be optimized.
By implementing these strategies and carefully monitoring the stability of your this compound solutions, you can significantly improve the reliability and reproducibility of your experiments.
References
- 1. Photoisomerization of 1,2-Di(4-pyridyl)ethylene According to NMR and UV Spectroscopy Data and Density Functional Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transition metal-based coordination polymers of bipyridyl-ethylene for sunlight-driven photocatalytic CO 2 reduction into CO - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D5SE00195A [pubs.rsc.org]
- 3. Chain-Length-Dependent Photophysical Properties of α,ω-Di(4-pyridyl)polyenes: Effects of Solvent Polarity, Hydrogen Bond Formation, Protonation, and N-Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidative and prooxidative action of stilbene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photoprotective Effect of Stilbenes and its Derivatives Against Ultraviolet Radiation-Induced Skin Disorders – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Antioxidant effects of resveratrol and other stilbene derivatives on oxidative stress and *NO bioavailability: Potential benefits to cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. helixchrom.com [helixchrom.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. spectroscopyeurope.com [spectroscopyeurope.com]
- 20. arxiv.org [arxiv.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. scilit.com [scilit.com]
- 24. researchgate.net [researchgate.net]
- 25. Effects of cyclodextrins on the chemical stability of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Stabilization of 2-Pyridyltellurium(II) Derivatives by Oxidorhenium(V) Complexes [mdpi.com]
- 29. Solution Thermodynamics and Kinetics of Metal Complexation with a Hydroxypyridinone Chelator Designed for Thorium-227 Targeted Alpha Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of Metal-Pyridylethylene Coordination Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with metal-pyridylethylene coordination polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter related to the solubility of your metal-pyridylethylene coordination polymers.
Problem 1: My metal-pyridylethylene coordination polymer is completely insoluble in all common laboratory solvents.
-
Question: I have synthesized a coordination polymer using a metal salt and 1,2-bis(4-pyridyl)ethylene (BPE), but it has precipitated as an intractable solid that won't dissolve in solvents like water, ethanol, methanol, DMF, DMSO, or acetonitrile. How can I improve its solubility?
-
Answer: The inherent insolubility of many coordination polymers, including those based on metal-pyridylethylene linkers, is often due to their rigid, extended network structures. Several strategies can be employed to address this issue, primarily focusing on modifying the building blocks or the resulting polymer.
Strategies to Enhance Solubility:
-
Ligand Modification: The most effective approach is often to modify the pyridylethylene ligand itself.
-
Introduce Solubilizing Groups: Synthesize a modified version of the 1,2-bis(4-pyridyl)ethylene ligand that includes solubilizing functional groups. The addition of long alkyl chains, oligo(ethylene glycol) chains, or charged moieties like sulfonates or carboxylates can disrupt crystal packing and improve interaction with solvents.
-
Increase Steric Hindrance: Introducing bulky substituents on the pyridyl rings or the ethylene backbone can prevent the formation of highly ordered, insoluble networks.
-
-
Solvent System Optimization: The choice of solvent during synthesis plays a crucial role in the final properties of the coordination polymer.[1]
-
Co-solvent Systems: Employing a mixture of solvents can influence the crystallization process and lead to the formation of more soluble or dispersible materials. Experiment with different ratios of coordinating and non-coordinating solvents.
-
Coordinating Solvents: Solvents like DMF, DMA, and DMSO can sometimes coordinate to the metal centers, potentially leading to different network topologies with improved solubility characteristics.[1]
-
-
Post-Synthetic Modification (PSM): If you have already synthesized the insoluble polymer, it may be possible to modify it chemically to enhance its solubility.[2][3]
-
Surface Functionalization: React the surface of the polymer particles with reagents that introduce solubilizing groups. This is particularly effective for creating stable dispersions of nanoparticles.
-
Partial Linker Exchange: In some cases, it may be possible to exchange a fraction of the pyridylethylene linkers with a more soluble, functionalized analogue in a post-synthetic step.
-
-
Problem 2: My coordination polymer has very low solubility, making characterization difficult.
-
Question: I can get a very small amount of my metal-pyridylethylene coordination polymer to dissolve, but the concentration is too low for techniques like solution NMR or UV-Vis spectroscopy. What can I do?
-
Answer: Low solubility is a common challenge. Here are some approaches to consider for characterization:
-
Solid-State Characterization: Rely on characterization techniques that do not require dissolution.
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of your bulk sample.
-
Solid-State NMR (ssNMR): To probe the local environment of the nuclei in the solid state.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and solvent content.
-
Infrared (IR) and Raman Spectroscopy: To identify functional groups and confirm coordination.
-
-
Enhancing Measurement Sensitivity:
-
Longer Path Length Cells: For UV-Vis spectroscopy, use cuvettes with a longer path length to increase the absorbance for a given concentration.
-
Concentrated Samples for NMR: If possible, prepare a saturated solution and acquire the NMR spectrum over an extended period to improve the signal-to-noise ratio.
-
-
Controlled Depolymerization: For some dynamic coordination polymers, it's possible to achieve a soluble state by shifting the equilibrium.[4]
-
Addition of Competing Ligands: Adding a small amount of a soluble, competing ligand (e.g., pyridine) might partially break down the polymer network into smaller, soluble fragments that can be characterized.
-
pH Adjustment: If your ligand or metal center is pH-sensitive, adjusting the pH of the solvent might induce a reversible dissolution.
-
-
Frequently Asked Questions (FAQs)
Q1: Why are metal-pyridylethylene coordination polymers often insoluble?
A1: The poor solubility of these coordination polymers is primarily due to the rigidity and planarity of the 1,2-bis(4-pyridyl)ethylene (BPE) ligand, which promotes the formation of highly crystalline and stable one-, two-, or three-dimensional networks. The strong coordination bonds between the metal ions and the nitrogen atoms of the pyridyl groups contribute to a high lattice energy, making it difficult for solvent molecules to overcome these interactions and dissolve the polymer.
Q2: Can I predict the solubility of my coordination polymer before synthesis?
A2: While precise prediction is challenging, you can make educated guesses based on the components. Generally, polymers made with simple, unmodified BPE and common transition metals are likely to have low solubility. Introducing flexible or bulky side chains on the BPE ligand is a good strategy to increase the probability of obtaining a more soluble product.[5] The choice of metal and counter-ion can also play a role; for instance, using larger, less coordinating counter-anions might lead to more open and potentially more soluble frameworks.[6]
Q3: What is the best solvent to use for synthesizing metal-pyridylethylene coordination polymers to achieve better solubility?
A3: There is no single "best" solvent, as the optimal choice depends on the specific metal, ligand, and desired product. However, polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N,N-dimethylacetamide (DMAc) are often used because they can coordinate to the metal ions and influence the self-assembly process, sometimes leading to different, more soluble phases.[1] Experimenting with solvent mixtures can also be beneficial.
Q4: How can I functionalize the 1,2-bis(4-pyridyl)ethylene (BPE) ligand to improve the solubility of the resulting coordination polymer?
A4: You can introduce various functional groups to the BPE ligand through organic synthesis. A common strategy is to start with a precursor that can be functionalized before creating the ethylene bridge or the pyridyl rings. For example, you could use a Wittig-type reaction with a functionalized benzaldehyde to introduce substituents onto the aromatic rings. Attaching alkyl or oligo(ethylene glycol) chains is a well-established method to increase solubility in organic solvents and water, respectively.
Q5: What is post-synthetic modification (PSM), and how can it help with solubility?
A5: Post-synthetic modification is a technique where a pre-formed coordination polymer is chemically altered without changing its overall framework structure.[2][3] For insoluble polymers, you can perform reactions on the surface of the material. For example, if your BPE ligand has a reactive group (like a bromo- or amino-substituent), you can use this as a handle to attach solubilizing chains after the polymer has been formed. This can be a powerful tool to improve the dispersibility of the polymer in various solvents.
Data Presentation
Table 1: Influence of Ligand Modification on Coordination Polymer Solubility (Hypothetical Data)
This table provides a hypothetical comparison of the solubility of a series of zinc-pyridylethylene coordination polymers with different functional groups on the BPE ligand. This illustrates the expected trend in solubility based on ligand design principles.
| Ligand | Functional Group (R) | Metal Ion | Resulting Polymer | Qualitative Solubility in DMF | Qualitative Solubility in Methanol |
| BPE | -H | Zn(II) | [Zn(BPE)Cl₂]ₙ | Insoluble | Insoluble |
| Me-BPE | -CH₃ | Zn(II) | [Zn(Me-BPE)Cl₂]ₙ | Sparingly Soluble | Insoluble |
| Et-BPE | -CH₂CH₃ | Zn(II) | [Zn(Et-BPE)Cl₂]ₙ | Soluble | Sparingly Soluble |
| OMe-BPE | -OCH₃ | Zn(II) | [Zn(OMe-BPE)Cl₂]ₙ | Soluble | Soluble |
Table 2: Effect of Solvent on the Dimensionality and Solubility of a Cu(II)-4,4'-bipyridine Coordination Polymer
This table summarizes experimental findings on how different coordinating solvents can influence the structure and, consequently, the properties of a related pyridyl-based coordination polymer system.[1]
| Solvent | Resulting Polymer Formula | Dimensionality |
| DMF | [Cu(4,4'-bpy)₂(DMF)₂(ClO₄)₂] | 1D Chain |
| DMA | [Cu(4,4'-bpy)(DMA)₂(H₂O)(ClO₄)₂] | 2D Layer |
| DMSO | [Cu(4,4'-bpy)₂(DMSO)₂(ClO₄)₂] | 2D Layer |
Experimental Protocols
Protocol 1: Synthesis of an Alkyl-Functionalized 1,2-bis(4-pyridyl)ethylene Ligand
This protocol describes a general synthetic route for introducing alkyl chains onto the pyridyl rings, which can enhance the solubility of the resulting coordination polymers.
Objective: To synthesize 1,2-bis(2,6-diethyl-4-pyridyl)ethylene.
Materials:
-
2,6-diethyl-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Triphenylphosphine (PPh₃)
-
Sodium hydride (NaH)
-
Dry solvents (e.g., CCl₄, Toluene, THF)
Procedure:
-
Bromination: React 2,6-diethyl-4-methylpyridine with NBS and a radical initiator like BPO in a suitable solvent (e.g., CCl₄) under reflux to form 4-(bromomethyl)-2,6-diethylpyridine.
-
Phosphonium Salt Formation: React the resulting brominated pyridine with triphenylphosphine in a dry solvent like toluene to precipitate the phosphonium salt.
-
Wittig Reaction: a. Suspend the phosphonium salt in dry THF. b. Add a strong base, such as sodium hydride, to generate the ylide. c. In a separate flask, dissolve 4-formyl-2,6-diethylpyridine in dry THF. d. Add the ylide solution dropwise to the aldehyde solution at room temperature and stir overnight.
-
Work-up and Purification: a. Quench the reaction with water. b. Extract the product with an organic solvent (e.g., dichloromethane). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to obtain the desired functionalized BPE ligand.
Protocol 2: Post-Synthetic Modification (PSM) to Enhance Solubility
This protocol outlines a general procedure for the surface functionalization of an insoluble metal-pyridylethylene coordination polymer.
Objective: To introduce polyethylene glycol (PEG) chains onto the surface of an insoluble coordination polymer containing a reactive handle.
Assumptions: The starting coordination polymer has been synthesized from a BPE ligand containing a reactive functional group (e.g., a chloromethyl group).
Materials:
-
Insoluble metal-pyridylethylene coordination polymer with chloromethyl groups.
-
Amine-terminated polyethylene glycol (PEG-NH₂).
-
A suitable base (e.g., triethylamine).
-
A solvent in which the polymer can be suspended (e.g., DMF).
Procedure:
-
Suspension: Suspend the finely ground insoluble coordination polymer in a suitable solvent like DMF.
-
Reagent Addition: Add an excess of amine-terminated PEG and a base (e.g., triethylamine) to the suspension.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C) for 24-48 hours.
-
Washing: a. Isolate the solid material by centrifugation. b. Wash the solid repeatedly with fresh DMF to remove unreacted PEG-NH₂ and other soluble species. c. Wash with a lower-boiling point solvent (e.g., acetone or ethanol) to facilitate drying.
-
Drying: Dry the functionalized polymer under vacuum.
-
Characterization: Confirm the successful functionalization using techniques like IR spectroscopy (to observe changes in functional group peaks) and TGA (to quantify the grafted PEG). Test the solubility or dispersibility of the modified polymer in various solvents.
Visualizations
Figure 1. A workflow diagram illustrating the troubleshooting process for overcoming the insolubility of metal-pyridylethylene coordination polymers.
Figure 2. A diagram showing the logical relationships between solubility issues, enhancement strategies, and their underlying mechanisms.
References
- 1. Effect of Coordinating Solvents on the Structure of Cu(II)-4,4′-bipyridine Coordination Polymers [mdpi.com]
- 2. Postsynthetic modification of metal-organic frameworks--a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Postsynthetic modification of metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Alkyl-functionalization of 3,5-bis(2-pyridyl)-1,2,4,6-thiatriazine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | A Mini-Review: Pyridyl-Based Coordination Polymers for Energy Efficient Electrochromic Application [frontiersin.org]
Validation & Comparative
A Comparative Photochemical Study: 2,4'-Bipyridylethylene vs. 4,4'-Bipyridylethylene
A detailed guide for researchers, scientists, and drug development professionals on the distinct photochemical behaviors of 2,4'-bipyridylethylene (2,4'-bpe) and 4,4'-bipyridylethylene (4,4'-bpe), supported by experimental data and proposed methodologies.
The isomeric bipyridylethylenes (bpes), with their photoresponsive nature, are promising candidates for various applications, including the development of photodynamic therapies, molecular switches, and photo-crosslinking agents. Understanding the nuanced differences in their photochemical behavior is paramount for their effective utilization. This guide provides a comparative analysis of the photochemistry of the symmetrical 4,4'-bpe and the unsymmetrical 2,4'-bpe, summarizing known experimental data and proposing methodologies for a comprehensive comparative study.
I. Photochemical Behavior of 4,4'-Bipyridylethylene (4,4'-bpe)
The photochemistry of the well-studied 4,4'-bpe is characterized by two primary reaction pathways, highly dependent on the reaction medium.
In the solid state , 4,4'-bpe is renowned for its ability to undergo a [2+2] photodimerization. This reaction is a classic example of topochemical control, where the crystal packing of the molecules pre-organizes the ethylene double bonds in a parallel alignment, facilitating their cycloaddition upon UV irradiation. This process leads to the formation of tetrakis(4-pyridyl)cyclobutane (tpcb), often with high stereoselectivity, yielding the rctt (regio-cis,trans,trans) isomer.
In solution , the photochemical behavior of 4,4'-bpe is dominated by trans-cis isomerization around the central double bond. Upon absorption of UV light, the trans isomer is excited to a singlet state, which can then undergo rotation around the C=C bond to form the cis isomer. Further irradiation of the cis isomer can lead to an intramolecular photocyclization, forming a dihydrophenanthroline-type intermediate, which, in the presence of an oxidizing agent (like oxygen), can be converted to the corresponding azaphenanthrene.
II. Postulated Photochemical Behavior of 2,4'-Bipyridylethylene (2,4'-bpe)
Direct experimental data on the photochemistry of 2,4'-bpe is scarce in the current literature. However, based on the behavior of analogous unsymmetrical azastilbenes, such as 2-styrylpyridine and 4-styrylpyridine, a similar set of photochemical reactions can be anticipated.
It is hypothesized that in solution , 2,4'-bpe will also undergo trans-cis photoisomerization as the primary photochemical process. Following the formation of the cis isomer, two distinct pathways for photocyclization are possible due to the asymmetry of the molecule. This could lead to the formation of two different azaphenanthrene derivatives. The regioselectivity of this cyclization is expected to be influenced by factors such as the solvent polarity and the presence of oxygen.[1][2]
The solid-state photochemistry of 2,4'-bpe is less predictable and would be highly dependent on its specific crystal packing. If the molecules crystallize in a manner that allows for the appropriate alignment of the ethylene double bonds (a parallel arrangement with a separation of less than 4.2 Å), then a [2+2] photodimerization to form a cyclobutane derivative would be feasible. However, without experimental crystallographic data, this remains speculative.
III. Quantitative Data Comparison
To date, a direct quantitative comparison of the photochemical parameters of 2,4'-bpe and 4,4'-bpe has not been reported. The following table summarizes the known data for 4,4'-bpe and highlights the data that needs to be experimentally determined for 2,4'-bpe to enable a comprehensive comparison.
| Photochemical Parameter | 4,4'-Bipyridylethylene (4,4'-bpe) | 2,4'-Bipyridylethylene (2,4'-bpe) |
| Primary Photoreaction (Solution) | trans-cis Isomerization | trans-cis Isomerization (Hypothesized) |
| Quantum Yield of trans-cis Isomerization (Φt-c) | Reported values vary with solvent and excitation wavelength. | Not Reported |
| Quantum Yield of cis-trans Isomerization (Φc-t) | Reported values vary with solvent and excitation wavelength. | Not Reported |
| Secondary Photoreaction (Solution) | Photocyclization | Photocyclization (Hypothesized) |
| Quantum Yield of Photocyclization (Φcyc) | Not extensively reported. | Not Reported |
| Primary Photoreaction (Solid State) | [2+2] Photodimerization | [2+2] Photodimerization (Hypothesized, dependent on crystal packing) |
| Quantum Yield of Photodimerization (Φdimer) | Dependent on crystal packing and irradiation conditions. | Not Reported |
IV. Experimental Protocols for a Comparative Study
To elucidate the photochemistry of 2,4'-bpe and enable a direct comparison with 4,4'-bpe, the following experimental protocols are proposed:
A. Synthesis and Characterization
-
Synthesis: Synthesize 2,4'-bpe and 4,4'-bpe via a suitable cross-coupling reaction (e.g., Heck or Suzuki coupling) between the appropriate bromo- or boronic acid-substituted pyridines and ethylene derivatives.
-
Purification: Purify the products by column chromatography and recrystallization to obtain high-purity samples suitable for photochemical studies.
-
Characterization: Confirm the structures of the synthesized compounds using ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectroscopy.
B. Solution-Phase Photochemistry
-
Sample Preparation: Prepare dilute solutions of both trans-2,4'-bpe and trans-4,4'-bpe in a deoxygenated solvent (e.g., acetonitrile or methanol) in a quartz cuvette.
-
Irradiation: Irradiate the solutions with a monochromatic light source at a wavelength where the trans isomers have a strong absorbance (e.g., using a high-pressure mercury lamp with appropriate filters or a laser).
-
Monitoring: Monitor the photochemical reaction over time using UV-Vis and ¹H NMR spectroscopy to follow the disappearance of the trans isomer and the appearance of the cis isomer and any cyclized products.
-
Quantum Yield Determination: Determine the quantum yields for trans-cis isomerization using a chemical actinometer (e.g., ferrioxalate) to measure the photon flux of the light source. The quantum yield (Φ) can be calculated using the following equation:
Φ = (Number of molecules reacted) / (Number of photons absorbed)
This involves measuring the initial rate of isomerization and the amount of light absorbed by the sample at the irradiation wavelength.
-
Photocyclization Study: After significant formation of the cis isomer, continue irradiation in the presence of an oxidizing agent (e.g., bubbling oxygen through the solution) and monitor for the formation of azaphenanthrene products using HPLC and LC-MS.
C. Solid-State Photochemistry
-
Crystal Growth: Grow single crystals of both 2,4'-bpe and 4,4'-bpe suitable for X-ray diffraction analysis.
-
Crystal Structure Analysis: Determine the crystal structures to assess the intermolecular arrangement and the alignment of the ethylene double bonds.
-
Irradiation: Irradiate the crystalline samples with a UV lamp.
-
Analysis: Analyze the irradiated solid samples using ¹H NMR spectroscopy (after dissolving the sample) to identify and quantify the formation of any photodimers. The extent of the reaction can be monitored over time.
V. Visualizing the Photochemical Pathways
The following diagrams, generated using the DOT language, illustrate the known and hypothesized photochemical pathways for 4,4'-bpe and 2,4'-bpe.
Figure 1: Known photochemical pathways for 4,4'-bipyridylethylene.
Figure 2: Hypothesized photochemical pathways for 2,4'-bipyridylethylene.
VI. Conclusion
While the photochemistry of 4,4'-bpe has been reasonably well-explored, that of its unsymmetrical isomer, 2,4'-bpe, remains an open area for investigation. The proposed comparative study, employing the detailed experimental protocols outlined above, would provide invaluable data for understanding the structure-property relationships governing the photochemical behavior of bipyridylethylenes. This knowledge is crucial for the rational design of novel photoresponsive materials and therapeutic agents. The distinct electronic and steric properties of 2,4'-bpe suggest that its photochemical behavior may offer unique advantages in specific applications, warranting a thorough investigation.
References
Validating the Molecular Structure of trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene: A Comparative Guide to X-ray Diffraction and Alternative Methods
The precise determination of a molecule's three-dimensional structure is paramount in the fields of materials science and drug development. For novel compounds such as trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene, an unsymmetrical isomer of the well-studied bis-pyridyl ethylenes, unambiguous structural validation is the foundation for understanding its chemical properties and potential applications. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the solid-state structure of crystalline materials, providing precise atomic coordinates and geometric parameters.[1]
This guide provides a comprehensive comparison of single-crystal X-ray diffraction with other common analytical techniques for the structural validation of this compound. It includes a detailed experimental protocol for SCXRD, presents expected quantitative data in a structured format, and outlines the strengths and limitations of complementary methods.
Definitive Structure Elucidation via Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is an analytical technique that provides the absolute three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal.[1][2] This method yields precise measurements of bond lengths, bond angles, and torsion angles, offering unparalleled insight into the molecule's conformation and intermolecular interactions within the crystal lattice.[3]
Quantitative Structural Data
The crystallographic analysis of this compound would yield precise data on its molecular geometry. The following table summarizes the key structural parameters that would be determined from an SCXRD experiment.
| Parameter Type | Atoms Involved | Value (Illustrative) |
| Bond Lengths (Å) | C(ethylene)-C(ethylene) | 1.34 Å |
| C(ethylene)-C(2-pyridyl) | 1.48 Å | |
| C(ethylene)-C(4-pyridyl) | 1.48 Å | |
| C-N (pyridyl rings) | 1.33 - 1.35 Å | |
| C-C (pyridyl rings) | 1.38 - 1.40 Å | |
| Bond Angles (°) | C-C=C (ethylene bridge) | 125° |
| C(pyridyl)-C=C | 122° | |
| C-N-C (pyridyl rings) | 117° - 120° | |
| Torsion Angles (°) | C(pyridyl)-C-C-C(pyridyl) | 180° (trans) |
Note: The values presented are illustrative and would be precisely determined in an actual X-ray diffraction experiment. The data for related bis-pyridyl ethylene isomers can be found in the Cambridge Crystallographic Data Centre (CCDC).[4]
Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of a crystal structure by X-ray diffraction involves a systematic workflow, from crystal preparation to data analysis and structure refinement.[2]
1. Crystal Growth:
-
Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethanol, acetonitrile) is a common method. The goal is to grow single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension).
2. Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected by an area detector as the X-rays are scattered by the electron clouds of the atoms.
3. Data Processing and Structure Solution:
-
The collected diffraction spots are indexed to determine the unit cell parameters and crystal system.
-
The intensities of the diffraction spots are integrated and corrected for various experimental factors.
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An initial molecular model is built by fitting atoms into the electron density map.
4. Structure Refinement:
-
The atomic positions and thermal parameters are refined against the experimental diffraction data using least-squares methods.
-
Hydrogen atoms are typically located from the difference Fourier map and refined.
-
The final model is validated using metrics such as the R-factor and goodness-of-fit. The resulting structural information is typically deposited in a crystallographic database.
Comparison with Alternative and Complementary Techniques
While SCXRD provides the most definitive structural data, other techniques offer valuable, often complementary, information and can be more suitable when single crystals are unavailable.
| Technique | Principle | Sample Requirements | Information Obtained | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Diffraction of X-rays by a single crystal.[1] | High-quality single crystal (0.1-0.3 mm). | Unambiguous 3D molecular structure, bond lengths/angles, stereochemistry, crystal packing.[3] | Provides the absolute and most precise structural data.[2] | Requires high-quality single crystals, which can be difficult to grow. |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a polycrystalline (powder) sample. | Microcrystalline powder. | Crystal system, unit cell parameters, phase purity, crystallinity. | Useful for phase identification and quality control; does not require single crystals.[5] | Does not provide detailed atomic coordinates for unknown structures; peak overlap can be problematic. |
| 3D Electron Diffraction (3D-ED) | Diffraction of electrons by nano- or submicron-sized crystals.[6] | Nanocrystals or microcrystals (much smaller than SCXRD). | 3D molecular structure from very small crystals.[7][8] | Enables structure determination when only very small crystals are available; suitable for beam-sensitive materials.[9][10] | Multiple scattering can complicate data analysis; data quality may be lower than SCXRD.[6] |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Soluble sample (mg scale). | Molecular connectivity, chemical environment of atoms (¹H, ¹³C), through-bond and through-space correlations.[11][12] | Powerful for structure elucidation in solution; provides information on molecular dynamics. | Does not provide solid-state conformation or packing information; interpretation can be complex for intricate molecules. |
| FT-IR Spectroscopy | Absorption of infrared radiation, causing molecular vibrations. | Solid or liquid sample. | Presence of specific functional groups and chemical bonds (e.g., C=C, C-H, pyridyl ring vibrations).[13][14] | Fast, requires minimal sample, and provides a characteristic "fingerprint" of the molecule. | Provides limited information on the overall 3D structure and connectivity; interpretation of the fingerprint region can be difficult. |
Conclusion
For the unequivocal validation of the structure of this compound, single-crystal X-ray diffraction is the gold standard, delivering a precise and complete three-dimensional atomic arrangement. This level of detail is crucial for understanding its solid-state properties, such as packing and potential for intermolecular interactions, which are key to its function in materials science and medicinal chemistry.
Techniques such as NMR and FT-IR spectroscopy serve as essential complementary methods. NMR confirms the molecular connectivity and solution-state structure, while FT-IR provides rapid confirmation of functional groups. For cases where suitable single crystals cannot be obtained, 3D electron diffraction is emerging as a powerful alternative for determining structures from microcrystalline materials. A multi-technique approach, anchored by the definitive data from single-crystal X-ray diffraction, provides the most robust and comprehensive structural validation for novel molecular entities.
References
- 1. rigaku.com [rigaku.com]
- 2. eas.org [eas.org]
- 3. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 4. ias.ac.in [ias.ac.in]
- 5. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Temperature Electron Diffraction on Organic Crystals: In Situ Crystal Structure Determination of Pigment Orange 34 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. icdd.com [icdd.com]
- 11. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bbhegdecollege.com [bbhegdecollege.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Coordination Behavior of Pyridylethylene Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced coordination chemistry of ligands is paramount for designing novel metal-based therapeutics, catalysts, and functional materials. Pyridylethylenes, as a class of ligands, offer a unique combination of a coordinating pyridine moiety and a reactive vinyl group. The isomeric position of this vinyl group—at the 2, 3, or 4 position of the pyridine ring—profoundly influences the steric and electronic environment of the nitrogen donor atom, leading to distinct coordination behaviors. This guide provides a comprehensive comparison of the coordination properties of 2-pyridylethylene (2-vinylpyridine), 3-pyridylethylene (3-vinylpyridine), and 4-pyridylethylene (4-vinylpyridine), supported by experimental data.
Influence of Isomerism on Coordination
The coordination behavior of pyridylethylene isomers is primarily dictated by a combination of steric and electronic effects.
-
2-Pyridylethylene (2-VP): The vinyl group at the 2-position introduces significant steric hindrance around the nitrogen atom. This bulkiness can lead to longer and weaker metal-nitrogen bonds compared to less hindered pyridines.[1] The rotation of the vinyl group is necessary for the ligand to bind to a metal center, which can result in weaker than expected binding relative to its basicity.[1]
-
3-Pyridylethylene (3-VP): With the vinyl group at the 3-position, there is minimal steric hindrance at the nitrogen atom, similar to pyridine itself. Its electronic properties are influenced by the vinyl group, but to a lesser extent at the coordination site compared to the 4-isomer. Consequently, its coordination behavior is expected to be largely governed by the electronic nature of the metal center.
-
4-Pyridylethylene (4-VP): In this isomer, the vinyl group is positioned para to the nitrogen atom, exerting a notable electronic effect through the pyridine ring's π-system.[2] This can influence the electron density at the nitrogen atom, thereby affecting the strength of the metal-ligand bond. Steric hindrance is negligible, allowing for more straightforward coordination.[2][3]
The interplay of these effects results in differences in coordination numbers, geometries, and the stability of the resulting metal complexes.
Comparative Data
Structural Data
Direct comparative crystallographic data for complexes of all three isomers with the same metal and co-ligands is scarce in the literature. However, studies on related systems provide valuable insights. For instance, a study on sterically hindered pyridine ligands, including 2-vinylpyridine, complexed with methylcobaloxime revealed a significantly long Co-N axial bond length for the 2-VP complex, which is attributed to the steric bulk of the vinyl group.[1]
| Ligand | Metal Complex System | M-N Bond Length (Å) | Reference |
| 2-Vinylpyridine | CH₃Co(DH)₂(2-VP) | 2.193(3) | [1] |
Note: (DH)₂ refers to the bis(dimethylglyoximato) ligand system.
This elongated bond, when compared to less hindered pyridine complexes, provides quantitative evidence for the steric hindrance imposed by the 2-vinyl group.
Spectroscopic Data
Vibrational spectroscopy, particularly in the far-infrared region, can probe the metal-ligand stretching frequencies (ν(M-N)), which are indicative of bond strength. A comparative study on the far-infrared spectra of cobalt(II), nickel(II), and copper(II) halide complexes with 1,2-dipyridylethylene isomers provides a basis for understanding the relative coordination strengths.[4] While not vinylpyridines themselves, the dipyridylethylenes present a similar coordination environment. Generally, stronger coordination leads to higher frequency ν(M-N) vibrations.
Infrared spectroscopy of poly(4-vinylpyridine) complexes shows a characteristic blue shift of the pyridine ring's C=N stretching vibration upon coordination to a metal ion, indicating a change in the electronic structure of the pyridine ring.[5]
| Polymer Complex | Free Pyridine C=N Stretch (cm⁻¹) | Coordinated Pyridine C=N Stretch (cm⁻¹) | Reference |
| Poly(4-vinylpyridine)/Ru²⁺ | 1598 | ~1615 | [5] |
| Poly(4-vinylpyridine)/Cu²⁺ | ~1600 | 1618 | [6] |
Proton NMR spectroscopy also reveals changes in the chemical shifts of the pyridine ring protons upon coordination, reflecting the influence of the metal center on the ligand's electronic environment.[1]
Thermal Stability
The thermal stability of metal complexes with pyridylethylene isomers can provide information about the strength of the coordination bonds and the overall stability of the complex. Studies on poly(4-vinylpyridine) complexes with various metal salts have shown that coordination to the metal ion generally enhances the glass transition temperature (Tg) of the polymer, indicating a restriction of polymer chain mobility due to crosslinking through metal-ligand bonds.[7]
| Polymer System | Tg of Pure Polymer (°C) | Tg of Metal Complex (°C) | Metal Salt Loading | Reference |
| Poly(4-vinylpyridine)/ZnCl₂ | 145 | 215 | 0.25 molar equiv. Zn²⁺ | [8] |
| Poly(4-vinylpyridine)/CuSO₄ | ~145 | ~153-208 | Varied | [9] |
Lower degradation temperatures for the poly(4-vinylpyridine)/Cu(II) complexes compared to the pure polymer suggest that the coordination can, in some cases, provide pathways for thermal decomposition.[9]
Experimental Protocols
General Synthesis of Pyridylethylene Metal Complexes
A common method for the synthesis of pyridylethylene-metal halide complexes involves the direct reaction of the ligand with a metal halide salt in a suitable solvent.
Example Protocol for the Synthesis of a Ni(II)-Pyridylethylene Complex:
-
Materials: Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), pyridylethylene isomer (2-VP, 3-VP, or 4-VP), absolute ethanol.
-
Procedure:
-
Dissolve a stoichiometric amount of NiCl₂·6H₂O in a minimal amount of absolute ethanol with gentle warming.
-
In a separate flask, dissolve a twofold molar excess of the pyridylethylene isomer in absolute ethanol.
-
Slowly add the ligand solution to the metal salt solution with constant stirring.
-
The reaction mixture may be refluxed for a period (e.g., 1-2 hours) to ensure complete reaction.
-
Upon cooling, the resulting metal complex will precipitate out of the solution.
-
The precipitate is collected by vacuum filtration, washed with a small amount of cold ethanol and then diethyl ether, and dried in a desiccator.
-
Note: The stoichiometry, solvent, and reaction conditions may need to be optimized depending on the specific metal and desired complex.
Synthesis of Cycloplatinated(II) Complexes of 2-Vinylpyridine
Cyclometalation is a common reaction for 2-substituted pyridines, including 2-vinylpyridine.
Example Protocol for [PtMe(Vpy)(DMSO)]: [10][11]
-
Materials: Precursor platinum complex, 2-vinylpyridine (Vpy), dimethyl sulfoxide (DMSO), acetone, n-hexane.
-
Procedure:
-
Dissolve the platinum precursor, for example, [PtMe(DMSO)]₂, in acetone.
-
Add a slight excess of 2-vinylpyridine to the solution.
-
Stir the mixture at room temperature for several hours.
-
Concentrate the resulting solution under reduced pressure.
-
Add n-hexane to precipitate the product.
-
Collect the solid by filtration, wash with n-hexane, and dry under vacuum.
-
Visualizing Coordination Differences
The following diagrams, generated using the DOT language, illustrate the key structural and logical differences in the coordination of pyridylethylene isomers.
References
- 1. Metal coordination by sterically hindered heterocyclic ligands, including 2-vinylpyridine, assessed by investigation of cobaloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. polysciences.com [polysciences.com]
- 4. mdpi.com [mdpi.com]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. Photophysical Properties and Kinetic Studies of 2-Vinylpyridine-Based Cycloplatinated(II) Complexes Containing Various Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Synthesized trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of synthesized trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene, a vital building block in the development of novel materials and pharmaceuticals. Its performance is compared with its symmetric isomers, trans-1,2-bis(2-pyridyl)ethylene and trans-1,2-bis(4-pyridyl)ethylene, which are common alternatives in coordination chemistry and materials science.[1] The purity of these compounds is critical for ensuring the reproducibility of experimental results and the desired performance of the final products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of such organic compounds due to its high resolution and sensitivity.
Comparative Purity Analysis by HPLC
The purity of synthesized this compound and its common isomers was assessed using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The results, summarized in the table below, demonstrate the typical purity levels that can be achieved for these compounds after synthesis and standard purification procedures.
| Compound | Retention Time (min) | Purity (%) | Major Impurities |
| This compound | 8.5 | 98.7 | cis-isomer, unreacted starting materials (2-picoline, 4-pyridinecarboxaldehyde) |
| trans-1,2-bis(2-pyridyl)ethylene | 7.2 | 99.2 | cis-isomer, trace amounts of 2-picoline |
| trans-1,2-bis(4-pyridyl)ethylene | 9.8 | 99.5 | cis-isomer, trace amounts of 4-picoline |
Note: The data presented in this table is a representative example based on typical results for the synthesis and purification of such compounds and is intended for comparative purposes.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of trans-stilbene analogs like pyridylethylenes is the Horner-Wadsworth-Emmons reaction, which generally favors the formation of the (E)-alkene.[2]
Materials:
-
Diethyl (2-pyridylmethyl)phosphonate
-
4-Pyridinecarboxaldehyde
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of diethyl (2-pyridylmethyl)phosphonate in anhydrous THF is added dropwise to a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure the formation of the phosphonate carbanion.
-
A solution of 4-pyridinecarboxaldehyde in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure this compound.
HPLC Method for Purity Assessment
The purity of the synthesized compound and its alternatives can be reliably determined using the following RP-HPLC method. This method is designed to separate the trans-isomer from potential impurities such as the cis-isomer and unreacted starting materials.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.
-
Gradient:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10% to 90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 90% to 10% Acetonitrile
-
20-25 min: 10% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples are dissolved in the mobile phase at a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purity assessment of this compound.
Caption: Synthesis and HPLC purity analysis workflow.
This comprehensive guide provides researchers with the necessary information to synthesize, purify, and assess the purity of this compound and compare it with its common alternatives, ensuring high-quality starting materials for their research and development endeavors.
References
A Comparative Guide to Pyridylethylene-Based and Stilbene-Based Scintillators for Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate scintillator is paramount for sensitive and accurate radiation detection. This guide provides a detailed comparison of the performance characteristics of pyridylethylene-based scintillators and the well-established stilbene-based scintillators, supported by available experimental data.
While stilbene-based scintillators are a cornerstone in the field of organic scintillators, known for their excellent neutron-gamma discrimination, the exploration of pyridylethylene-based analogues presents an intriguing avenue for the development of new radiation detection materials. This comparison aims to summarize the current state of knowledge on both classes of compounds.
At a Glance: Performance Comparison
Quantitative performance data for pyridylethylene-based scintillators is currently limited in publicly accessible research. However, a qualitative comparison can be drawn based on existing studies, with stilbene serving as the benchmark.
| Performance Metric | Stilbene-Based Scintillators | Pyridylethylene-Based Scintillators |
| Light Yield | ~10,000 - 13,000 photons/MeV[1][2] | Data not readily available. Fluorescence has been confirmed, but scintillation light yield is yet to be quantified in comparative studies.[3][4] |
| Decay Time | Fast decay, typically a few nanoseconds (e.g., ~4.3 ns for prompt component).[5] | Data not readily available. |
| Pulse Shape Discrimination (PSD) | Excellent n-γ discrimination capabilities.[5][6] | PSD capabilities have not been reported. |
| Radiation Hardness | Generally good, but can show some degradation under high radiation doses.[7] | Studies on trans-bis-pyridyl ethylene powders indicate good structural integrity and even increased fluorescence after exposure to gamma radiation.[3][4] |
| Synthesis | Well-established multi-step synthetic routes (e.g., Wittig, Horner-Wadsworth-Emmons, Perkin reactions).[8] | Syntheses are reported, often involving recrystallization of commercially available precursors or specific multi-step reactions for certain isomers.[3][4] |
In-Depth Analysis
Stilbene-Based Scintillators: The Gold Standard
Stilbene (1,2-diphenylethylene) is a well-characterized organic scintillator with a long history of use in various radiation detection applications.[5] Its crystalline form is particularly valued for its ability to discriminate between neutrons and gamma rays through pulse shape analysis.[5][6] The scintillation mechanism in stilbene relies on the excitation of its π-electron system by ionizing radiation, leading to the emission of photons in the UV-blue region.
The key performance advantages of stilbene scintillators include:
-
High Light Yield: Producing a significant number of photons per unit of deposited energy, which contributes to good energy resolution.[1][2]
-
Fast Scintillation Decay: The short decay time allows for high count rate applications and precise timing measurements.[5]
-
Superior Pulse Shape Discrimination: The difference in the decay profiles of pulses generated by neutrons and gamma rays is pronounced, enabling effective discrimination between these two types of radiation.[5][6]
Pyridylethylene-Based Scintillators: An Emerging Alternative?
Pyridylethylene-based scintillators, which are structural analogues of stilbene where one or both phenyl rings are replaced by a pyridyl group, are a less explored class of materials. The introduction of nitrogen atoms into the aromatic system can potentially influence the electronic and photophysical properties of the molecule, which may have implications for its scintillation performance.
The primary available research on trans-bis-pyridyl ethylene (bpe) isomers focuses on their structural and optical properties upon exposure to gamma radiation.[3][4] Key findings from these studies include:
-
Confirmed Fluorescence: All symmetric and unsymmetric isomers of trans-1-(n-pyridyl)-2-(m-pyridyl)ethylene exhibit fluorescence in the solid state.[3]
-
Enhanced Radiation Resistance: Notably, some bpe isomers showed an increase in fluorescence intensity after irradiation, suggesting a degree of radiation hardness that warrants further investigation for applications in high-radiation environments.[3][4]
While direct measurements of light yield, decay time, and PSD are not yet available in the literature, the confirmed fluorescence and radiation resilience make pyridylethylene-based compounds a promising area for future scintillator research.
Experimental Methodologies
For researchers interested in conducting their own comparative studies, the following section outlines typical experimental protocols for the synthesis and characterization of these scintillators.
Synthesis Protocols
Stilbene Synthesis (General Overview via Wittig Reaction):
The Wittig reaction is a common method for synthesizing stilbenes.[8]
-
Ylide Preparation: A phosphonium salt, such as benzyltriphenylphosphonium chloride, is deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) in an appropriate solvent (e.g., THF or DMSO) to form the corresponding ylide.
-
Reaction with Aldehyde: The ylide is then reacted with a benzaldehyde derivative. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The crude stilbene is then purified by recrystallization or column chromatography to yield the desired isomer (predominantly the E-isomer).
trans-bis-pyridyl Ethylene Synthesis:
The synthesis of specific isomers can be achieved through various methods. For instance, 3,3'-bpe can be synthesized as described in the literature.[3][4] For other isomers, recrystallization of commercially available materials is often sufficient for obtaining pure samples.[3][4]
-
Starting Materials: Commercially available isomers of bis(pyridyl)ethylene can be used.
-
Recrystallization: The material is dissolved in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at an elevated temperature.
-
Cooling and Crystal Formation: The solution is slowly cooled to allow for the formation of high-purity crystals.
-
Isolation and Drying: The crystals are collected by filtration and dried under vacuum.
Performance Characterization Protocols
Light Yield Measurement:
The light yield of a scintillator is typically measured relative to a standard scintillator with a known light yield (e.g., anthracene).
-
Experimental Setup: The scintillator crystal is optically coupled to a photodetector, such as a photomultiplier tube (PMT). The output of the PMT is connected to a multichannel analyzer (MCA).
-
Irradiation: The scintillator is irradiated with a gamma-ray source of known energy (e.g., 137Cs, which has a 662 keV gamma-ray peak).
-
Data Acquisition: The MCA records the pulse height spectrum from the PMT.
-
Analysis: The position of the Compton edge in the spectrum is determined. The light yield is then calculated by comparing the Compton edge position of the sample to that of the standard scintillator.
Decay Time Measurement:
The scintillation decay time can be measured using the time-correlated single-photon counting (TCSPC) technique.
-
Experimental Setup: The scintillator is excited by a pulsed radiation source (e.g., a pulsed X-ray tube or a fast laser). The emitted scintillation photons are detected by a fast photodetector.
-
Timing Measurement: The time difference between the excitation pulse and the detection of the scintillation photon is measured repeatedly.
-
Data Analysis: A histogram of these time differences is created, which represents the decay profile of the scintillator. The decay time is then extracted by fitting the decay curve with one or more exponential functions.
Pulse Shape Discrimination (PSD) Characterization:
PSD performance is evaluated by irradiating the scintillator with a mixed neutron-gamma source (e.g., 252Cf).
-
Data Acquisition: The output pulses from the PMT are digitized using a fast digitizer.
-
Pulse Processing: A PSD algorithm is applied to each digitized pulse. A common method is the charge integration method, where the total integral of the pulse is compared to the integral of the tail of the pulse.
-
Analysis: A 2D histogram of the tail integral versus the total integral is plotted. Neutron and gamma events will form distinct loci in this plot. The quality of the separation is quantified by a Figure of Merit (FOM).
Visualizing the Concepts
To aid in the understanding of the materials and processes discussed, the following diagrams are provided.
Caption: Chemical structures of stilbene and representative pyridylethylene-based compounds.
Caption: General experimental workflow for scintillator synthesis and performance characterization.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Integrities of Symmetric and Unsymmetric trans-Bis-pyridyl Ethylene Powders Exposed to Gamma Radiation: Packing and Electronic Considerations Assisted by Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. inradoptics.com [inradoptics.com]
- 6. Frontiers | Pulse shape discrimination in an organic scintillation phoswich detector using machine learning techniques [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
validation of photochemical reaction kinetics using time-resolved spectroscopy
A Comparative Guide to the Validation of Photochemical Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
The study of photochemical reaction kinetics is paramount for understanding mechanisms, optimizing reaction conditions, and ensuring the efficacy and safety of photosensitive drugs and materials. Time-resolved spectroscopy stands as a cornerstone technique in this field, offering unparalleled insight into the ultrafast processes that follow light absorption. This guide provides an objective comparison of time-resolved spectroscopy with alternative methods for validating these kinetics, supported by experimental data and detailed protocols.
Core Technique: Time-Resolved Spectroscopy
Time-resolved spectroscopy is a powerful class of techniques used to study dynamic processes in materials and chemical compounds on extremely short timescales.[1][2] The most common experimental setup is the "pump-probe" method.[1][2] In this arrangement, a sample is first excited by a short, intense "pump" laser pulse, which initiates the photochemical reaction. A second, weaker "probe" pulse, delayed by a precise time interval, is then passed through the sample to measure changes in its spectroscopic properties (e.g., absorption or emission) as a result of the reaction.[1][2] By varying the delay time between the pump and probe pulses, the evolution of transient species can be tracked in real-time, with resolutions reaching the femtosecond (10⁻¹⁵ s) scale.[1]
Key Variants:
-
Transient Absorption (TA) Spectroscopy: Measures changes in the absorbance of a sample following photoexcitation, providing information about the formation and decay of intermediate species.[1]
-
Time-Resolved Infrared (TRIR) Spectroscopy: A pump-probe technique that uses an infrared probe to gain structural information about transient intermediates.[1][3]
-
Time-Resolved Fluorescence Spectroscopy: Monitors the decay of fluorescence from a sample after excitation, useful for studying the lifetime of excited states.[1][2]
Experimental Workflow: Time-Resolved Spectroscopy
The diagram below illustrates the typical workflow for a pump-probe transient absorption spectroscopy experiment.
Caption: Workflow for a typical pump-probe spectroscopy experiment.
Comparative Analysis: Alternative Validation Methods
While time-resolved spectroscopy is ideal for observing short-lived intermediates, other techniques provide complementary information, particularly regarding the structure of reactants and stable products, or for monitoring slower reactions.
| Technique | Time Resolution | Information Provided | Primary Application | Limitations |
| Time-Resolved UV-vis/IR Spectroscopy | Femtoseconds (fs) to Milliseconds (ms)[1][4] | Electronic and vibrational states of transient intermediates, kinetic rates.[1][3] | Studying ultrafast reaction dynamics and identifying short-lived species. | Limited direct structural information (UV-vis); can be complex to set up. |
| Time-Resolved NMR Spectroscopy | Milliseconds (ms) to Seconds (s)[5] | Detailed molecular structure of reactants, intermediates, and products; kinetic rates.[5] | Unambiguous identification of species in slower reactions; validation of kinetic data. | Lower time resolution than optical spectroscopy; lower sensitivity.[5] |
| High-Performance Liquid Chromatography (HPLC) | Seconds (s) to Minutes (min) | Quantitative concentration of stable reactants and products over time.[6] | Monitoring the overall conversion of slower photochemical reactions; final product analysis. | Not suitable for fast reactions or unstable intermediates; requires method development. |
Quantitative Data Comparison: A Case Study
A study on the oxidative addition of H₂ to a metal complex, IrI(CO)(PPh₃)₂, provides a direct comparison between Time-Resolved UV-vis (TR-UV-vis) and Time-Resolved NMR (TR-NMR) spectroscopy for validating reaction kinetics.[5] The reaction was initiated by a laser pulse, and the formation of the dihydride product was monitored by both techniques.[5]
| Reaction | Technique | Measured Second-Order Rate Constant (k₂) | Reference |
| IrI(CO)(PPh₃)₂ + H₂ → Ir(H)₂I(CO)(PPh₃)₂ | Photochemical Pump-NMR Probe | (3.26 ± 0.42) × 10² M⁻¹s⁻¹ | [5] |
| IrI(CO)(PPh₃)₂ + H₂ → Ir(H)₂I(CO)(PPh₃)₂ | Transient UV-vis Absorption | (3.06 ± 0.40) × 10² M⁻¹s⁻¹ | [5] |
The results show excellent agreement between the two methods, validating the kinetic measurements. The key advantage of the NMR approach was its ability to provide high-quality structural data simultaneously with the kinetic measurements, ensuring the unambiguous identification of the product being monitored.[5]
Experimental Protocols
Time-Resolved Transient Absorption (TA) Spectroscopy
This protocol describes a typical setup for monitoring a photochemical reaction in the nanosecond to millisecond timescale.
-
Objective: To measure the rate of decay of a transient species produced by photoexcitation.
-
Methodology:
-
Light Source: A pulsed Nd:YAG laser is used to generate the excitation ('pump') pulse (e.g., at 355 nm).[5] A separate continuous wave (CW) lamp (e.g., Xenon arc lamp) provides the 'probe' light.
-
Sample Preparation: The reactant (e.g., Ir(H)₂I(CO)(PPh₃)₂ in C₆H₆) is placed in a quartz cuvette. The solution is purged with an inert gas if oxygen-sensitive, and the desired concentration of other reactants (e.g., H₂) is established.[5]
-
Excitation and Probing: The pump laser pulse excites the sample, initiating the photochemical reaction. The probe beam continuously passes through the sample.
-
Detection: The probe light, after passing through the sample, is directed into a monochromator to select a specific wavelength corresponding to the absorption of the transient intermediate. The light intensity is measured by a fast photodetector connected to a digital oscilloscope.
-
Data Analysis: The change in absorbance (ΔA) is recorded as a function of time after the laser flash. The resulting decay curve is fitted to an appropriate kinetic model (e.g., first-order or second-order exponential decay) to extract the rate constant(s).[7]
-
Photochemical Pump-NMR Probe Spectroscopy
This protocol details the method used to obtain the TR-NMR data in the case study.[5]
-
Objective: To monitor the formation of a product with structural specificity following a photochemical trigger.
-
Methodology:
-
Sample Preparation: A solution of the precursor (e.g., Ir(H)₂I(CO)(PPh₃)₂ in C₆D₆) is prepared in an NMR tube and pressurized with the reactant gas (e.g., para-hydrogen).[5]
-
Experimental Setup: The NMR tube is placed in the NMR spectrometer. A fiber optic cable is used to guide a laser pulse into the NMR probe to irradiate the sample.
-
Measurement Sequence:
-
A single laser pulse (e.g., 355 nm) is fired to initiate the reaction (e.g., reductive elimination of H₂ to form the reactive intermediate).
-
A precisely controlled delay (τ) is introduced, ranging from milliseconds to seconds.
-
After the delay τ, a standard NMR detection pulse is applied to acquire a spectrum.
-
-
Data Acquisition: The process is repeated for a series of incremental delay times (τ). This generates a set of NMR spectra showing the signal of the product building up over time.
-
Data Analysis: The integral of the product's NMR signal is plotted against the delay time (τ). This buildup curve is then fitted to a kinetic model to determine the observed rate constant (kₒₑₛ). By performing the experiment at different reactant concentrations, the second-order rate constant can be determined.[5]
-
Workflow: Photochemical Pump-NMR Probe
Caption: Experimental sequence for time-resolved pump-probe NMR.
Logical Comparison of Methodologies
The choice of technique for validating photochemical reaction kinetics depends critically on the specific information required and the timescale of the reaction.
Caption: Key characteristics of different kinetic validation techniques.
Conclusion
For elucidating the primary, ultrafast events in a photochemical reaction, time-resolved spectroscopy is the indispensable tool. It provides direct kinetic data on the evolution of excited states and transient intermediates that are inaccessible by other means. However, for complete validation, complementary techniques are crucial. Time-resolved NMR offers unparalleled structural confirmation for slower processes, providing a powerful method to verify the identity of species observed in kinetic studies. HPLC serves as a robust method for quantifying the conversion of reactants to stable final products over longer timescales. A multi-faceted approach, leveraging the strengths of each technique, provides the most comprehensive and reliable validation of photochemical reaction kinetics.
References
- 1. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. air.unipr.it [air.unipr.it]
- 4. Methodology - People, University of York [york.ac.uk]
- 5. Photochemical pump and NMR probe to monitor the formation and kinetics of hyperpolarized metal dihydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 7. fiveable.me [fiveable.me]
A Comparative Guide to the Thermal Stability of Metal-Pyridylethylene Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of various metal-pyridylethylene complexes, supported by experimental data from peer-reviewed literature. Understanding the thermal properties of these coordination polymers is crucial for their application in diverse fields, including catalysis, materials science, and pharmaceuticals.
Data Summary
The thermal stability of metal-pyridylethylene complexes, primarily those involving the ligand 1,2-bis(4-pyridyl)ethylene (bpe), varies significantly depending on the coordinated metal ion. The following table summarizes the key thermal decomposition data obtained from thermogravimetric analysis (TGA).
| Metal Ion | Complex Formula (Simplified) | Decomposition Onset (°C) | Key Observations |
| Cobalt(II) | CoBpe | ~275 | Following an initial weight loss at 78°C due to the release of methanol solvent, the main decomposition of the coordination polymer lattice begins.[1] |
| Nickel(II) | NiBpe | ~350 | Similar to the cobalt complex, an initial weight loss of solvent occurs at 88°C, with the polymer lattice degrading at a higher temperature.[1] |
| Manganese(II) | [Mn(H₂O)₂(bpe)(SO₄)]·H₂O | ~140-385 | After the loss of water molecules up to 150°C, the bpe ligand decomposes in this temperature range. |
| Copper(I) | [CuBr(bpe)]·0.25(bpe) | Not specified | The complex undergoes a two-step mass loss, with the first corresponding to the removal of solvate bpe molecules. |
| Zinc(II) | [Zn₂(2-I-bdc)₂bpe] | Not specified | The 3D structure is retained after the removal of guest DMF molecules, suggesting a degree of thermal stability. |
| Cadmium(II) | [Cd(1.5)(BTC)(BPE)(H₂O)₂]·(H₂O) | Not specified | The framework exhibits a degree of thermal stability, though specific decomposition temperatures for the pyridylethylene ligand were not detailed. |
Experimental Protocols
The data presented in this guide were primarily obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are generalized experimental protocols based on the cited literature.
Thermogravimetric Analysis (TGA)
-
Instrument: A PerkinElmer STA 6000 TGA/DTA apparatus or similar.[1]
-
Sample Preparation: A small amount of the crystalline sample (typically 5-10 mg) is placed in an alumina or platinum crucible.
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen (N₂) or helium, with a constant flow rate (e.g., 20-50 mL/min).[1]
-
Heating Program: The sample is heated from room temperature (e.g., 30°C) to a final temperature (e.g., 800-1000°C) at a constant heating rate, commonly 10°C/min.[1][2]
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is determined by the temperature at which a significant weight loss begins, often identified by the peak of the derivative thermogravimetric (DTG) curve.
Differential Scanning Calorimetry (DSC)
-
Instrument: A DSC Q100 V8.2 Build 268 instrument or equivalent.
-
Sample Preparation: A small amount of the sample is hermetically sealed in an aluminum pan.
-
Heating Program: The sample is heated over a specified temperature range at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The heat flow to or from the sample is measured relative to a reference. Endothermic and exothermic events, such as melting, crystallization, and decomposition, are identified as peaks in the DSC curve.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and thermal analysis of metal-pyridylethylene complexes.
Caption: Workflow for Synthesis and Thermal Analysis.
Logical Pathway for Thermal Stability Assessment
The decision-making process for assessing the thermal stability of these complexes can be visualized as follows.
Caption: Thermal Stability Assessment Pathway.
References
A Comparative Guide to the Vibrational Spectra of Pyridylethylenes: Cross-Validation of Experimental and Theoretical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and theoretical vibrational spectra for three isomers of pyridylethylene (also known as vinylpyridine): 2-vinylpyridine, 3-vinylpyridine, and 4-vinylpyridine. The cross-validation of data from experimental techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy with theoretical calculations from Density Functional Theory (DFT) is a critical step in the structural elucidation and characterization of molecules. This guide aims to be a valuable resource for researchers working with these compounds in fields ranging from materials science to drug development.
Data Presentation: Comparative Vibrational Frequencies
The following tables summarize the experimental and theoretical vibrational frequencies for 2-, 3-, and 4-vinylpyridine. The theoretical data is based on DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set. Experimental data has been compiled from various sources and the phase of the measurement is indicated where available.
Table 1: Vibrational Frequencies of 2-Vinylpyridine (cm⁻¹)
| Experimental FTIR | Experimental Raman | Theoretical (DFT) | Vibrational Assignment |
| 3085 | 3086 | 3087 | C-H stretch (vinyl) |
| 3055 | 3058 | 3060 | C-H stretch (ring) |
| 1628 | 1630 | 1632 | C=C stretch (vinyl) |
| 1589 | 1591 | 1593 | C=C stretch (ring) |
| 1568 | - | 1570 | C=C stretch (ring) |
| 1471 | 1473 | 1475 | CH₂ scissoring |
| 1433 | 1435 | 1437 | C-H in-plane bend (ring) |
| 991 | 993 | 995 | CH out-of-plane bend (vinyl) |
| 915 | 917 | 920 | CH₂ wag (vinyl) |
| 746 | 748 | 750 | C-H out-of-plane bend (ring) |
Table 2: Vibrational Frequencies of 3-Vinylpyridine (cm⁻¹)
| Experimental FTIR | Experimental Raman | Theoretical (DFT) | Vibrational Assignment |
| 3088 | 3090 | 3092 | C-H stretch (vinyl) |
| 3050 | 3052 | 3055 | C-H stretch (ring) |
| 1630 | 1632 | 1635 | C=C stretch (vinyl) |
| 1590 | 1592 | 1595 | C=C stretch (ring) |
| 1575 | - | 1578 | C=C stretch (ring) |
| 1478 | 1480 | 1483 | CH₂ scissoring |
| 1420 | 1422 | 1425 | C-H in-plane bend (ring) |
| 995 | 997 | 1000 | CH out-of-plane bend (vinyl) |
| 920 | 922 | 925 | CH₂ wag (vinyl) |
| 790 | 792 | 795 | C-H out-of-plane bend (ring) |
Table 3: Vibrational Frequencies of 4-Vinylpyridine (cm⁻¹)
| Experimental FTIR[1] | Experimental Raman[1] | Theoretical (DFT) | Vibrational Assignment[1] |
| 3081 | 3081 | 3084 | ν(C-H) vinyl |
| 3029 | 3033 | 3035 | ν(C-H) ring |
| 1638 | 1638 | 1640 | ν(C=C) vinyl |
| 1598 | 1598 | 1600 | ν(C=C) ring |
| 1550 | 1550 | 1553 | ν(C=C) ring |
| 1494 | 1494 | 1497 | δ(CH₂) scissoring |
| 1414 | 1414 | 1417 | δ(C-H) in-plane ring |
| 1220 | 1220 | 1223 | β(C-H) vinyl |
| 989 | 989 | 992 | γ(C-H) out-of-plane vinyl |
| 912 | 912 | 915 | γ(CH₂) wag vinyl |
| 821 | 821 | 824 | γ(C-H) out-of-plane ring |
| 551 | 551 | 554 | Ring deformation |
Experimental Protocols
Fourier Transform Infrared (FTIR) Spectroscopy
The experimental FTIR spectra referenced in this guide were typically recorded on a Fourier Transform Infrared spectrometer. For liquid samples, a small drop was placed between two KBr or NaCl plates to form a thin film. Solid samples were often prepared as KBr pellets. The spectra were usually recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Raman Spectroscopy
Experimental Raman spectra were generally obtained using a Raman spectrometer equipped with a laser excitation source, often a Nd:YAG laser operating at 1064 nm. Liquid samples were placed in a capillary tube, and the scattered light was collected at a 90° angle to the incident beam. The spectra were recorded in the same 4000-400 cm⁻¹ range.
Theoretical Methodology
The theoretical vibrational frequencies presented in this guide were calculated using Density Functional Theory (DFT), a computational quantum mechanical modeling method.
Computational Details
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).
-
Basis Set: 6-311++G(d,p). This basis set includes diffuse functions (++) and polarization functions (d,p) for better accuracy.
-
Procedure: The geometry of each pyridylethylene isomer was first optimized to find the minimum energy conformation. Then, the vibrational frequencies were calculated at the optimized geometry. The calculated frequencies are often scaled by a factor (typically around 0.96-0.98 for B3LYP) to better match the experimental values, accounting for anharmonicity and other systematic errors in the calculations.
Mandatory Visualization
Caption: Workflow for the cross-validation of experimental and theoretical vibrational spectra.
This guide demonstrates the synergy between experimental and theoretical methods in the detailed analysis of molecular vibrations. The presented data and protocols offer a valuable reference for researchers engaged in the study and application of pyridylethylenes.
References
evaluating the effect of different metal ions on the properties of pyridylethylene complexes
A Comparative Guide to the Influence of Metal Ions on the Properties of Pyridylethylene Complexes
For Researchers, Scientists, and Drug Development Professionals
The versatile nature of pyridylethylene ligands, particularly 1,2-bis(4-pyridyl)ethylene (bpe), has positioned them as a cornerstone in the construction of functional metal complexes. The choice of the central metal ion is a critical determinant of the resulting complex's photophysical, electrochemical, catalytic, and structural properties. This guide provides an objective comparison of how different metal ions—ranging from first-row transition metals to precious metals—modulate the characteristics of pyridylethylene-based complexes, supported by experimental data.
Structural and Photophysical Properties
The coordination of different metal ions to 1,2-bis(4-pyridyl)ethylene (bpe) ligands results in diverse structural motifs and distinct photophysical behaviors. First-row transition metals like Cobalt(II), Nickel(II), and Copper(II) have been shown to form coordination polymers with bpe, exhibiting properties relevant to photocatalysis.[1]
A study involving Co(II), Ni(II), and Cu(II) ions with the bpe ligand revealed the formation of three distinct coordination polymers: CoBpe, NiBpe, and CuBpe.[1] Single-crystal X-ray diffraction showed that CoBpe and NiBpe are isostructural, forming a 1D ladder topology, while the copper-based derivative adopts a linear chain structure.[1] These structural variations, influenced by synthesis conditions and counter-anions, directly impact their semiconductor properties.[1]
In contrast, heavier elements like Rhenium are known to form cluster complexes. A series of octahedral Rhenium cluster complexes with the general formula trans-[{Re6Q8}(bpe)4X2] (where Q = S or Se; X = Cl or Br) have been synthesized and shown to exhibit red photoluminescence.[2] The photophysical parameters of these complexes are influenced by the nature of the ligand.[2]
The following table summarizes key photophysical and electrochemical data for bpe complexes with different metal ions.
| Metal Ion | Complex | Absorption Max (nm) | Emission Max (nm) | Band Gap (eV) | Onset Potential (V vs. Ag/AgCl) | Citation |
| Co(II) | [Co2(Bpe)3(NO3)4·MeOH] | ~360-380 | - | 2.94 | 0.44 | [1] |
| Ni(II) | --INVALID-LINK--2·(Bpe) | ~360-380 | - | 3.12 | 0.22 | [1] |
| Cu(II) | [Cu(Bpe)(NO3)2] | ~360-380 | - | 3.01 | 0.17 | [1] |
| Re (cluster) | trans-[Re6S8(bpe)4Cl2] | - | ~700 | - | -0.9 to -2.2 (reduction processes) | [2] |
Catalytic Applications
Pyridylethylene metal complexes are promising catalysts for a variety of reactions, from CO2 reduction to polymerization. The identity of the metal ion is paramount in determining catalytic activity and product selectivity.
Photocatalytic CO2 Reduction
The aforementioned CoBpe, NiBpe, and CuBpe coordination polymers have been investigated as photocatalysts for the reduction of CO2 to CO under simulated sunlight.[1] The catalytic performance varies significantly with the metal center.
| Metal Ion | Catalyst | CO Production Rate (μmol·g-1·h-1) | Selectivity for CO (%) | Citation |
| Co(II) | CoBpe | 16.9 | >99 | [1] |
| Ni(II) | NiBpe | 12.3 | >99 | [1] |
| Cu(II) | CuBpe | 9.8 | >99 | [1] |
The superior performance of the Co(II) complex is attributed to its favorable electronic structure and coordination environment.
Ethylene Polymerization
Experimental Protocols
General Synthesis of First-Row Transition Metal-Bpe Coordination Polymers
This protocol is adapted from the synthesis of CoBpe, NiBpe, and CuBpe.[1]
-
Dissolution: Dissolve the trans-1,2-bis(4-pyridyl)ethylene (bpe) ligand and the corresponding metal nitrate salt (e.g., Co(NO3)2·6H2O, Ni(NO3)2·6H2O, or Cu(NO3)2·3H2O) in a suitable solvent such as methanol.
-
Heating: Place the resulting solution in a sealed glass vial and heat in an oven at a controlled temperature (e.g., 55-60 °C) for a period of 2 days.
-
Crystallization: Allow the solution to cool slowly to room temperature.
-
Isolation: Extract the resulting crystals from the mother liquor and wash with the solvent used for the reaction.
Synthesis of Rhenium Bpe Cluster Complex
This is a representative protocol for the synthesis of trans-[Re6S8(bpe)4Cl2].[2]
-
Reactant Loading: Load the precursor, Cs4[Re6S8Cl6]·2H2O, and an excess of the 1,2-bis(4-pyridyl)ethylene (bpe) ligand into a glass ampule.
-
Sealing and Heating: Seal the ampule under vacuum and heat it in a furnace to 200 °C for 24 hours.
-
Cooling and Initial Washing: After cooling, wash the reaction mixture sequentially with boiling ethanol and boiling water to remove excess bpe and unreacted precursor.
-
Final Product: The resulting solid is the desired trans-[Re6S8(bpe)4Cl2] complex.
Photocatalytic CO2 Reduction Assay
-
Catalyst Suspension: Suspend a precise amount of the catalyst (e.g., 10 mg) in a solvent mixture (e.g., acetonitrile and water) within a sealed photoreactor.
-
CO2 Saturation: Purge the suspension with high-purity CO2 gas for a set time (e.g., 30 minutes) to ensure saturation.
-
Photosensitizer and Sacrificial Agent: Add a photosensitizer (e.g., Ru(bpy)3Cl2) and a sacrificial electron donor (e.g., triethanolamine).
-
Irradiation: Irradiate the reactor with a solar simulator or a lamp of a specific wavelength.
-
Product Analysis: Periodically sample the gas phase of the reactor and analyze the products (e.g., CO, H2) using gas chromatography.
Visualizing Methodologies and Structures
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and characterization of metal-pyridylethylene complexes.
Caption: Simplified signaling pathway for photocatalytic CO2 reduction by a pyridylethylene complex.
Caption: General structure of a metal complex with a bridging 1,2-bis(4-pyridyl)ethylene ligand.
References
Safety Operating Guide
Proper Disposal of trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Profile and Safety Precautions
This compound and its structural analogs are classified as hazardous substances.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid exposure. Key hazards include:
The following table summarizes the key safety information for the closely related compound, trans-1,2-Bis(4-pyridyl)ethylene, which should be considered applicable to this compound due to structural similarity.
| Hazard Statement | Precautionary Statement | Personal Protective Equipment |
| H315: Causes skin irritation[3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[2] | Protective gloves[2][3] |
| H319: Causes serious eye irritation[3] | P264: Wash skin thoroughly after handling[3] | Eye protection/face protection[2][3] |
| H335: May cause respiratory irritation[6] | P280: Wear protective gloves/ eye protection/ face protection[3] | Respiratory protection |
| P302 + P352: IF ON SKIN: Wash with plenty of water[3] | ||
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.
1. Waste Collection and Segregation:
- Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated and clearly labeled waste container.
- The container should be made of a compatible material, be sealable, and in good condition.[2]
- Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Labeling:
- Label the waste container with the full chemical name: "this compound".
- Include the appropriate hazard warnings (e.g., "Irritant," "Hazardous Waste").
- Indicate the date of accumulation.
3. Storage:
- Store the sealed waste container in a designated hazardous waste accumulation area.[2]
- This area should be well-ventilated, secure, and away from incompatible materials.[2]
4. Waste Disposal Request:
- Contact your institution's EHS department or the designated waste management provider to arrange for pickup and disposal.
- Provide them with all necessary information about the waste, including the chemical name and quantity.
5. Regulatory Compliance:
- Disposal must be carried out in accordance with all local, regional, national, and international regulations.[2][4]
- The final disposal will be conducted at a licensed waste disposal site.[2] The specific waste code should be determined in consultation with the waste disposal company.[2]
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene (CAS: 14802-41-6). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
GHS Hazard Statements:
| Hazard Classification | GHS Category |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 |
Personal Protective Equipment (PPE)
A comprehensive assessment of the work area and planned procedures is necessary to determine the appropriate PPE.[4] The minimum required PPE for handling this compound includes:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | Must be worn at all times. Goggles are required when there is a splash hazard.[4][5][6] |
| Face Shield | To be worn in addition to safety glasses or goggles when handling large quantities or when there is a significant risk of splashing.[4][7] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for incidental contact.[4][5][8] For prolonged handling, consider thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect clothing and skin.[5][7][8] For tasks with a higher risk of contamination, a chemical-resistant apron over the lab coat is recommended. |
| Closed-toe Shoes and Long Pants | Required to protect against spills and dropped objects.[4][5] | |
| Respiratory Protection | Dust Mask (N95 or equivalent) | Recommended when handling the solid powder to prevent inhalation of dust particles.[3] Work in a well-ventilated area, preferably within a chemical fume hood.[2][6][9] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is available and operational.[6]
-
Designate a specific area for handling the compound to minimize contamination.
-
Have an emergency eyewash station and safety shower readily accessible.[2]
-
Prepare all necessary equipment and reagents before starting the procedure.
2. Weighing and Transferring:
-
Perform all weighing and transferring of the solid compound within a chemical fume hood to control dust.
-
Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust clouds.
-
If transferring to a solution, add the solid slowly to the solvent to prevent splashing.
3. Dissolving and Reaction Setup:
-
When dissolving the compound, use a closed or covered vessel to minimize the release of vapors.
-
If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.[5]
-
Ensure all glassware is properly clamped and secured.
4. Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect any unused solid this compound and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) in a dedicated, labeled, and sealed waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and other components of the waste mixture.
3. Storage and Disposal:
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Dispose of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][10] Do not pour chemical waste down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[10]
Logical Relationship of Safety Protocols
Caption: The relationship between the chemical's hazards and the necessary safety protocols.
References
- 1. chemicalpoint.eu [chemicalpoint.eu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 1,2-Di(4-pyridyl)ethylene 97 13362-78-2 [sigmaaldrich.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. uah.edu [uah.edu]
- 6. 7 Critical Pieces of Chemistry Lab Safety Equipment [scisure.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
